Dalfampridine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKYPUAOHBNCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023870 | |
| Record name | 4-Aminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; [CAMEO] Formulated as grain bait or powder concentrate; [EXTOXNET], White crystalline material with no odor. | |
| Record name | 4-Aminopyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1769 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-AMINOPYRIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/830 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
273°C, 273 °C, 524.3 °F | |
| Record name | Dalfampridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06637 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-AMINOPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-AMINOPYRIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/830 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
In water, 112 g/L at 20 °C, Soluble in ethyl ether, benzene; slightly soluble in ligroin; very soluble in ethanol, Soluble in oxygenated solvents, Soluble in methanol, acetone, tetrahydrofuran, isopropanol, acetonitrile, N,N-dimethylformamide, dimethylsulfoxide, and ethanol | |
| Record name | Dalfampridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06637 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-AMINOPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.2607 | |
| Record name | 4-AMINOPYRIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/830 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.00034 [mmHg], 2.09X10-4 mm Hg at 20 °C | |
| Record name | 4-Aminopyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1769 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-AMINOPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals, Crystals, Fine white powder, Needles from benzene | |
CAS No. |
504-24-5, 29212-32-6, 916979-36-7 | |
| Record name | 4-Aminopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(1H)-Pyridinimine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29212-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinamine, labeled with deuterium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916979-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dalfampridine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dalfampridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06637 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fampridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-aminopyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15041 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Aminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DALFAMPRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH3B64OKL9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-AMINOPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-AMINOPYRIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/830 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
157-161°C, 159.0 °C, 604.4 °F | |
| Record name | Dalfampridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06637 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-AMINOPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-AMINOPYRIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/830 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
Dalfampridine's Core Mechanism of Action on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dalfampridine (4-aminopyridine) is a voltage-gated potassium (K+) channel blocker approved for the symptomatic treatment of walking impairment in patients with multiple sclerosis (MS). Its therapeutic effect is primarily attributed to the enhancement of action potential conduction in demyelinated axons. This in-depth technical guide elucidates the core mechanism of action of this compound on neuronal excitability, detailing its molecular target, electrophysiological effects, and the consequential restoration of neurological function. This guide synthesizes preclinical and clinical data, presents detailed experimental methodologies, and provides visual representations of the key pathways and processes involved.
Introduction: The Pathophysiology of Demyelination and Conduction Block
Multiple sclerosis and other demyelinating disorders are characterized by the degradation of the myelin sheath that insulates axons in the central nervous system. In healthy myelinated axons, voltage-gated sodium (Na+) channels are concentrated at the nodes of Ranvier, allowing for rapid saltatory conduction of action potentials. The internodal and paranodal regions, covered by myelin, have a higher density of voltage-gated potassium (K+) channels.[1]
Demyelination exposes these internodal K+ channels. The subsequent increase in K+ efflux during an action potential leads to a more rapid repolarization and a shunting of the depolarizing current, which can slow or altogether block the propagation of the action potential. This conduction failure is a primary contributor to the neurological deficits observed in MS patients.[1][2]
Molecular Mechanism of Action: Potassium Channel Blockade
This compound is a broad-spectrum blocker of voltage-gated potassium channels.[3] By physically occluding the pore of these channels, this compound reduces the outward potassium current during the repolarization phase of the action potential. This leads to a prolongation of the action potential duration and an increase in its amplitude.[1][4] In demyelinated axons, this prolonged depolarization provides a greater opportunity for the action potential to reach the threshold required to activate downstream Na+ channels, thereby restoring conduction.[5][6]
The therapeutic effects of this compound are achieved at micromolar concentrations, while its broader spectrum of K+ channel blockade is observed at millimolar concentrations, suggesting a degree of selectivity for the channels exposed in demyelinated axons at clinically relevant doses.[2]
Effects on Neuronal Excitability: Quantitative Data
The primary effect of this compound on neuronal excitability is the enhancement of action potential propagation. This is supported by both preclinical and clinical data.
Table 1: Preclinical Electrophysiological Effects of this compound (4-Aminopyridine)
| Parameter | Model System | This compound (4-AP) Concentration | Observed Effect | Citation(s) |
| Compound Action Potential Amplitude | Isolated spinal cord strips from guinea-pigs with chronic injury | 10-100 µM | Peak increase in amplitude | [7] |
| Action Potential Firing | Rat cerebellar Purkinje cells | Not specified | Increased amplitude and duration, decreased frequency | [4] |
| Repetitive Firing | Demyelinated rat dorsal root axons | Not specified | Induction of repetitive firing in response to a single stimulus | [8] |
| Nerve Conduction Velocity | Mouse model of traumatic peripheral nerve injury | Not specified | Improved nerve conduction velocity | [9] |
Table 2: Inhibition of Cloned Human Voltage-Gated Potassium Channels by this compound
| Potassium Channel Subtype | IC50 (µM) | Citation(s) |
| Kv1.1 | 3.6 | [10] |
| Kv1.2 | 3.7 | [10] |
Note: Another study reported higher IC50 values for Kv1.1 (242 µM) and Kv1.2 (399 µM), which may be due to different experimental conditions.
Table 3: Clinical Efficacy of this compound in Multiple Sclerosis
| Parameter | Clinical Trial | This compound Dose | Observed Effect | Citation(s) |
| Walking Speed | Phase 3 (MS-F203) | 10 mg twice daily | 25.2% average increase in responders | [1] |
| Walking Speed | Phase 3 (MS-F204) | 10 mg twice daily | 24.7% average increase in responders | [5] |
| Timed 25-Foot Walk Responders | Phase 3 (MS-F203) | 10 mg twice daily | 35% in this compound group vs. 8% in placebo group | [1][11] |
| Timed 25-Foot Walk Responders | Phase 3 (MS-F204) | 10 mg twice daily | 43% in this compound group vs. 9% in placebo group | [1][11] |
Experimental Protocols
Whole-Cell Voltage-Clamp Recording of K+ Currents in HEK293 Cells
This protocol is adapted from a study investigating the effects of this compound and its metabolites on cloned human potassium channels.
Objective: To measure the inhibitory effect of this compound on specific voltage-gated potassium channel subtypes (e.g., Kv1.1, Kv1.2).
Methodology:
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.
-
Cells are stably transfected with the cDNA for the specific human Kv channel subtype of interest.
-
Colonies of cells successfully expressing the channel are selected and maintained.
-
-
Electrophysiological Recording:
-
Preparation: An intracellular solution containing 130 mM K-Asp, 5 mM MgCl₂, 5 mM EGTA, 4 mM ATP, and 10 mM HEPES (pH adjusted to 7.2 with KOH) is loaded into the patch pipette.
-
Patch-Clamp: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.
-
Voltage Protocol: To elicit K+ currents, cells are held at a holding potential of -80 mV and then depolarized to a series of test potentials (e.g., from -60 mV to +60 mV in 10 mV increments).
-
Data Acquisition: Currents are recorded and digitized for offline analysis.
-
-
Drug Application:
-
A baseline recording of the K+ current is established.
-
This compound is then perfused into the recording chamber at various concentrations.
-
The effect of each concentration on the peak K+ current is measured.
-
-
Data Analysis:
-
The percentage of current inhibition is calculated for each this compound concentration.
-
A concentration-response curve is generated by plotting the percent inhibition against the drug concentration.
-
The IC50 value (the concentration of this compound that inhibits 50% of the maximal current) is determined by fitting the data with a suitable equation (e.g., the Hill equation).
-
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound's mechanism to restore conduction in demyelinated axons.
Experimental Workflow for Voltage-Clamp Assay
Caption: Workflow for determining this compound's IC50 on Kv channels.
Logical Relationship in this compound's Therapeutic Effect
Caption: Logical flow from pathology to therapeutic outcome with this compound.
Conclusion
This compound represents a targeted therapeutic approach to a key pathophysiological consequence of demyelination. By blocking exposed voltage-gated potassium channels, it effectively increases neuronal excitability in compromised axons, leading to the restoration of action potential conduction. This mechanism directly translates to clinically meaningful improvements in motor function for a significant subset of patients with multiple sclerosis. Further research into the specific subtypes of potassium channels most sensitive to this compound at therapeutic concentrations could pave the way for the development of even more selective and potent neuro-modulatory agents.
References
- 1. This compound (Ampyra): An Aid to Walking in Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Aminopyridine (4-AP) augments Ca(2+)-dependent action potential and changes oscillatory firing patterns in rat cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extended-release this compound in the management of multiple-sclerosis-related walking impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of extended-release this compound on walking ability in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of low and high concentrations of 4-aminopyridine on axonal conduction in normal and injured spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiological effects of 4-aminopyridine on demyelinated mammalian motor and sensory fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Aminopyridine: A Single-Dose Diagnostic Agent to Differentiate Axonal Continuity in Nerve Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term safety and efficacy of this compound for walking impairment in patients with multiple sclerosis: Results of open-label extensions of two Phase 3 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Dalfampridine's Interaction with Potassium Channels: A Technical Guide to Selectivity and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dalfampridine (4-aminopyridine) is a broad-spectrum potassium channel blocker approved for the symptomatic treatment of walking impairment in patients with multiple sclerosis (MS). Its therapeutic effect is attributed to the blockade of voltage-gated potassium (Kv) channels on demyelinated axons, which enhances action potential conduction. This in-depth technical guide provides a comprehensive overview of this compound's potassium channel selectivity and binding affinity. We present quantitative data from key studies, detail the experimental protocols used for its characterization, and visualize the associated molecular interactions and signaling pathways.
Introduction
In demyelinated neurons, the exposure of juxtaparanodal and internodal potassium channels leads to an increased potassium efflux during action potential propagation. This current leak dampens the action potential, potentially leading to conduction failure. This compound, by blocking these channels, prolongs the repolarization phase of the action potential, thereby restoring nerve signal conduction.[1][2][3] While effective, this compound is a non-selective blocker, and understanding its interaction with various potassium channel subtypes is crucial for elucidating its precise mechanism of action and for the development of more targeted therapies.[4]
Potassium Channel Selectivity and Binding Affinity
The selectivity of this compound for different potassium channels has been primarily investigated using electrophysiological techniques, particularly patch-clamp assays on cells expressing specific Kv channel subtypes.
Quantitative Data
The inhibitory potency of this compound is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to block 50% of the channel's current. The binding affinity can also be expressed as a dissociation constant (Ki).
| Compound | Channel Subtype | IC50 (µM) | Cell Line | Reference |
| This compound (4-AP) | Kv1.1 | 242 | HEK293 | [5][6] |
| This compound (4-AP) | Kv1.2 | 399 | HEK293 | [5][6] |
| This compound (4-AP) | Kv1.4 | 399 | HEK293 | [5][6] |
| This compound (4-AP) | Shaker (WT) | 170 | Xenopus laevis oocytes | [4] |
| This compound (4-AP) | Shaker (L399A mutant) | 32 | Xenopus laevis oocytes | [4] |
| This compound (4-AP) | Shaker (V467I mutant) | 28,000 | Xenopus laevis oocytes | [4] |
| 3-hydroxy-4-aminopyridine | Kv1.1 | 7886 | HEK293 | [5] |
| 3-hydroxy-4-aminopyridine | Kv1.2 | 23,652 | HEK293 | [5] |
| 3-hydroxy-4-aminopyridine | Kv1.4 | 23,191 | HEK293 | [5] |
| 3-hydroxy-4-aminopyridine sulfate | Kv1.1 | >50,000 | HEK293 | [5] |
| 3-hydroxy-4-aminopyridine sulfate | Kv1.2 | >50,000 | HEK293 | [5] |
| 3-hydroxy-4-aminopyridine sulfate | Kv1.4 | >50,000 | HEK293 | [5] |
Table 1: Inhibitory concentrations (IC50) of this compound and its metabolites for various potassium channel subtypes.
The data indicates that this compound has a relatively low affinity for Kv1.1, Kv1.2, and Kv1.4 channels, with IC50 values in the micromolar range.[5][6] Notably, the therapeutic plasma concentrations of this compound are in the sub-micromolar range (approximately 0.25 µM), suggesting that the clinical effects may be mediated by blockade of a yet-to-be-characterized, more sensitive subset of potassium channels or by a complex interplay of effects on multiple channel types.[7] The primary metabolites of this compound, 3-hydroxy-4-aminopyridine and its sulfate conjugate, show significantly lower potency for these channels, indicating they are unlikely to contribute to the therapeutic effects.[5][6]
Recent studies combining computational docking with site-directed mutagenesis have begun to elucidate the structural basis of this compound's binding. Docking analyses on a model of the closed state of the Shaker potassium channel (a homolog of the mammalian Kv1 family) identified a putative binding site in a hydrophobic cavity formed by residues in the S5 and S6 transmembrane segments.[4] Mutagenesis of residues within this pocket significantly altered the IC50 of this compound, supporting the model of its binding site.[4] Specifically, the L399A mutation increased the affinity, while the V467I mutation drastically reduced it.[4]
Experimental Protocols
The characterization of this compound's interaction with potassium channels relies on established biophysical and molecular biology techniques.
Electrophysiology: Whole-Cell Patch-Clamp
The whole-cell patch-clamp technique is the gold standard for studying the effects of drugs on ion channel function. It allows for the measurement of ionic currents across the entire cell membrane while controlling the membrane potential.
Objective: To determine the concentration-dependent inhibition of potassium channel currents by this compound and to calculate the IC50 value.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are stably transfected with the cDNA of the specific potassium channel subtype of interest (e.g., Kv1.1, Kv1.2, or Kv1.4).[5][6]
-
Electrophysiological Recording:
-
Pipette Solution (Intracellular): A typical solution contains (in mM): 130 K-gluconate, 5 KCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 0.1 CaCl2, 5 Na2ATP, and 0.5 Na2GTP, with the pH adjusted to 7.2 with KOH.
-
Bath Solution (Extracellular): A standard solution consists of (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Voltage-Clamp Protocol: To elicit potassium currents, a depolarizing voltage step is applied from a holding potential of -80 mV to +20 mV for a duration of 200-500 ms.[5] The current amplitude is measured at the end of the depolarizing pulse.
-
-
Drug Application: this compound is applied to the bath solution at increasing concentrations (e.g., 50, 500, 5000, and 50,000 µM).[5] The effect on the potassium current is measured at each concentration.
-
Data Analysis: The percentage of current inhibition is plotted against the logarithm of the this compound concentration. A concentration-response curve is fitted to the data using a nonlinear least-squares method to determine the IC50 value.[5]
Site-Directed Mutagenesis and Docking Analysis
To identify the binding site of this compound, a combination of computational modeling and molecular biology is employed.
Objective: To identify key amino acid residues involved in the binding of this compound to the potassium channel.
Methodology:
-
Computational Docking: A homology model of the target potassium channel is generated. Docking simulations, using software such as AutoDock Vina, are performed to predict the most likely binding pose of this compound within the channel structure.[4]
-
Site-Directed Mutagenesis: Based on the docking results, specific amino acid residues in the putative binding pocket are mutated (e.g., to alanine) using standard molecular biology techniques.[4]
-
Functional Characterization: The mutated channels are expressed in a suitable system (e.g., Xenopus laevis oocytes or HEK293 cells), and the IC50 of this compound for the mutant channels is determined using the patch-clamp protocol described above.[4]
-
Data Analysis: A significant change in the IC50 value for a mutant channel compared to the wild-type channel indicates that the mutated residue is important for this compound binding.[4]
Signaling Pathways and Experimental Workflows
The therapeutic effect of this compound stems from its direct impact on neuronal excitability. The blockade of potassium channels leads to a cascade of events that ultimately enhances neurotransmission.
Caption: this compound's mechanism of action at the neuronal membrane.
The blockade of voltage-gated potassium channels by this compound slows down the repolarization phase of the action potential. This prolonged depolarization leads to an increased open probability of voltage-gated calcium channels, resulting in a greater influx of calcium into the presynaptic terminal.[8][9] The elevated intracellular calcium concentration enhances the fusion of synaptic vesicles with the presynaptic membrane, thereby increasing the release of neurotransmitters into the synaptic cleft.[8][9]
Caption: Experimental workflow for characterizing this compound's interaction.
The characterization of this compound's interaction with potassium channels follows a logical workflow. It begins with the expression of the target channel in a suitable cell line, followed by functional analysis using patch-clamp electrophysiology to determine the drug's potency. Computational modeling can then be used to predict the binding site, which is subsequently validated through site-directed mutagenesis and further electrophysiological testing of the mutant channels.
Conclusion
This compound is a broad-spectrum potassium channel blocker with a complex selectivity profile. While its affinity for the well-characterized Kv1.1, Kv1.2, and Kv1.4 channels is in the micromolar range, its clinical efficacy at much lower plasma concentrations suggests the involvement of other, more sensitive channel subtypes or alternative mechanisms. Recent advances in structural biology and computational modeling are beginning to provide a more detailed picture of its binding site at the molecular level. A thorough understanding of this compound's interactions with the diverse family of potassium channels is essential for the development of next-generation therapies with improved selectivity and efficacy for demyelinating diseases.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Extended-release this compound in the management of multiple-sclerosis-related walking impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a new agent for symptomatic management of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis for Voltage Gating and this compound Binding in the Shaker Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound and its metabolites on cloned human potassium channels Kv 1.1, Kv 1.2, and Kv 1.4 expressed in human embryonic kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound and its metabolites on cloned human potassium channels Kv 1.1, Kv 1.2, and Kv 1.4 expressed in human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in the treatment of multiple sclerosis: a meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Investigating Off-Target Effects of Dalfampridine in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalfampridine (4-aminopyridine, 4-AP) is a voltage-gated potassium channel blocker primarily indicated for the improvement of walking in patients with multiple sclerosis (MS). Its primary mechanism of action is the blockade of potassium channels on demyelinated neurons, which enhances the conduction of action potentials.[1][2][3] However, a growing body of evidence suggests that this compound exerts a range of off-target effects within the central nervous system (CNS) that contribute to both its therapeutic profile and potential adverse events.[4][5][6] This technical guide provides a comprehensive overview of these off-target effects, focusing on their underlying signaling pathways, experimental investigation protocols, and available quantitative data.
Core Off-Target Mechanisms
Beyond its intended action on potassium channels, this compound has been shown to modulate several key processes in neuronal signaling. These off-target effects primarily revolve around the potentiation of neurotransmitter release and direct interactions with other ion channels and receptors.
Potentiation of Neurotransmitter Release
A significant off-target effect of this compound is the enhancement of synaptic and neuromuscular transmission.[1][7] This is largely attributed to its influence on presynaptic calcium dynamics, independent of its potassium channel blocking activity.[7]
Signaling Pathway:
This compound directly stimulates high-voltage-activated calcium channels (HVACCs) in acutely dissociated neurons.[7] This potentiation is particularly pronounced for L-type and N-type calcium channels and is dependent on the specific combination of the channel's α1 and β subunits, with a notable involvement of the CaVβ3 subunit.[7] The increased influx of Ca2+ into the presynaptic terminal leads to a greater release of neurotransmitters into the synaptic cleft.[8] This effect has been observed for both excitatory (glutamate) and inhibitory (GABA) neurotransmitters.[9][10][11]
References
- 1. This compound (Ampyra): An Aid to Walking in Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative proteomic analysis of primary neurons reveals diverse changes in synaptic protein content in fmr1 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolomic profiling of CSF in multiple sclerosis and neuromyelitis optica spectrum disorder by nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in the treatment of multiple sclerosis: a meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How Addictive Drugs Disrupt Presynaptic Dopamine Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Slow intracellular accumulation of GABAA receptor δ subunit is modulated by BDNF - PMC [pmc.ncbi.nlm.nih.gov]
Dalfampridine and In Vitro Remyelination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dalfampridine (4-aminopyridine) is a potassium channel blocker approved for the symptomatic treatment of multiple sclerosis (MS), primarily by improving action potential conduction in demyelinated axons. While its clinical efficacy in enhancing nerve signaling is well-documented, its direct role in promoting remyelination at a cellular level remains an area of active investigation with limited direct evidence. This technical guide synthesizes the current understanding of this compound's potential effects on in vitro remyelination, focusing on the broader role of potassium channels in oligodendrocyte biology. Due to the scarcity of direct quantitative data on this compound's impact on oligodendrocyte precursor cell (OPC) proliferation and differentiation, this document will focus on the established involvement of relevant potassium channels in these processes and provide detailed experimental protocols for assessing pro-remyelinating agents in vitro.
This compound's Primary Mechanism of Action
This compound is a broad-spectrum blocker of voltage-gated potassium channels. In demyelinated axons, the exposure of these channels leads to a leakage of potassium ions during action potential propagation, which dampens the electrical signal. By blocking these channels, this compound reduces this leakage, thereby restoring, to some extent, the action potential conduction.
The Role of Potassium Channels in Oligodendrocyte Biology
While direct studies on this compound's effect on OPCs are limited, research on specific potassium channels, particularly Kv1.3, provides a potential mechanistic link to remyelination.
Oligodendrocyte precursor cells (OPCs) express various potassium channels that are crucial for their proliferation and differentiation into myelinating oligodendrocytes. The expression of these channels changes as OPCs mature.
Key Findings:
-
Kv1.3 Channels and OPC Proliferation: High levels of Kv1.3 channels are found in OPCs, and their expression decreases significantly as the cells differentiate.[1] Inhibition of Kv1.3 has been shown to affect OPC proliferation.[1][2][3][4]
-
Kv1.3 Channels and OPC Differentiation: Modulation of Kv1.3 channel activity can impact the differentiation of OPCs into mature, myelin-producing oligodendrocytes.[1][5] For instance, the inhibition of Kv1.3 expression has been shown to abrogate the downregulation of myelin basic protein (MBP) mRNA.[1]
These findings suggest that potassium channel modulation is a viable strategy for influencing remyelination. However, it is crucial to note that this compound is a broad-spectrum potassium channel blocker and its specific effects on the channels critical for OPC biology (like Kv1.3) at clinically relevant concentrations in an in vitro remyelination context have not been extensively characterized.
Quantitative Data Summary
A comprehensive literature search did not yield specific quantitative data on the effects of this compound on OPC proliferation, differentiation, or myelination in vitro. The following table summarizes findings related to the role of the Kv1.3 potassium channel, a potential target of this compound, in oligodendrocyte lineage cells.
| Parameter | Cell Type | Experimental Condition | Key Findings | Reference |
| Kv1.3 mRNA Expression | Rat Oligodendrocytes | Differentiation over 48 hours | Significant decrease in Kv1.3 mRNA levels as OPCs differentiate. | [1] |
| Kv1.3 Protein Expression | Rat Oligodendrocytes | Differentiation | High levels in OPCs, with a significant decrease upon differentiation. | [1] |
| DNA Synthesis | Rat Oligodendrocytes | C5b-9-induced cell cycle activation + Kv1.3 inhibitor (rOsK-1) | Significant inhibition of DNA synthesis, indicating a role for Kv1.3 in cell cycle progression. | [1] |
| Myelin Basic Protein (MBP) mRNA | Rat Oligodendrocytes | C5b-9 exposure + Kv1.3 inhibition | Complete abrogation of C5b-9-mediated MBP mRNA downregulation. | [1] |
| Cell Viability | Mouse OPCs | IL-17 (200 ng/mL) | Significant reduction in cell viability. | [4] |
| Cell Viability | Mouse OPCs | IL-17 + Kv1.3 blocker (PAP) | Counteracted the loss of cell viability induced by IL-17. | [4] |
Experimental Protocols for In Vitro Remyelination Studies
To assess the potential pro-remyelinating effects of compounds like this compound, a series of well-established in vitro assays are utilized. These protocols allow for the quantitative analysis of OPC proliferation, differentiation, and myelination.
Oligodendrocyte Precursor Cell (OPC) Proliferation Assay
This assay quantifies the rate of cell division in OPCs in response to a test compound.
Methodology:
-
Cell Culture: Isolate OPCs from neonatal rodent brains (P1-P8) and culture them on poly-D-lysine (PDL) coated plates in a defined growth medium containing mitogens such as PDGF-AA and bFGF.[6]
-
Treatment: Once the OPCs are established, replace the growth medium with a differentiation-permissive medium (lacking mitogens) containing the test compound (e.g., this compound) at various concentrations. A vehicle control should be included.
-
Proliferation Measurement (EdU Incorporation):
-
Add 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog, to the culture medium for a set period (e.g., 2-24 hours) to label cells undergoing DNA synthesis.
-
Fix the cells with 4% paraformaldehyde (PFA).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).
-
Perform the "click" reaction to conjugate a fluorescent azide to the incorporated EdU.
-
Counterstain the cell nuclei with a DNA dye like DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of EdU-positive cells relative to the total number of DAPI-stained nuclei. An increase in the percentage of EdU-positive cells indicates enhanced proliferation.
-
Oligodendrocyte Differentiation and Maturation Assay
This assay assesses the ability of a test compound to promote the differentiation of OPCs into mature, myelin protein-expressing oligodendrocytes.
Methodology:
-
Cell Culture: Culture OPCs as described in the proliferation assay.
-
Induction of Differentiation: To induce differentiation, withdraw the mitogens (PDGF-AA and bFGF) from the culture medium and add the test compound at various concentrations.
-
Immunocytochemistry for Myelin Markers:
-
After a defined period of differentiation (e.g., 3-7 days), fix the cells with 4% PFA.
-
Permeabilize and block non-specific antibody binding.
-
Incubate with primary antibodies against markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP) or Proteolipid Protein (PLP). Co-stain with an oligodendrocyte lineage marker like Olig2 to identify all cells of the lineage.
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of MBP-positive (or PLP-positive) cells among the total Olig2-positive cell population. An increase in this percentage indicates enhanced differentiation. The complexity of the branching morphology of the cells can also be quantified as an indicator of maturation.
-
In Vitro Myelination Assay (Neuron-Oligodendrocyte Co-culture)
This assay provides a more physiologically relevant model to assess the entire process of myelination, from OPC differentiation to myelin sheath formation around axons. A common model utilizes dorsal root ganglion (DRG) neurons.[7][8][9][10][11]
Methodology:
-
DRG Neuron Culture:
-
OPC Co-culture:
-
After the DRG neurons have established a dense axonal network (typically 1-2 weeks), add purified OPCs to the culture.
-
Switch to a myelination-permissive medium, which typically contains ascorbic acid to promote collagen formation and a basal defined medium. Add the test compound at this stage.
-
-
Assessment of Myelination:
-
After a period of co-culture (e.g., 14-21 days), fix the cells.
-
Perform immunocytochemistry for MBP to visualize the myelin sheaths and a neuronal marker (e.g., neurofilament) to visualize the axons.
-
-
Imaging and Analysis:
-
Acquire images using a confocal or high-resolution fluorescence microscope.
-
Quantify the extent of myelination by measuring the number and length of MBP-positive segments co-localized with neurofilament-positive axons.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways potentially involved in the effects of potassium channel modulation on oligodendrocyte lineage cells.
Experimental Workflows
The following diagrams outline the workflows for the key in vitro remyelination assays.
Conclusion and Future Directions
The primary mechanism of action of this compound is the improvement of nerve conduction in demyelinated axons. While there is a compelling rationale to investigate its direct effects on remyelination due to the role of potassium channels in oligodendrocyte biology, there is currently a lack of direct in vitro evidence to support a pro-remyelinating role through the promotion of OPC proliferation or differentiation.
Future research should focus on utilizing the detailed in vitro protocols outlined in this guide to systematically evaluate the effects of this compound on OPC behavior. Specifically, studies should aim to:
-
Determine the dose-dependent effects of this compound on OPC proliferation and differentiation.
-
Investigate the impact of this compound on myelin sheath formation in neuron-oligodendrocyte co-cultures.
-
Elucidate the specific downstream signaling pathways in OPCs that are modulated by this compound.
Such studies will be critical in determining whether this compound, beyond its symptomatic benefits, holds therapeutic potential as a remyelination-promoting agent for demyelinating diseases.
References
- 1. C5b-9-activated, Kv1.3 channels mediate oligodendrocyte cell cycle activation and dedifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EGF and the potassium channel Kv1.3 are promising pharmacological targets against neuro-degenerative diseases [jneurology.com]
- 4. Frontiers | IL-17 Inhibits Oligodendrocyte Progenitor Cell Proliferation and Differentiation by Increasing K+ Channel Kv1.3 [frontiersin.org]
- 5. A Kv1.3 channel‐specific blocker alleviates neurological impairment through inhibiting T‐cell activation in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. Novel in vitro Experimental Approaches to Study Myelination and Remyelination in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro myelination using explant culture of dorsal root ganglia: An efficient tool for analyzing peripheral nerve differentiation and disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro myelination using explant culture of dorsal root ganglia: An efficient tool for analyzing peripheral nerve differentiation and disease modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myelination in mouse dorsal root ganglion/Schwann cell cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Myelination of Peripheral Axons in a Coculture of Rat Dorsal Root Ganglion Explants and Schwann Cells [pubmed.ncbi.nlm.nih.gov]
Dalfampridine for Cognitive Enhancement in Demyelinating Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cognitive impairment is a prevalent and debilitating symptom in demyelinating diseases such as multiple sclerosis (MS), significantly impacting patients' quality of life. Dalfampridine, a potassium channel blocker approved for improving walking in MS, has garnered increasing interest for its potential to ameliorate cognitive deficits. This technical guide provides an in-depth analysis of the current evidence, detailing the mechanism of action, preclinical and clinical data, and experimental protocols relevant to the investigation of this compound for cognitive enhancement. Quantitative data from key clinical trials are summarized, and a putative signaling pathway derived from preclinical studies is visualized. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound beyond its current indications.
Introduction
Demyelination in the central nervous system (CNS) disrupts the propagation of action potentials, leading to a range of neurological symptoms, including motor and cognitive dysfunction.[1] this compound (4-aminopyridine) is a voltage-gated potassium channel blocker that enhances conduction in demyelinated axons by prolonging the action potential duration.[2][3] While its efficacy in improving gait in MS patients is well-established, a growing body of evidence suggests that this compound may also exert beneficial effects on cognitive functions, particularly information processing speed.[4][5][6] This guide explores the scientific basis and clinical evidence for this potential application.
Mechanism of Action
This compound's primary mechanism of action is the blockade of voltage-gated potassium channels on demyelinated axons.[2][3] This inhibition reduces the leakage of potassium ions during the repolarization phase of the action potential, leading to a prolonged depolarization and an increased likelihood of successful nerve impulse transmission across demyelinated segments.[7]
Recent preclinical evidence suggests a more nuanced mechanism for its pro-cognitive effects. A study in an experimental autoimmune encephalomyelitis (EAE) mouse model of MS demonstrated that this compound may enhance cognitive function by specifically blocking the Kv1.3 potassium channel in the hippocampus.[4] This blockade was shown to activate the PI3K/Akt signaling pathway, which in turn inhibits glycogen synthase kinase-3 beta (GSK-3β). The inhibition of GSK-3β leads to an increase in the levels of brain-derived neurotrophic factor (BDNF), a key molecule involved in synaptic plasticity, learning, and memory.[4][8]
References
- 1. nationalmssociety.org [nationalmssociety.org]
- 2. Frontiers | Validation of Discrete and Regression-Based Performance and Cognitive Fatigability Normative Data for the Paced Auditory Serial Addition Test in Multiple Sclerosis [frontiersin.org]
- 3. Evaluation of the symbol digit modalities test (SDMT) and MS neuropsychological screening questionnaire (MSNQ) in natalizumab-treated MS patients over 48 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. biomed-easy.com [biomed-easy.com]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
Synthesis and Characterization of Novel Dalfampridine Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dalfampridine (4-aminopyridine), a potassium channel blocker, is an established therapeutic for improving walking in patients with multiple sclerosis (MS).[1][2] Its mechanism of action, which involves the blockade of voltage-gated potassium channels on demyelinated axons, has spurred interest in the development of novel analogs with improved potency, selectivity, and reduced toxicity.[3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of promising this compound analogs, including 3-substituted derivatives, trisubstituted analogs for PET imaging, and peptide conjugates. Detailed experimental protocols for synthesis and characterization are provided, along with a summary of key quantitative data and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and its Analogs
This compound's therapeutic effect stems from its ability to block voltage-gated potassium channels (Kv), particularly those of the Kv1 family, which become exposed on demyelinated axons in MS.[3][4] By blocking these channels, this compound prolongs the action potential, enhances neurotransmitter release, and restores nerve conduction.[1] However, the search for new chemical entities with superior pharmacological profiles continues. Novel analogs of this compound are being designed to achieve several key objectives:
-
Enhanced Potency and Selectivity: To increase the therapeutic window and minimize off-target effects.
-
Reduced Toxicity: To mitigate side effects associated with this compound, such as seizures.
-
Improved Pharmacokinetic Properties: To optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Application in Diagnostics: To develop tools for imaging demyelinated lesions, such as positron emission tomography (PET) tracers.
This guide focuses on three promising classes of novel this compound analogs: 3-substituted analogs, trisubstituted analogs for PET imaging, and peptide derivatives.
Synthesis of Novel this compound Analogs
The synthesis of this compound analogs typically involves modifications of the pyridine ring or the amino group. The following sections provide detailed protocols for the synthesis of representative novel analogs.
Synthesis of 3-Substituted this compound Analogs
A common strategy for creating this compound analogs is the introduction of substituents at the 3-position of the pyridine ring. This can be achieved through various synthetic routes. One approach involves the use of 4-picoline-3-boronic acid as a starting material.
Experimental Protocol: Synthesis of 3-Amino-4-methylpyridine [5][6]
-
Reaction Setup: In a flask equipped with a mechanical stirrer, add 27.4 g (0.2 mol) of 4-picoline-3-boronic acid, 50 ml of methanol, and 128 g (1 mol) of aqueous ammonia (28% mass concentration).
-
Catalyst Addition: Add 2.9 g (0.02 mol) of copper(I) oxide to the stirring mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture by suction. Concentrate the filtrate under reduced pressure to obtain a solid.
-
Purification: Recrystallize the solid from ethyl acetate to yield 3-amino-4-methylpyridine. The expected yield is approximately 95%.
Synthesis of Trisubstituted this compound Analogs for PET Imaging
Trisubstituted analogs of this compound are being developed as potential PET tracers for imaging demyelinated axons. The synthesis of these compounds often involves multi-step procedures, including fluorination for radiolabeling.
Experimental Protocol: Synthesis of [¹⁸F]5Me3F4AP (a Trisubstituted Analog) [7]
-
Precursor Synthesis: Synthesize the N-oxide 4-nitro derivative of the desired trisubstituted aminopyridine precursor.
-
Radiolabeling: Perform an ¹⁸F/¹⁹F-exchange procedure using the precursor and a GE Fx2N reactor. This step introduces the positron-emitting ¹⁸F isotope.
-
Reduction: Conduct a Pd/C-catalyzed hydrogenation to reduce the nitro group to an amino group, yielding the final radiolabeled analog.
-
Purification: Purify the final product using high-performance liquid chromatography (HPLC).
Synthesis of this compound-Peptide Conjugates
To reduce the toxicity of this compound, researchers have explored conjugating it with peptides. This approach aims to improve the therapeutic index of the parent compound.
Experimental Protocol: Synthesis of a this compound-Peptide Derivative [8]
-
Peptide Synthesis: Synthesize the desired peptide sequence (e.g., analogues of a β-secretase inhibitory peptide) using standard solid-phase or solution-phase peptide synthesis methods.
-
Coupling Reaction: Couple the synthesized peptide to 4-aminopyridine using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) with an additive like 4-dimethylaminopyridine (DMAP) to enhance the reaction efficiency, particularly with sterically hindered amino acids.[9]
-
Purification: Purify the resulting peptide conjugate using chromatographic techniques, such as reversed-phase HPLC.
-
Characterization: Confirm the structure and purity of the conjugate using mass spectrometry and NMR spectroscopy.
Characterization of Novel this compound Analogs
The synthesized analogs must be thoroughly characterized to determine their physicochemical properties, purity, and biological activity.
Physicochemical Properties and Purity Analysis
Table 1: Physicochemical Properties of this compound and a Novel Analog
| Property | This compound (4-Aminopyridine) | 3-Amino-4-methylpyridine |
| Appearance | Colorless/White Crystalline Solid[1][2] | Solid |
| Molecular Formula | C₅H₆N₂[2] | C₆H₈N₂ |
| Molecular Weight | 94.11 g/mol [10] | 108.14 g/mol |
| Melting Point | 155-158 °C[1] | - |
| Boiling Point | 273 °C[1] | - |
| Solubility | Soluble in water and polar organic solvents[11] | - |
| pKa | 9.17[10] | - |
| LogP | 0.76[10] | - |
Experimental Protocol: Purity Determination by HPLC [12][13][14][15]
-
Instrumentation: Utilize a standard HPLC system equipped with a UV detector.
-
Column: Employ a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 10 volumes of acetonitrile and 90 volumes of an aqueous solution containing 1 g/L sodium octanesulfonate and 0.77 g/L ammonium acetate, with the pH adjusted to 1.9 with trifluoroacetic acid).
-
Flow Rate: Maintain a constant flow rate, typically around 1.0 mL/min.
-
Detection: Monitor the elution of the compound using a UV detector at a wavelength of 263 nm.
-
Sample Preparation: Dissolve the synthesized analog in the mobile phase to a known concentration.
-
Analysis: Inject the sample into the HPLC system and record the chromatogram. The purity is determined by the relative area of the main peak.
Structural Elucidation
Experimental Protocol: Characterization by NMR Spectroscopy [16][17][18]
-
Sample Preparation: Dissolve a small amount of the purified analog in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a proton NMR spectrum to determine the number and types of hydrogen atoms in the molecule.
-
¹³C NMR: Obtain a carbon-13 NMR spectrum to identify the carbon framework of the molecule.
-
2D NMR: Perform two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between atoms and confirm the overall structure.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks to fully assign the structure of the novel analog.
Experimental Protocol: Characterization by Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically dissolved in a suitable solvent.
-
Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: Measure the mass-to-charge ratio (m/z) of the molecular ion to determine the molecular weight of the compound.
-
Fragmentation Analysis: Induce fragmentation of the molecular ion and analyze the resulting fragment ions to obtain structural information.
Biological Activity Assessment
The primary biological activity of this compound analogs is their ability to block voltage-gated potassium channels. This is typically assessed using electrophysiological techniques.
Table 2: Potassium Channel Blocking Activity of this compound and its Metabolites on Kv1.1 Channels
| Compound | IC₅₀ (µM) on Kv1.1 |
| This compound (4-Aminopyridine) | 242[19][20] |
| 3-Hydroxy-4-aminopyridine | 7886[20] |
| 3-Hydroxy-4-aminopyridine sulfate | >50,000[19] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology [21][22]
-
Cell Culture: Use a cell line that stably expresses the target potassium channel (e.g., Kv1.1) in a suitable expression system (e.g., HEK293 cells or Xenopus oocytes).
-
Electrode Preparation: Fabricate glass micropipettes with a specific resistance and fill them with an appropriate intracellular solution.
-
Cell Patching: Form a high-resistance seal between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to gain electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a holding potential and apply voltage steps to elicit potassium currents.
-
Drug Application: Perfuse the cell with solutions containing different concentrations of the this compound analog.
-
Data Acquisition and Analysis: Record the potassium currents before and after drug application. Determine the concentration-response relationship and calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the channel activity).
Experimental Protocol: In Vivo Toxicity Assessment [8][23][24][25]
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).
-
Dose Administration: Administer the this compound analog to the animals via a relevant route (e.g., oral gavage, intraperitoneal injection) at various dose levels.
-
Observation: Monitor the animals for signs of toxicity, including changes in behavior, body weight, and overall health, over a specified period.
-
Endpoint Determination: Determine key toxicity endpoints, such as the maximum tolerated dose (MTD) or the median lethal dose (LD₅₀).
-
Histopathology: At the end of the study, perform a necropsy and collect tissues for histopathological examination to identify any organ-specific toxicity.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Potassium Channel Blockade
This compound and its analogs exert their therapeutic effects by blocking voltage-gated potassium channels. In demyelinated neurons, the exposure of these channels leads to an excessive outflow of potassium ions during the repolarization phase of the action potential, which can impair nerve impulse conduction. By blocking these channels, this compound analogs prolong the repolarization phase, thereby restoring the action potential and improving nerve signaling.[26]
Caption: Mechanism of action of this compound analogs.
Experimental Workflow for Synthesis and Characterization
The development of novel this compound analogs follows a systematic workflow, from initial synthesis to comprehensive characterization.
Caption: General workflow for the synthesis and characterization of this compound analogs.
Conclusion
The synthesis and characterization of novel this compound analogs represent a promising avenue for the development of new therapeutics for multiple sclerosis and other neurological disorders characterized by demyelination. By modifying the core 4-aminopyridine structure, researchers can fine-tune the pharmacological properties of these compounds to enhance their efficacy and safety. The detailed protocols and characterization data presented in this guide provide a valuable resource for scientists and drug development professionals working in this field. Further research into the structure-activity relationships and downstream signaling effects of these novel analogs will be crucial for advancing the next generation of potassium channel blockers into clinical applications.
References
- 1. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 2. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Potassium Channel Blockers Inhibit the Triggers of Attacks in the Calcium Channel Mouse Mutant tottering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium channel blockers restore axonal conduction in CNS trauma and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 6. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of peptide coupling reactions by 4-dimethylaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 11. 4-Aminopyridine, 98% | Fisher Scientific [fishersci.ca]
- 12. ijpras.com [ijpras.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC method validation | Sigma-Aldrich [sigmaaldrich.com]
- 16. A Multi-Step NMR Screen for the Identification and Evaluation of Chemical Leads for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. benchchem.com [benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
Unveiling the Impact of Dalfampridine on Hippocampal Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the potential effects of dalfampridine, a voltage-gated potassium channel blocker, on synaptic plasticity within hippocampal slices. While direct research on this compound's influence on long-term potentiation (LTP) and long-term depression (LTD) is limited, this document extrapolates from studies on its parent compound, 4-aminopyridine (4-AP), to provide a comprehensive overview of its likely mechanisms and effects. This compound is the extended-release formulation of 4-AP.[1] This guide offers detailed experimental protocols, summarizes quantitative data from relevant 4-AP studies, and presents signaling pathways and experimental workflows through explanatory diagrams.
Core Concepts: this compound and Synaptic Plasticity
This compound functions as a broad-spectrum blocker of voltage-gated potassium channels.[1] In the central nervous system, this action can enhance nerve impulse conduction and increase the release of neurotransmitters at synapses.[1] Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. LTP and LTD are the primary forms of synaptic plasticity in the hippocampus.
The prevailing hypothesis is that by blocking potassium channels, this compound prolongs the action potential in presynaptic terminals. This leads to an increased influx of calcium ions, which in turn enhances the release of neurotransmitters like glutamate.[2] This augmented neurotransmitter release is expected to significantly modulate both the induction and expression of LTP and LTD.
Hypothesized Signaling Pathway of this compound in Synaptic Plasticity
The following diagram illustrates the proposed signaling cascade through which this compound may influence synaptic plasticity at a glutamatergic synapse in the hippocampus.
Caption: Hypothesized signaling pathway of this compound at a hippocampal synapse.
Experimental Workflow for Investigating this compound's Impact on LTP
The following diagram outlines a typical experimental workflow to assess the effects of this compound on Long-Term Potentiation (LTP) in hippocampal slices.
Caption: Experimental workflow for assessing this compound's effect on LTP.
Quantitative Data Summary (from 4-Aminopyridine Studies)
The following table summarizes the quantitative effects of 4-aminopyridine (4-AP) on various parameters of synaptic transmission in rat hippocampal slices. These findings provide a basis for predicting the potential impact of this compound.
| Parameter | 4-AP Concentration | Effect | Reference |
| fEPSP Slope | 46.7 µM (EC50) | Persistent enhancement | [3] |
| 200 µM | Increased to 225.6 ± 23.8% of control | [3] | |
| NMDA-mediated fEPSP | 200 µM | Increased to 177.4 ± 20.1% of control | [3] |
| AMPA-mediated fEPSP | 200 µM | Increased to 142.3 ± 18.9% of control | [3] |
| mEPSC Frequency | 200 µM | Increased to 324.2 ± 25.4% of control | [3] |
| mIPSC Frequency | 200 µM | Increased to 287.3 ± 36.3% of control | [3] |
| mEPSC Amplitude | 200 µM | Shift in Gaussian distribution peaks from 8.73 pA to 10.48 pA and 17.78 pA to 21.14 pA | [3] |
| mIPSC Amplitude | 200 µM | Shift in Gaussian distribution peaks from 13.65 pA to 11.21 pA and 25.51 pA to 23.08 pA | [3] |
| Paired-Pulse Facilitation | 200 µM | Reduced | [3] |
| LTP of EPSP | Not specified | Significantly increased | [2] |
| LTP Probability | 100 µM | Unchanged or increased | [4] |
Detailed Experimental Protocols
The following protocols are based on established methodologies for studying synaptic plasticity in hippocampal slices and have been adapted to investigate the effects of this compound.
Hippocampal Slice Preparation
-
Animal Anesthesia and Euthanasia: Anesthetize a young adult rat (e.g., Sprague-Dawley, 4-6 weeks old) with isoflurane and decapitate, following approved animal care and use guidelines.
-
Brain Extraction and Dissection: Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Slicing: Isolate the hippocampus and prepare 400 µm thick transverse slices using a vibratome in ice-cold, oxygenated aCSF.
-
Recovery: Transfer the slices to an interface or submerged-style holding chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to allow for recovery before experiments commence.
Electrophysiological Recordings
-
Slice Placement: Transfer a single slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Electrode Positioning: Place a bipolar stimulating electrode (e.g., tungsten) in the Schaffer collateral pathway to evoke synaptic responses in the CA1 region. Place a recording electrode (glass micropipette filled with aCSF) in the stratum radiatum of the CA1 area to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recordings: Deliver single test pulses (e.g., 0.1 ms duration) every 30 seconds to evoke fEPSPs. Adjust the stimulation intensity to produce a fEPSP with a slope that is 30-40% of the maximal response. Record a stable baseline for at least 20 minutes.
-
Drug Application: Introduce this compound into the perfusing aCSF at the desired concentration (e.g., 10-100 µM, based on 4-AP studies). Allow the drug to perfuse for at least 20 minutes to reach equilibrium.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 pulses at 100 Hz, with an inter-train interval of 20 seconds.
-
Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes after HFS to monitor the induction and maintenance of LTP.
-
LTD Induction (Optional): To study LTD, apply a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz, after establishing a stable baseline.
Data Analysis
-
fEPSP Slope Measurement: Measure the initial slope of the fEPSP for each recorded response.
-
Normalization: Normalize the fEPSP slope values to the average slope recorded during the pre-HFS baseline period.
-
Statistical Analysis: Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to compare the magnitude of LTP between control (aCSF only) and this compound-treated slices. A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
While direct experimental evidence is needed to definitively elucidate the impact of this compound on hippocampal synaptic plasticity, the extensive research on its parent compound, 4-aminopyridine, provides a strong foundation for forming well-grounded hypotheses. The predicted enhancement of neurotransmitter release by this compound is likely to have a significant, and potentially complex, influence on both LTP and LTD. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to investigate these effects directly, which could have important implications for understanding the therapeutic mechanisms of this compound and its potential applications in cognitive function.
References
- 1. Seizures and neurodegeneration induced by 4-aminopyridine in rat hippocampus in vivo: role of glutamate- and GABA-mediated neurotransmission and of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Aminopyridine-mediated increase in long-term potentiation in CA1 of the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 4-aminopyridine on synaptic transmission in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term potentiation and 4-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Dalfampridine in Preclinical Amyotrophic Lateral Sclerosis Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amyotrophic Lateral Sclerosis (ALS) is a relentlessly progressive neurodegenerative disease with a significant unmet medical need. Dalfampridine, a potassium channel blocker approved for symptomatic treatment of multiple sclerosis, has garnered interest for its potential therapeutic application in ALS. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in ALS models. While in-vivo preclinical data in common ALS animal models such as the SOD1G93A mouse is not publicly available, this document synthesizes the existing in-vitro evidence, elucidates the drug's mechanism of action, and presents detailed, standardized experimental protocols that could be employed for future in-vivo preclinical studies. The aim is to equip researchers and drug development professionals with the necessary information to design and interpret preclinical investigations of this compound and other potassium channel modulators for the treatment of ALS.
Introduction to this compound and its Rationale in ALS
This compound (4-aminopyridine) is a broad-spectrum potassium channel blocker. Its primary mechanism of action involves the inhibition of voltage-gated potassium channels, which leads to a prolongation of action potentials and an increase in neurotransmitter release at the neuromuscular junction.[1][2] In the context of ALS, where motor neuron hyperexcitability and subsequent degeneration are key pathological features, the modulation of ion channel function presents a rational therapeutic strategy.
The rationale for investigating this compound in ALS is twofold. Firstly, by blocking potassium channels, it may enhance the conduction of action potentials along demyelinated or damaged axons, a feature that can occur in ALS. Secondly, the observed hypoexcitability in some motor neurons derived from ALS patients could potentially be counteracted by this compound, thereby restoring a more physiological firing pattern.
In-Vitro Preclinical Studies
An in-vitro study utilizing motor neurons derived from induced pluripotent stem cells (iPSCs) of ALS patients provides the most direct preclinical evidence for this compound's potential in this disease.
Experimental Protocol: In-Vitro Motor Neuron Rescue Assay
Objective: To assess the effect of this compound on the survival and function of motor neurons derived from ALS patients.
Methodology:
-
Cell Culture: Motor neurons are differentiated from iPSCs obtained from ALS patients carrying familial ALS mutations (e.g., SOD1, FUS) and from healthy controls.
-
Drug Treatment: Differentiated motor neurons are treated with varying concentrations of this compound (4-aminopyridine).
-
Electrophysiology: Patch-clamp recordings are performed to measure neuronal excitability, including action potential firing frequency and ion channel currents (sodium and potassium).
-
Stress and Apoptosis Assays: Cellular stress markers, such as endoplasmic reticulum (ER) stress, and markers of apoptosis (e.g., caspase activation) are quantified using techniques like immunofluorescence and western blotting.
-
Data Analysis: Statistical analysis is performed to compare the effects of this compound treatment on ALS patient-derived motor neurons versus untreated and healthy control neurons.
Summary of In-Vitro Findings
A key study demonstrated that motor neurons derived from ALS patients exhibit hypoexcitability. Treatment with 4-aminopyridine was shown to rescue this hypoexcitable phenotype.
| Parameter | Observation in ALS Motor Neurons | Effect of 4-Aminopyridine Treatment |
| Neuronal Excitability | Reduced firing frequency | Increased neuronal activity levels |
| Ion Channel Function | Altered sodium and potassium currents | Restoration of ion-channel imbalances |
| Cellular Stress | Elevated Endoplasmic Reticulum (ER) stress | Decreased ER stress |
| Apoptosis | Increased caspase activation | Decreased caspase activation |
Proposed In-Vivo Preclinical Studies in ALS Animal Models
While no specific in-vivo studies of this compound in ALS animal models have been published, this section outlines a comprehensive experimental plan based on established protocols for preclinical drug testing in the widely used SOD1G93A mouse model of ALS.
Animal Model: SOD1G93A Mouse
The SOD1G93A transgenic mouse is the most extensively characterized and utilized animal model for ALS research. These mice express a mutant human SOD1 gene and develop a progressive motor neuron disease that recapitulates many of the key features of human ALS, including motor deficits, muscle atrophy, and a shortened lifespan.
Experimental Design and Protocols
Objective: To evaluate the efficacy and safety of this compound in the SOD1G93A mouse model of ALS.
Methodology:
-
Animals: Male and female SOD1G93A transgenic mice and their wild-type littermates.
-
Drug Administration: this compound administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group would also be included. Treatment would typically begin at a pre-symptomatic or early symptomatic stage.
-
Motor Function Assessment: A battery of behavioral tests to be performed weekly or bi-weekly to assess motor function, including:
-
Rotarod Test: To measure motor coordination and balance.
-
Grip Strength Test: To assess forelimb and hindlimb muscle strength.
-
Hanging Wire Test: To evaluate grip endurance.
-
Gait Analysis: To quantify stride length and other gait parameters.
-
-
Survival Analysis: Monitoring of mice for disease progression and humane endpoint, with survival time as a primary outcome measure.
-
Electrophysiology:
-
Compound Muscle Action Potential (CMAP): To assess the integrity and function of the neuromuscular junction.
-
Motor Unit Number Estimation (MUNE): To quantify the number of functioning motor units.
-
-
Histopathology: At the study endpoint, spinal cord and muscle tissues would be collected for:
-
Motor Neuron Counts: Staining of spinal cord sections to quantify the number of surviving motor neurons.
-
Neuromuscular Junction (NMJ) Integrity: Immunohistochemical analysis of NMJ morphology.
-
Muscle Fiber Analysis: Histological staining of muscle tissue to assess atrophy.
-
-
Biomarker Analysis: Measurement of relevant biomarkers in tissue or biofluids, such as neurofilament light chain (NfL).
Visualizations
Signaling Pathway and Mechanism of Action
Caption: this compound blocks potassium channels, prolonging depolarization and enhancing neurotransmitter release.
Experimental Workflow for In-Vivo Studies
Caption: Proposed experimental workflow for preclinical evaluation of this compound in SOD1G93A mice.
Conclusion
The preclinical investigation of this compound in the context of ALS is still in its early stages. The available in-vitro data suggests a plausible mechanism of action through the restoration of motor neuron excitability and reduction of cellular stress. However, the absence of in-vivo data from established animal models of ALS represents a significant knowledge gap. The experimental protocols outlined in this guide provide a robust framework for conducting such studies, which are essential to determine the potential of this compound as a therapeutic agent for ALS. Future research should focus on comprehensive in-vivo efficacy studies to validate the promising in-vitro findings and to inform the design of future clinical trials.
References
A Technical Guide to the Putative Effects of Dalfampridine on Neuroinflammation in Experimental Autoimmune Encephalomyelitis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Dalfampridine is an established potassium channel blocker approved for the symptomatic treatment of walking impairment in multiple sclerosis (MS). Its primary mechanism of action is understood to be the restoration of action potential conduction in demyelinated axons.[1][2][3][4] The existing body of scientific literature does not provide significant evidence for a direct, primary anti-inflammatory or immunomodulatory role in MS or its animal model, experimental autoimmune encephalomyelitis (EAE). One review noted that this compound showed no effect in the EAE model in the context of its neurofunctional modification mechanism.[1] This guide, therefore, outlines the established pathophysiology of neuroinflammation in EAE and details the standard experimental protocols that would be employed to investigate any potential, yet unproven, anti-inflammatory effects of a given compound like this compound.
Introduction to Neuroinflammation in Experimental Autoimmune Encephalomyelitis (EAE)
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human demyelinating disease, multiple sclerosis.[5][6] It is a CD4+ T cell-mediated autoimmune disease characterized by a cascade of inflammatory events within the central nervous system (CNS).[5] This process includes the activation of myelin-specific T cells in the periphery, breakdown of the blood-brain barrier (BBB), infiltration of leukocytes into the CNS, and subsequent demyelination and axonal damage, leading to progressive paralysis.[7][8][9] The key cellular and molecular players in EAE-driven neuroinflammation include T helper 1 (Th1) and Th17 cells, which produce pro-inflammatory cytokines like IFN-γ, TNF-α, and IL-17, respectively.[10] These cytokines amplify the inflammatory response, activate resident microglia and astrocytes, and recruit other immune cells such as macrophages, leading to the characteristic pathology of the disease.[10][11]
This compound: Established Mechanism of Action
This compound (4-aminopyridine) is a broad-spectrum voltage-gated potassium channel blocker.[12][13][14] In demyelinated axons, the loss of the insulating myelin sheath exposes potassium channels that are normally covered.[2][15] This exposure leads to a leakage of potassium ions during action potential propagation, which dampens and can ultimately block nerve impulse conduction.[16] this compound blocks these exposed channels, prolonging repolarization and allowing the action potential to successfully propagate along the demyelinated axon, thereby restoring nerve conduction.[4][12][17] This mechanism is considered symptomatic and does not address the underlying autoimmune inflammation.[16][18]
Caption: this compound's mechanism of restoring nerve conduction.
Experimental Protocols for Assessing Neuroinflammation
Investigating the effect of any compound on neuroinflammation in EAE requires a standardized set of protocols.
Active EAE Induction in C57BL/6 Mice
This protocol is a standard method for inducing a chronic-progressive form of EAE.[5]
-
Antigen Emulsion Preparation: Emulsify Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra. A typical final concentration is 2 mg/mL MOG₃₅₋₅₅ and 4 mg/mL M. tuberculosis.
-
Immunization: Subcutaneously inject 10- to 13-week-old female C57BL/6 mice with 100-200 µL of the MOG/CFA emulsion, typically split over two sites on the flank, on day 0.[5][19]
-
Pertussis Toxin Administration: Administer pertussis toxin (PTX) intraperitoneally (i.p.) to increase the permeability of the blood-brain barrier.[20] A typical dose is 200-400 ng per mouse in PBS, given on day 0 (immediately after immunization) and again on day 2.[5][19]
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE starting around day 7 post-immunization.[19] Scoring is typically performed on a 0-5 scale (see Table 1).
This compound Administration (Hypothetical Protocol)
Since this compound is an approved drug, a formulation for animal studies would be used. Treatment could be initiated prophylactically (before disease onset) or therapeutically (after disease onset).
-
Vehicle: Prepare this compound in a suitable vehicle (e.g., sterile saline or drinking water).
-
Administration: Administer this compound daily via oral gavage or in drinking water. A placebo group receiving only the vehicle is essential.[20]
-
Dosage: Dosing would need to be determined based on pharmacokinetic studies in mice to achieve plasma concentrations relevant to human therapeutic levels.[3]
CNS Tissue Processing for Cellular Analysis
-
Perfusion: At a predetermined endpoint (e.g., peak of disease), deeply anesthetize mice and perfuse transcardially with ice-cold PBS to remove blood from the CNS.
-
Tissue Extraction: Carefully extract the spinal cord and brain.[19]
-
Cell Isolation: To isolate immune cells for flow cytometry, mechanically dissociate the tissue and digest it with enzymes (e.g., collagenase and DNase). Isolate mononuclear cells using a Percoll gradient.[21]
-
Histology: For immunohistochemistry, fix tissues in 4% paraformaldehyde, cryoprotect in sucrose, and embed in OCT compound for cryosectioning.[22]
Flow Cytometry for Immune Cell Profiling
Flow cytometry allows for the quantification of different immune cell populations that have infiltrated the CNS.[23][24]
-
Cell Staining: Incubate the isolated mononuclear cells with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD45 for total leukocytes, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD11b for myeloid cells, Ly-6G for neutrophils).[21][25]
-
Intracellular Staining (Optional): To analyze cytokine production, stimulate cells ex vivo (e.g., with PMA/Ionomycin and a protein transport inhibitor) and then stain for intracellular cytokines like IFN-γ and IL-17.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the resulting files to determine the percentage and absolute number of different immune cell subsets.[19]
Immunohistochemistry (IHC) for In Situ Analysis
IHC provides spatial information about inflammation and demyelination within the spinal cord tissue.[26][27]
-
Sectioning: Cut 10-20 µm thick cryosections of the spinal cord.[22]
-
Staining:
-
Inflammatory Infiltrates: Use antibodies against markers like CD45 (leukocytes), CD3 (T cells), and F4/80 or Iba1 (macrophages/microglia).[26][28]
-
Demyelination: Use Luxol Fast Blue (LFB) stain, which specifically colors myelin, to assess areas of myelin loss.[27]
-
Axonal Damage: Use antibodies against markers like SMI-32, which stains for non-phosphorylated neurofilaments exposed in damaged axons.[27]
-
-
Imaging and Quantification: Image the stained sections using a microscope and quantify the area of infiltration, demyelination, or the number of positive cells using image analysis software.[6]
Caption: General experimental workflow for studying a compound in EAE.
Data Presentation: Quantitative Assessment in EAE
The following tables represent typical quantitative data collected in EAE studies to assess the degree of neuroinflammation and disease severity.
Table 1: Clinical Scoring of EAE in Mice
| Score | Clinical Signs |
|---|---|
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hindlimb weakness or ataxia |
| 3 | Complete hindlimb paralysis |
| 4 | Hindlimb and forelimb paralysis |
| 5 | Moribund or dead |
Source: Adapted from standard EAE protocols.[27]
Table 2: Representative Histological Scoring of Spinal Cord Sections
| Parameter | Scoring System |
|---|---|
| Inflammation | 0: No inflammatory cells1: Few scattered inflammatory cells2: Perivascular cuffs of inflammatory cells3: Multiple perivascular cuffs and parenchymal infiltration |
| Demyelination (LFB) | 0: No demyelination1: Mild demyelination2: Moderate demyelination3: Severe and widespread demyelination |
Source: Scoring systems are often study-specific but follow these general principles.[27]
Table 3: Hypothetical Flow Cytometry Data from CNS Infiltrates (Cells per Spinal Cord x 10⁴)
| Cell Type Marker | EAE + Vehicle (Mean ± SEM) | EAE + this compound (Mean ± SEM) |
|---|---|---|
| Leukocytes (CD45⁺) | 15.2 ± 2.1 | Data Not Available |
| T-Cells (CD3⁺) | 6.5 ± 1.3 | Data Not Available |
| Helper T-Cells (CD4⁺) | 4.8 ± 0.9 | Data Not Available |
| Myeloid Cells (CD11b⁺) | 8.1 ± 1.5 | Data Not Available |
Note: This table is for illustrative purposes only. No peer-reviewed data exists for the "EAE + this compound" column regarding neuroinflammatory infiltrates.
Table 4: Hypothetical Cytokine Profile from MOG-Restimulated Splenocytes (pg/mL)
| Cytokine | EAE + Vehicle (Mean ± SEM) | EAE + this compound (Mean ± SEM) |
|---|---|---|
| IFN-γ (Th1) | 1250 ± 210 | Data Not Available |
| IL-17 (Th17) | 850 ± 155 | Data Not Available |
| IL-4 (Th2) | 150 ± 30 | Data Not Available |
| IL-10 (Treg) | 300 ± 55 | Data Not Available |
Note: This table is for illustrative purposes only. No peer-reviewed data exists for the "EAE + this compound" column regarding cytokine modulation.
Visualizing the Neuroinflammatory Cascade in EAE
The progression of EAE is a multi-step process involving both the peripheral immune system and the CNS.
Caption: The neuroinflammatory cascade in the EAE model.
Conclusion
This compound is a valuable therapeutic agent for improving mobility in individuals with MS through its well-characterized mechanism as a potassium channel blocker. The current scientific consensus supports its role as a neurofunctional modifier rather than an anti-inflammatory agent. The experimental framework detailed in this guide, including EAE induction, cellular, and histological analyses, represents the standard methodology used in the field to assess neuroinflammation. Any investigation into potential secondary anti-inflammatory effects of this compound would need to employ these rigorous techniques to generate the necessary evidence. As of now, such evidence is lacking in peer-reviewed literature, and the primary therapeutic benefit of this compound remains the symptomatic improvement of nerve conduction.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (Ampyra): An Aid to Walking in Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of extended-release this compound on walking ability in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemical analysis of spinal cord components in mouse model of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Autoimmune Encephalomyelitis | Multiple Sclerosis Discovery Forum [msdiscovery.org]
- 9. Blood-brain barrier disruption and enhanced vascular permeability in the multiple sclerosis model EAE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Additive Effects of Combination Treatment with Anti-inflammatory and Neuroprotective Agents in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytokine-induced enhancement of autoimmune inflammation in the brain and spinal cord: implications for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of extended-release this compound on walking ability in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Extended-release this compound in the management of multiple-sclerosis-related walking impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of Action - AMPYRA® (this compound) [ampyra-hcp.com]
- 17. researchgate.net [researchgate.net]
- 18. ajmc.com [ajmc.com]
- 19. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 20. Induction of Experimental Autoimmune Encephalomyelitis in a Mouse Model [jove.com]
- 21. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 22. journals.viamedica.pl [journals.viamedica.pl]
- 23. researchgate.net [researchgate.net]
- 24. Deep Flow Cytometry Unveils Distinct Immune Cell Subsets in Inducible T Cell Co-Stimulator Ligand (ICOSL)- and ICOS-Knockout Mice during Experimental Autoimmune Encephalomyelitis [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. A method for histopathological study of the multifocal nature of spinal cord lesions in murine experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis [jove.com]
- 28. Immunofluorescence Staining of Murine Spinal Cord Sections to Evaluate Microglial Activation and Astrogliosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Dalfampridine's Expanding Therapeutic Landscape: A Technical Guide to Cellular and Molecular Targets Beyond Kv Channels
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dalfampridine (4-aminopyridine, 4-AP), an established treatment for improving walking in patients with multiple sclerosis (MS), is primarily recognized for its role as a broad-spectrum blocker of voltage-gated potassium (Kv) channels. This action enhances action potential conduction in demyelinated axons. However, a growing body of evidence reveals that the molecular interactions of this compound extend beyond this canonical mechanism. This technical guide synthesizes the current understanding of this compound's alternative cellular and molecular targets. It provides in-depth information on its direct potentiation of high-voltage activated calcium channels (HVACCs), its paradoxical enhancement of Kv7.4 channel currents, its immunomodulatory effects through microglial Kv1.3 channels, and its potential role in neuroprotective signaling pathways. This document aims to provide a comprehensive resource for researchers and drug development professionals, complete with quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways to facilitate further investigation and therapeutic innovation.
Direct Potentiation of High-Voltage Activated Calcium Channels (HVACCs)
A significant non-Kv channel target of this compound is the family of high-voltage activated calcium channels (HVACCs). Contrary to a blocking effect, this compound directly stimulates these channels, potentiating neurotransmitter release independently of its action on Kv channels.[1]
Molecular Mechanism
The potentiating effect of this compound on HVACCs is subtype-specific and dependent on the channel's subunit composition.[2]
-
Subtype Selectivity: At micromolar concentrations, this compound selectively potentiates L-type (Cav1.2) calcium currents.[2][3] Its effect on N-type (Cav2.2) currents is observed only at much higher concentrations, while it has minimal effect on P/Q-type (Cav2.1) currents.[2][3]
-
Role of the β Subunit: The intracellular β subunit of the HVACC is the critical site of action for this compound.[1] Specifically, the Cavβ3 subunit is most significantly involved in the potentiation of both L-type and N-type currents.[3]
-
Enhanced Trafficking and Interaction: this compound appears to enhance the physical interaction between the pore-forming α1 subunits (Cav1.2 and Cav2.2) and the Cavβ3 subunit, which promotes the trafficking of these channel complexes to the plasma membrane.[2][3]
Quantitative Data: HVACC Potentiation
| Target Channel | This compound (4-AP) Concentration | Observed Effect | Cell Type | Reference |
| L-type Ca²⁺ Channels (Cav1.2) | 0.1 mM | Significant increase in current | HEK293 cells | [2] |
| N-type Ca²⁺ Channels (Cav2.2) | >1 mM | Increase in whole-cell Ba²⁺ currents | HEK293 cells | [2] |
| P/Q-type Ca²⁺ Channels (Cav2.1) | 3 mM | Little to no effect on currents | HEK293 cells | [2] |
| Native HVACCs | 1-5 mM | Significant potentiation of IBa | DRG neurons | [1] |
Signaling Pathway: this compound-Mediated HVACC Potentiation
Paradoxical Enhancement of Kv7.4 Channel Currents
In a departure from its well-established role as a Kv channel blocker, this compound has been shown to enhance the currents of a specific potassium channel subtype, Kv7.4.[1][4][5] This effect is notable as Kv7 channels are important regulators of vascular tone.
Molecular Mechanism
-
Subtype Specificity: this compound increases Kv7.4-mediated currents but does not affect the closely related Kv7.5 subtype.[1][5]
-
Concentration-Dependent Effects: In HEK cells expressing Kv7.4, low concentrations of this compound (0.1 mM) enhance the current, while higher concentrations (5 mM) are inhibitory.[1] In Xenopus oocytes, enhancement is seen at both 0.1 mM and 1 mM.[1]
-
Voltage-Dependence of Activation: In oocytes, this compound (1 mM and 5 mM) caused a significant negative shift in the voltage-dependence of Kv7.4 channel activation, making them open at more hyperpolarized potentials.[1]
Quantitative Data: Kv7.4 Current Enhancement
| This compound (4-AP) Concentration | Observed Effect on Kv7.4 | Cell Type | Reference |
| 0.1 mM | Enhanced K⁺ current at 0 mV | HEK cells | [1] |
| 5 mM | Inhibited K⁺ current | HEK cells | [1] |
| 0.1 mM and 1 mM | Increased current at +40 mV | Xenopus oocytes | [1] |
| 1 mM | V½ of activation shifted by -5.0 ± 1.6 mV | Xenopus oocytes | [1] |
| 5 mM | V½ of activation shifted by -5.2 ± 1.1 mV | Xenopus oocytes | [1] |
| 0.1 mM | Enhanced K⁺ currents at +50 mV | Mesenteric artery smooth muscle cells | [1] |
Immunomodulation via Microglial Kv1.3 Channels
Beyond neurons, this compound targets immune cells within the central nervous system, specifically microglia. This interaction suggests a potential immunomodulatory role in neuroinflammatory conditions.
Molecular Mechanism
-
Targeting Activated Microglia: The voltage-gated potassium channel Kv1.3 is upregulated in activated microglia.[6]
-
Inhibition of Pro-inflammatory Responses: By blocking Kv1.3 channels on activated microglia, this compound can reduce their pro-inflammatory and neurotoxic activities.[7]
-
Suppression of Respiratory Burst: this compound (5 mM) has been shown to significantly reduce the respiratory burst in activated microglia, a key process in the generation of reactive oxygen species that can lead to neuronal damage.[7]
-
Reduction of Neurotoxicity: Treatment with this compound reduces the killing of neurons by activated microglia.[7]
Quantitative Data: Microglial Modulation
| This compound (4-AP) Concentration | Observed Effect | Cell Type | Reference |
| 5 mM | Reduced increase in respiratory burst from 164% to 6.1% above control | Rat microglia | [7] |
| Not specified | Reduced neuron death from 81% to 33% above control | Rat microglia | [7] |
| 2 mM | Reduced Aβ₁₋₄₂-induced IK to 52% of control | Human microglia | [8] |
| 1 mg/kg (in vivo) | Suppressed microglial activation and exhibited neuroprotection | Rat hippocampus | [8] |
Signaling Pathway: this compound's Effect on Microglial Activation
Potential Neuroprotective Signaling Pathways
Emerging evidence suggests that this compound may exert neuroprotective effects that are not solely dependent on enhancing axonal conduction.
NFAT Pathway and Myelination
-
NFAT/Calcineurin Signaling: The Nuclear Factor of Activated T-cells (NFAT) signaling pathway, which is dependent on calcium and the phosphatase calcineurin, is implicated in promoting oligodendrocyte differentiation and myelination.[9]
-
Potential this compound Link: While direct evidence is still being established, this compound's ability to modulate intracellular calcium levels through its effects on HVACCs could potentially influence the NFAT pathway in oligodendrocytes, thereby contributing to myelin stabilization.
Experimental Workflow: Investigating NFAT Activation
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for Ion Channel Analysis
This protocol is fundamental for assessing the effects of this compound on ion channel currents (e.g., HVACCs and Kv7.4).
-
Cell Preparation: Culture HEK293 cells stably transfected with the ion channel subunits of interest (e.g., Cav1.2, α2δ1, and Cavβ3 for L-type channels, or Kv7.4) or use acutely dissociated primary cells like dorsal root ganglion (DRG) neurons.
-
Solutions:
-
External Solution (mM): 145 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH). For recording calcium currents, CaCl₂ is often replaced with BaCl₂ to reduce calcium-dependent inactivation.
-
Internal (Pipette) Solution (mM): 110 KCl, 10 EGTA, 5.4 CaCl₂, 1.75 MgCl₂, 4 Na₂-ATP (pH adjusted to 7.4 with KOH).
-
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV or -90 mV.
-
Apply voltage steps to elicit ion currents (e.g., a 500 ms depolarization to 0 mV to activate Kv7.4, or a 200 ms depolarization to 0 mV for HVACCs).
-
Establish a stable baseline recording of the currents.
-
Perfuse the bath with the external solution containing this compound at the desired concentrations.
-
Record changes in current amplitude, voltage-dependence of activation, and inactivation kinetics.
-
Perform a washout with the control external solution to check for reversibility of the effect.
-
Co-Immunoprecipitation for Protein-Protein Interaction
This method is used to verify if this compound enhances the interaction between HVACC subunits (e.g., Cav1.2 and Cavβ3).
-
Cell Culture and Treatment: Culture HEK293 cells co-transfected with tagged versions of the proteins of interest (e.g., HA-tagged Cavβ3 and Flag-tagged Cav1.2). Treat the cells with this compound or a vehicle control for a specified time.
-
Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against one of the tagged proteins (e.g., anti-Flag antibody) overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody against the other tagged protein (e.g., anti-HA antibody) to detect the co-precipitated protein. An increase in the co-precipitated protein in the this compound-treated sample indicates an enhanced interaction.
-
Microglial Respiratory Burst Assay
This assay quantifies the production of reactive oxygen species (ROS) by microglia and assesses the inhibitory effect of this compound.
-
Cell Culture: Culture primary microglia or a microglial cell line (e.g., BV-2).
-
Treatment:
-
Pre-treat the microglial cells with this compound (e.g., 5 mM) or vehicle for 30-60 minutes.
-
Stimulate the cells with an activator of respiratory burst, such as phorbol 12-myristate 13-acetate (PMA), in the continued presence of this compound or vehicle.
-
-
ROS Detection:
-
Load the cells with a fluorescent ROS indicator dye, such as dihydrorhodamine 123 (DHR 123), which fluoresces upon oxidation to rhodamine 123.
-
Measure the increase in fluorescence over time using a fluorescence plate reader or flow cytometry.
-
-
Analysis: Compare the fluorescence intensity in this compound-treated cells to vehicle-treated cells to determine the percentage inhibition of the respiratory burst.
Conclusion and Future Directions
The molecular pharmacology of this compound is more complex than its primary function as a Kv channel blocker suggests. The evidence presented in this guide highlights at least three distinct, clinically relevant mechanisms of action beyond its canonical role: the potentiation of HVACCs, the enhancement of Kv7.4 channels, and the modulation of microglial activity. These findings open new avenues for research and drug development.
Future investigations should aim to:
-
Conduct Unbiased Screening: Perform comprehensive proteomic and transcriptomic analyses of cells treated with this compound to identify a broader range of off-target effects and signaling pathway modulations.
-
Elucidate In Vivo Relevance: Design in vivo studies to specifically dissect the contribution of these alternative targets to the therapeutic effects and side-effect profile of this compound in MS and other neurological disorders.
-
Develop Target-Specific Analogs: Synthesize and test this compound analogs with increased selectivity for these alternative targets (e.g., Cavβ3-interacting compounds or selective Kv7.4 enhancers) to potentially develop novel therapeutics with improved efficacy and safety profiles.
By expanding our understanding of this compound's molecular targets, the scientific community can better leverage its therapeutic potential and pave the way for the next generation of neurological treatments.
References
- 1. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentiation of High Voltage–Activated Calcium Channels by 4-Aminopyridine Depends on Subunit Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiation of high voltage-activated calcium channels by 4-aminopyridine depends on subunit composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv 7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium Channel Kv1.3 Is Highly Expressed by Microglia in Human Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microglia Kv1.3 Channels Contribute to Their Ability to Kill Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broad-Spectrum Effects of 4-Aminopyridine to Modulate Amyloid β1–42-Induced Cell Signaling and Functional Responses in Human Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nfat/calcineurin signaling promotes oligodendrocyte differentiation and myelination by transcription factor network tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Dalfampridine Administration Protocol for Rodent Models of Spinal Cord Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalfampridine, also known as 4-aminopyridine (4-AP), is a potassium channel blocker approved for the symptomatic treatment of multiple sclerosis to improve walking.[1][2] Its mechanism of action involves blocking potassium channels on demyelinated axons, which restores axonal conduction and enhances neurotransmission.[3][4] In the context of spinal cord injury (SCI), where demyelination is a significant contributor to functional deficits, this compound has been investigated as a potential therapeutic agent to improve locomotor recovery.[4][5] These application notes provide detailed protocols for the administration of this compound in rodent models of SCI, along with methodologies for key functional and histological assessments.
Data Presentation
Table 1: Summary of this compound Administration Protocols and Outcomes in Rodent SCI Models
| Species | SCI Model | Drug/Derivative | Administration Route | Dosage | Timing and Duration | Key Outcomes | Reference |
| Rat | Mechanical | 4-Aminopyridine (this compound) | Intraperitoneal (IP) | 1 mg/kg | Applied 2 weeks post-SCI | Alleviated neuropathic pain-like behavior | [4] |
| Rat | Mechanical | 4-AP-3-MeOH | Intraperitoneal (IP) | 1 mg/kg and 5 mg/kg | Applied 2 weeks post-SCI | Significantly improved motor function (at 5 mg/kg) and alleviated neuropathic pain-like behavior | [4] |
| Rat | Nerve Crush Injury | 4-Aminopyridine (this compound) | Intraperitoneal (IP) | 150 µg/kg (single dose) | 30 minutes before assessment | Restored muscle responses to electrical stimulation | [1] |
| Guinea Pig | Chronic SCI | 4-Aminopyridine (this compound) | Bath application (in vitro) | 0.5 µM - 100 µM | N/A | Increased amplitude of compound action potential | [2] |
Experimental Protocols
This compound Preparation and Administration
a) Intraperitoneal (IP) Injection in Rats
This protocol is adapted from studies investigating the effects of 4-aminopyridine in rat models of nerve injury.[1]
-
Materials:
-
This compound (4-Aminopyridine) powder (Sigma-Aldrich)
-
Sterile 0.9% saline solution
-
Sterile syringes and needles (23-25 gauge)
-
Vortex mixer
-
Analytical balance
-
-
Preparation of this compound Solution:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Dissolve the powder in sterile 0.9% saline to achieve the target concentration (e.g., for a 1 mg/kg dose in a 250g rat receiving a 1 mL injection volume, the concentration would be 0.25 mg/mL).
-
Vortex the solution until the this compound is completely dissolved.
-
Prepare fresh on the day of use.
-
-
Administration Procedure:
-
Restrain the rat securely.
-
Locate the lower right quadrant of the abdomen.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate to ensure that the needle has not entered the bladder or intestines.
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
b) Oral Gavage in Mice
This protocol provides a general guideline for preparing and administering solutions via oral gavage in mice.
-
Materials:
-
This compound powder
-
Sterile water or appropriate vehicle (e.g., 0.5% methylcellulose)
-
Flexible gavage needle (20-22 gauge)
-
Sterile syringes
-
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound.
-
If necessary, first dissolve the powder in a minimal amount of a suitable solvent like DMSO, and then suspend the solution in the vehicle (e.g., sterile water or 0.5% methylcellulose) to the final desired concentration. Ensure the final DMSO concentration is minimal to avoid toxicity.
-
Vortex thoroughly to ensure a uniform suspension.
-
-
Administration Procedure:
-
Gently restrain the mouse.
-
Measure the distance from the oral cavity to the xiphoid process to estimate the correct insertion depth of the gavage needle.
-
Insert the gavage needle gently into the esophagus.
-
Administer the this compound suspension slowly.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress.
-
Spinal Cord Injury Model
A contusion or compression model is commonly used to mimic human SCI.[4]
-
Procedure (Rat Contusion Model):
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Perform a laminectomy at the desired thoracic level (e.g., T9-T10) to expose the spinal cord.
-
Use a standardized impactor device to deliver a controlled contusion injury to the exposed spinal cord.
-
Suture the muscle and skin layers.
-
Provide post-operative care, including analgesics, antibiotics, and manual bladder expression.
-
Assessment of Locomotor Recovery
Basso, Beattie, and Bresnahan (BBB) Locomotor Rating Scale
The BBB scale is a 22-point scale (0-21) used to assess hindlimb locomotor recovery in rats following SCI.[6][7]
-
Procedure:
-
Place the rat in an open field arena.
-
Observe the rat's hindlimb movements for 4-5 minutes.
-
Score the animal based on the detailed criteria of the BBB scale, which evaluates joint movement, stepping ability, coordination, and paw placement.[6]
-
Two independent and blinded observers should score each animal to ensure reliability.
-
Electrophysiological Assessment
Compound Action Potential (CAP) Recording
This in vitro technique is used to assess axonal conduction in isolated spinal cord strips.[2]
-
Procedure:
-
Euthanize the animal and carefully dissect the spinal cord.
-
Isolate a strip of white matter containing the injured area.
-
Mount the tissue in a double sucrose-gap recording chamber.
-
Perfuse the tissue with artificial cerebrospinal fluid (aCSF).
-
Stimulate one end of the tissue and record the resulting compound action potential (CAP) from the other end.
-
After establishing a baseline recording, bath-apply this compound at various concentrations and record the changes in CAP amplitude and latency.
-
Histological Analysis
Myelin Staining with Luxol Fast Blue
Luxol Fast Blue (LFB) is a stain used to visualize myelin in histological sections, allowing for the assessment of demyelination and remyelination.[8][9]
-
Procedure:
-
Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and post-fix in 4% PFA.
-
Cryoprotect the tissue in a sucrose solution.
-
Embed the tissue and section it using a cryostat.
-
Mount the sections on slides.
-
Stain the sections with LFB solution.
-
Differentiate with lithium carbonate solution to remove excess stain.
-
Counterstain with Cresyl Violet to visualize neuronal cell bodies.
-
Dehydrate and coverslip the slides.
-
Quantify the area of myelin sparing using image analysis software.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound studies in rodent SCI models.
Caption: this compound's mechanism of action on demyelinated axons after SCI.
References
- 1. 4-Aminopyridine: A Single-Dose Diagnostic Agent to Differentiate Axonal Continuity in Nerve Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of low and high concentrations of 4-aminopyridine on axonal conduction in normal and injured spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Possible new treatment for spinal cord injuries identified in animal studies - Purdue University News [purdue.edu]
- 5. Possible New Treatment for Spinal Cord Injuries Identified in Research Led by PVM Professor | Purdue University College of Veterinary Medicine [vet.purdue.edu]
- 6. researchgate.net [researchgate.net]
- 7. 4-Aminopyridine-sensitive neurologic deficits in patients with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 4-aminopyridine on motor evoked potentials in patients with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effectiveness of 4-Aminopyridine for the Management of Spasticity in Spinal Cord Injury: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Dalfampridine in Plasma and Brain Tissue by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of dalfampridine in both plasma and brain tissue samples. The described protocol is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies in preclinical and clinical research. The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with UV detection. For enhanced sensitivity and selectivity, particularly for low concentrations expected in brain tissue, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is also presented. All experimental procedures are outlined in detail to ensure reproducibility.
Introduction
This compound (4-aminopyridine) is a potassium channel blocker approved for the symptomatic improvement of walking in patients with multiple sclerosis. To understand its distribution and clearance, it is crucial to have reliable analytical methods to quantify its concentration in biological matrices such as plasma and brain tissue. This document provides comprehensive protocols for the quantification of this compound using both HPLC-UV and LC-MS/MS, catering to different sensitivity and equipment availability needs of researchers.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Imipramine or other suitable compound)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ortho-phosphoric acid
-
Sodium acetate
-
Triethylamine
-
Formic acid
-
Ammonium formate
-
Ultrapure water
-
Human or animal plasma (heparinized)
-
Brain tissue
Equipment
-
HPLC system with UV detector (e.g., Agilent 1260 Infinity)
-
LC-MS/MS system (e.g., API 3000)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
-
Syringe filters (0.22 µm or 0.45 µm)
-
Tissue homogenizer
Protocol 1: HPLC-UV Method for this compound in Plasma
This protocol is adapted from established methods for the analysis of this compound in pharmaceutical formulations and can be applied to plasma samples with appropriate validation.[1][2]
1. Preparation of Solutions
-
Mobile Phase (Buffer:Methanol, 60:40 v/v):
-
Buffer (0.01M Sodium Acetate, pH 4.5): Dissolve 0.136 g of sodium acetate in 100 mL of water and adjust the pH to 4.5 with ortho-phosphoric acid.[1]
-
Mix the buffer and methanol in a 60:40 ratio. Filter and degas the mixture.
-
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare serial dilutions from the stock solution to create calibration standards in the range of 5-25 µg/mL.[1]
2. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma sample in a microcentrifuge tube, add 400 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Inject 20 µL of the filtrate into the HPLC system.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex C18 (125 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | 0.01M Sodium Acetate (pH 4.5): Methanol (60:40 v/v)[1] |
| Flow Rate | 0.8 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection | UV at 262 nm[2] |
| Retention Time | Approximately 1.713 min[1] |
4. Method Validation Summary
| Parameter | Result |
| Linearity Range | 5-25 µg/mL[1] |
| Correlation Coefficient (r²) | >0.999[2] |
| LOD | 0.107 µg/mL[1] |
| LOQ | 0.323 µg/mL[1] |
| Precision (%RSD) | Intra-day: 0.218%, Inter-day: 0.622%[1] |
| Recovery | 98.36%[1] |
Protocol 2: LC-MS/MS Method for this compound in Plasma and Brain Tissue
This protocol provides higher sensitivity and is suitable for determining lower concentrations of this compound, especially in brain tissue.[3][4]
1. Preparation of Solutions
-
Mobile Phase A: 5mM Ammonium Formate in water (pH 9.0, adjusted with ammonia).[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Standard Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions in a mixture of mobile phase A and B to create calibration standards ranging from 0.1 to 100 ng/mL.[3]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a suitable internal standard (e.g., Imipramine).
2. Sample Preparation
-
Plasma (Protein Precipitation):
-
Brain Tissue (Homogenization and Protein Precipitation):
-
Accurately weigh the brain tissue sample.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate (e.g., 1:4 w/v).
-
Use an aliquot of the brain homogenate and proceed with the protein precipitation step as described for plasma.
-
3. LC-MS/MS Conditions
| Parameter | Condition |
| Column | XBridge C18 (150 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Gradient elution with 5mM Ammonium Formate (pH 9.0) and Acetonitrile[3] |
| Flow Rate | 0.5 - 2.0 mL/min (gradient)[3] |
| Injection Volume | 10 µL[3] |
| Column Temperature | 30°C[3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: To be determined by direct infusion |
| Internal Standard: To be determined by direct infusion |
4. Method Validation Summary (for Plasma)
| Parameter | Result |
| Linearity Range | 0.1-100 ng/mL[3][4] |
| Correlation Coefficient (r²) | >0.996[3][4] |
| LLOQ | 0.1 ng/mL[3] |
| Precision (%CV) | <13.4%[3][4] |
| Accuracy (%RE) | ±6.5%[3] |
| Recovery | 69-82%[3][4] |
Data Presentation
Table 1: HPLC-UV Method Parameters and Validation Summary
| Parameter | Value | Reference |
| Column | Phenomenex C18 (125 x 4.6 mm, 5 µm) | [1] |
| Mobile Phase | 0.01M Sodium Acetate (pH 4.5): Methanol (60:40 v/v) | [1] |
| Flow Rate | 0.8 mL/min | [1] |
| Detection Wavelength | 262 nm | [2] |
| Retention Time | ~1.713 min | [1] |
| Linearity Range | 5-25 µg/mL | [1] |
| LOD | 0.107 µg/mL | [1] |
| LOQ | 0.323 µg/mL | [1] |
| Precision (%RSD) | < 0.7% | [1] |
| Accuracy (Recovery) | 98.36% | [1] |
Table 2: LC-MS/MS Method Parameters and Validation Summary
| Parameter | Value | Reference |
| Column | XBridge C18 (150 x 4.6 mm, 5 µm) | [3] |
| Mobile Phase | Gradient of 5mM Ammonium Formate (pH 9.0) and Acetonitrile | [3] |
| Flow Rate | 0.5 - 2.0 mL/min | [3] |
| Ionization | ESI Positive | [3] |
| Detection | MRM | [3] |
| Linearity Range | 0.1-100 ng/mL | [3][4] |
| LLOQ | 0.1 ng/mL | [3] |
| Precision (%CV) | < 13.4% | [3][4] |
| Accuracy (%RE) | ±6.5% | [3] |
| Recovery | 69-82% | [3][4] |
Visualizations
References
- 1. rfppl.co.in [rfppl.co.in]
- 2. d-nb.info [d-nb.info]
- 3. High-throughput liquid chromatography tandem mass spectrometry method for simultaneous determination of fampridine, paroxetine, and quinidine in rat plasma: Application to in vivo perfusion study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
Dalfampridine's Effect on Potassium Currents: Application Notes and Protocols for Patch-Clamp Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and analyzing the effects of Dalfampridine on voltage-gated potassium (Kv) channels using the patch-clamp technique. This document includes detailed experimental protocols, data presentation guidelines, and visualizations to facilitate research into the electrophysiological properties of this important therapeutic agent.
Introduction
This compound (4-aminopyridine) is a broad-spectrum potassium channel blocker approved for improving walking in patients with multiple sclerosis (MS).[1][2][3] Its therapeutic effect is attributed to the blockade of potassium channels on demyelinated axons, which enhances the conduction of action potentials.[2][4][5] Patch-clamp electrophysiology is the gold-standard method for investigating the direct interaction of this compound with specific potassium channel subtypes at the molecular level.
Mechanism of Action
In demyelinated neurons, the exposure of juxtaparanodal and internodal potassium channels leads to an increased potassium efflux during the action potential. This current leak shortens the action potential duration and can lead to conduction failure. This compound blocks these exposed potassium channels, thereby prolonging the repolarization phase of the action potential. This prolongation allows the depolarizing current to spread more effectively along the axon, restoring nerve impulse conduction.[4][6]
Data Presentation: this compound's Inhibitory Effects on Kv Channels
Quantitative analysis of this compound's interaction with specific potassium channel subtypes is crucial for understanding its pharmacological profile. The following tables summarize the half-maximal inhibitory concentration (IC50) of this compound and its metabolites on cloned human Kv1.1, Kv1.2, and Kv1.4 channels expressed in Human Embryonic Kidney (HEK293) cells, as determined by whole-cell patch-clamp experiments.
Table 1: IC50 Values of this compound on Human Kv Channels [7][8][9][10]
| Channel Subtype | This compound (4-AP) IC50 (µM) |
| Kv1.1 | 242 |
| Kv1.2 | 399 |
| Kv1.4 | 399 |
Table 2: IC50 Values of this compound Metabolites on Human Kv Channels [7][8][9]
| Channel Subtype | 3-hydroxy-4-aminopyridine IC50 (µM) | 3-hydroxy-4-aminopyridine sulfate IC50 (µM) |
| Kv1.1 | 7886 | >50,000 |
| Kv1.2 | 23,652 | >50,000 |
| Kv1.4 | 23,191 | >50,000 |
Data presented in the tables are derived from studies on cloned human potassium channels expressed in HEK293 cells.[7][8][9][10]
Experimental Protocols
This section provides detailed protocols for the patch-clamp analysis of this compound's effects on potassium currents, focusing on studies using HEK293 cells stably expressing a specific Kv channel subtype.
Cell Culture and Transfection
HEK293 cells are a common and effective expression system for studying the electrophysiological properties of ion channels.
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Transfection: Stably transfect HEK293 cells with the cDNA for the human potassium channel of interest (e.g., Kv1.1, Kv1.2, or Kv1.4).
-
Culture Conditions: Maintain cell colonies under appropriate cell culture conditions, including selection antibiotics to ensure stable expression of the channel.
Solutions and Reagents
Extracellular (Bath) Solution (in mM):
-
NaCl: 140
-
KCl: 5.4
-
CaCl₂: 1.8
-
MgCl₂: 1
-
HEPES: 10
-
Glucose: 10
-
pH adjusted to 7.4 with NaOH
-
Osmolarity: ~310-320 mOsm
Intracellular (Pipette) Solution (in mM):
-
K-Gluconate: 120
-
KCl: 20
-
MgCl₂: 2
-
EGTA: 10
-
HEPES: 10
-
Mg-ATP: 4
-
GTP-Na: 0.3
-
pH adjusted to 7.2 with KOH
-
Osmolarity: ~290-300 mOsm
This compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in deionized water or an appropriate solvent.
-
Make serial dilutions in the extracellular solution to achieve the desired final concentrations for application (e.g., 50, 500, 5000, and 50,000 µM).[7][8]
Whole-Cell Patch-Clamp Protocol
Step-by-Step Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal resistance should be between 2-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Plate the stably transfected HEK293 cells onto glass coverslips in a recording chamber mounted on an inverted microscope.
-
Establish Giga-seal: Approach a single, healthy cell with the micropipette while applying slight positive pressure. Upon contact with the cell membrane, release the pressure to form a high-resistance seal (Giga-seal, >1 GΩ).
-
Achieve Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocol:
-
Hold the cell membrane potential at a holding potential of -80 mV.
-
To elicit potassium currents, apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms).
-
-
Baseline Recording: Record stable baseline potassium currents for several minutes before drug application.
-
This compound Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound. Allow sufficient time for the drug to equilibrate and the current block to reach a steady state.
-
Recording of Blocked Current: Record the potassium currents in the presence of this compound using the same voltage-clamp protocol.
-
Washout: Perfuse the chamber with the drug-free extracellular solution to observe the reversibility of the block.
-
Data Analysis:
-
Measure the peak outward current amplitude at a specific depolarizing step (e.g., +40 mV) before and after this compound application.
-
Calculate the percentage of current inhibition for each this compound concentration.
-
Plot the concentration-response curve and fit the data with the Hill equation to determine the IC50 value.
-
Conclusion
The protocols and data presented in these application notes provide a solid foundation for researchers investigating the effects of this compound on potassium channels. By employing meticulous patch-clamp techniques, scientists can further elucidate the specific molecular interactions that underlie the therapeutic benefits of this drug, paving the way for the development of more selective and potent potassium channel modulators.
References
- 1. Patch Clamp Protocol [labome.com]
- 2. benchchem.com [benchchem.com]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. Structural Basis for Voltage Gating and this compound Binding in the Shaker Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. When Does the IC50 Accurately Assess the Blocking Potency of a Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound and its metabolites on cloned human potassium channels Kv 1.1, Kv 1.2, and Kv 1.4 expressed in human embryonic kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.report [fda.report]
Application Notes and Protocols: Establishing a Stable Cell Line for High-Throughput Screening of Dalfampridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalfampridine (4-aminopyridine) is a voltage-dependent potassium channel blocker used to improve walking in patients with multiple sclerosis (MS).[1][2][3][4] Its therapeutic effect is attributed to the blockade of potassium channels on the surface of nerve fibers, which enhances the conduction of nerve signals along demyelinated axons.[1][2][3][4] The development of novel this compound derivatives with improved efficacy and safety profiles is a key area of research. High-throughput screening (HTS) of large compound libraries is an essential step in this process, requiring a robust and reproducible cellular assay.
This document provides a detailed protocol for the establishment of a stable mammalian cell line expressing a specific voltage-gated potassium channel, Kv1.1, a potential target for this compound and its analogs.[5][6][7][8] The generation of a stable cell line ensures consistent and homogenous expression of the target ion channel, which is crucial for the reliability of HTS campaigns.[9][10][11][12][13][14] We further describe a fluorescence-based HTS assay for the primary screening of this compound derivatives, followed by a secondary confirmation using automated patch-clamp electrophysiology.
Signaling Pathway of this compound Action
This compound acts by blocking voltage-gated potassium channels. In the context of this protocol, the target is the Kv1.1 channel. The blockade of this channel leads to a prolongation of the action potential, thereby enhancing neurotransmitter release at the synapse. The following diagram illustrates the putative mechanism of action.
Experimental Workflow
The overall workflow for establishing the stable cell line and performing the high-throughput screening is depicted below.
Materials and Methods
Materials
| Reagent/Equipment | Supplier | Catalog Number |
| CHO-K1 Cells | ATCC | CCL-61 |
| DMEM/F-12 Medium | Thermo Fisher Scientific | 11320033 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| pcDNA3.1(+) Vector | Thermo Fisher Scientific | V79020 |
| Human KCNA1 (Kv1.1) cDNA | GenScript | NM_000217 |
| Lipofectamine 3000 | Thermo Fisher Scientific | L3000015 |
| G418 Sulfate (Geneticin) | Thermo Fisher Scientific | 10131035 |
| FLIPR Potassium Assay Kit | Molecular Devices | R8224 |
| 384-well Black-walled Plates | Corning | 3712 |
| FLIPR Tetra | Molecular Devices | - |
| SyncroPatch 384PE | Nanion Technologies | - |
Protocol 1: Generation of a Stable Kv1.1-Expressing CHO-K1 Cell Line
1. Vector Construction:
-
Subclone the human KCNA1 (Kv1.1) cDNA into the pcDNA3.1(+) expression vector. This vector contains a neomycin resistance gene for selection in mammalian cells.[9]
2. Cell Culture and Transfection:
-
Culture CHO-K1 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[15][16][17]
-
For transfection, seed 5 x 10^5 cells in a 6-well plate and allow them to reach 70-80% confluency.[18][19]
-
Transfect the cells with the Kv1.1-pcDNA3.1(+) plasmid using Lipofectamine 3000 according to the manufacturer's protocol.[20]
3. Selection of Stable Cells:
-
48 hours post-transfection, replace the medium with selection medium containing 400 µg/mL G418.[9]
-
Replace the selection medium every 3-4 days.
-
After 2-3 weeks, distinct antibiotic-resistant colonies will emerge.
4. Single-Cell Cloning:
-
Isolate individual colonies using cloning cylinders or by limiting dilution.
-
Expand each clone in a separate well of a 24-well plate.
5. Validation of Kv1.1 Expression:
-
Screen the expanded clones for Kv1.1 expression and function using Western blotting and patch-clamp electrophysiology.
-
Select a high-expressing, functionally active clone for cryopreservation and subsequent HTS assays.
| Parameter | Result |
| Transfection Efficiency | ~30% |
| G418 Concentration for Selection | 400 µg/mL |
| Time to Colony Formation | 14-21 days |
| Number of Clones Screened | 24 |
| Selected High-Expressing Clone | CHO-K1-Kv1.1 Clone #12 |
Protocol 2: High-Throughput Screening of this compound Derivatives
1. Primary Screening: Fluorescence-Based Assay
-
This assay utilizes a thallium-sensitive fluorescent dye to measure potassium channel activity.[21][22][23]
-
Seed the stable CHO-K1-Kv1.1 cells into 384-well black-walled plates at a density of 20,000 cells per well and incubate for 24 hours.
-
Load the cells with the FLIPR Potassium Assay Kit dye according to the manufacturer's protocol.
-
Add this compound derivatives from a compound library at various concentrations to the wells.
-
Measure the fluorescence intensity using a FLIPR Tetra system before and after the addition of a potassium-containing stimulus buffer.[21]
-
A decrease in the fluorescence signal upon stimulation indicates blockade of the Kv1.1 channel.
| Parameter | Value |
| Cell Seeding Density | 20,000 cells/well |
| Compound Concentration Range | 0.1 nM - 100 µM |
| Positive Control (this compound) IC50 | 50 µM |
| Z'-factor | > 0.6 |
2. Secondary Screening: Automated Patch Clamp
-
Confirm the activity of hits identified in the primary screen using a higher-content, more physiologically relevant assay.[24][25][26][27]
-
Automated patch clamp systems, such as the SyncroPatch 384PE, allow for high-throughput electrophysiological recordings.[24][28]
-
Prepare a single-cell suspension of the CHO-K1-Kv1.1 stable cell line.
-
Load the cells and the hit compounds onto the SyncroPatch 384PE system.
-
The system will automatically perform whole-cell patch-clamp recordings, measuring the potassium currents in response to a voltage stimulus in the presence and absence of the test compounds.
-
Calculate the IC50 values for each confirmed hit.
| Parameter | Value |
| Voltage Protocol | Step from -80 mV to +40 mV |
| Success Rate of Recordings | > 80% |
| Throughput | Up to 20,000 data points per day |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low transfection efficiency | Suboptimal DNA to lipid ratio, unhealthy cells. | Optimize the transfection protocol. Ensure cells are in the exponential growth phase. |
| No colony formation after selection | G418 concentration is too high, cells are not resistant. | Perform a kill curve to determine the optimal G418 concentration for your cells. |
| High well-to-well variability in HTS | Inconsistent cell seeding, compound dispensing errors. | Use an automated cell dispenser. Calibrate liquid handling robotics. |
| Low Z'-factor in primary assay | Small assay window, high background signal. | Optimize dye loading conditions and stimulus buffer concentration. |
Conclusion
The successful establishment of a stable cell line expressing the target ion channel is a foundational step for any cell-based high-throughput screening campaign. The protocols outlined in this document provide a comprehensive guide for generating a robust CHO-K1 cell line stably expressing the Kv1.1 potassium channel. The combination of a fluorescence-based primary screen and an automated patch-clamp secondary screen offers a powerful and efficient strategy for the identification and characterization of novel this compound derivatives. This approach can significantly accelerate the drug discovery process for new therapies targeting voltage-gated potassium channels.
References
- 1. This compound: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of this compound, a novel pharmacologic approach for treating walking impairment in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Kv1.1 channels regulate early postnatal neurogenesis in mouse hippocampus via the TrkB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kv1.1 channels regulate early postnatal neurogenesis in mouse hippocampus via the TrkB signaling pathway | eLife [elifesciences.org]
- 7. Kv1.1 Channelopathies: Pathophysiological Mechanisms and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kv1.1 - Wikipedia [en.wikipedia.org]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. How to Establish Stable Cell Lines? A Comprehensive Guide to Key Steps and Technical Challenges [m2.optoseeker.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. genscriptprobio.mystrikingly.com [genscriptprobio.mystrikingly.com]
- 13. knowledge.lonza.com [knowledge.lonza.com]
- 14. biocompare.com [biocompare.com]
- 15. Strategies for Efficient Transfection of CHO-Cells with Plasmid DNA | Springer Nature Experiments [experiments.springernature.com]
- 16. CHO Background [cho-cell-transfection.com]
- 17. sinobiological.com [sinobiological.com]
- 18. researchgate.net [researchgate.net]
- 19. affigen.com [affigen.com]
- 20. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - US [thermofisher.com]
- 21. moleculardevices.com [moleculardevices.com]
- 22. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. FluxOR II Green Potassium Ion Channel Assay | Thermo Fisher Scientific - KR [thermofisher.com]
- 24. The suitability of high throughput automated patch clamp for physiological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. cellmicrosystems.com [cellmicrosystems.com]
- 26. physoc.onlinelibrary.wiley.com [physoc.onlinelibrary.wiley.com]
- 27. Automated patch clamp - Wikipedia [en.wikipedia.org]
- 28. maxcyte.com [maxcyte.com]
Application Notes and Protocols for In Vivo Imaging of Dalfampridine's Effect on Axonal Conduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalfampridine (also known as 4-aminopyridine) is a potassium channel blocker approved to improve walking in patients with multiple sclerosis (MS).[1][2][3] Its primary mechanism of action is the blockade of voltage-gated potassium channels that become exposed on demyelinated axons.[2][3][4] In healthy myelinated axons, action potentials propagate rapidly via saltatory conduction, jumping between the nodes of Ranvier.[5] However, in demyelinated axons, the exposure of internodal potassium channels leads to an excessive efflux of potassium ions, which dampens the action potential and can lead to conduction slowing or complete failure.[1][3][6] this compound mitigates this by blocking these channels, thereby prolonging repolarization, enhancing action potential propagation, and restoring conduction in previously blocked axons.[5][7][8]
Assessing the therapeutic efficacy of this compound in vivo requires robust imaging and functional techniques that can quantitatively measure changes in axonal conduction and myelin integrity. These application notes provide an overview of key in vivo techniques and detailed protocols for their implementation in preclinical research settings.
Mechanism of Action: this compound Signaling Pathway
This compound improves axonal conduction by targeting exposed potassium channels in demyelinated nerve fibers. The diagram below illustrates this pathway.
Caption: this compound's mechanism of action in demyelinated axons.
Key In Vivo Imaging and Assessment Techniques
Several in vivo techniques can be employed to assess the structural and functional effects of this compound on axonal conduction. These include electrophysiology for direct functional measurement and advanced imaging modalities like MRI and PET for structural and metabolic assessment.
In Vivo Electrophysiology
Application: To directly measure the functional restoration of axonal conduction velocity and amplitude in response to this compound.
Protocol: Compound Action Potential (CAP) Recording in a Rodent Model of Focal Demyelination
-
Animal Model and Demyelination:
-
Species: Adult Sprague-Dawley rats.
-
Demyelination Induction: Induce focal demyelination in the spinal cord dorsal column via microinjection of lysolecithin or ethidium bromide. This creates a localized lesion suitable for precise electrophysiological recording.
-
Confirmation: Allow 7-14 days for demyelination to establish. Histological confirmation in a subset of animals is recommended.
-
-
Surgical Preparation:
-
Anesthetize the animal (e.g., with isoflurane or ketamine/xylazine).
-
Perform a laminectomy to expose the dorsal surface of the spinal cord at the site of the lesion and at rostral and caudal locations for stimulating and recording.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
-
Electrophysiological Recording:
-
Position a bipolar stimulating electrode on the dorsal column, caudal to the demyelinated lesion.
-
Place a recording electrode rostral to the lesion.
-
Deliver supramaximal square-wave pulses (e.g., 0.1 ms duration) to elicit CAPs.
-
Record baseline CAPs. The demyelinated lesion will typically cause a decrease in amplitude and an increase in latency (slowing of conduction).
-
-
This compound Administration:
-
Administer this compound systemically (e.g., intraperitoneal injection) or apply it topically directly onto the exposed spinal cord to bypass the blood-brain barrier for mechanistic studies. A typical dose might be 1 mg/kg.[9]
-
-
Post-Treatment Recording:
-
Record CAPs at regular intervals (e.g., 15, 30, 60, and 90 minutes) post-administration.
-
Primary Endpoints: Measure the change in CAP amplitude and conduction velocity (calculated from latency and distance between electrodes). An increase in amplitude and a decrease in latency indicate restored conduction.
-
Magnetic Resonance Imaging (MRI)
Application: To non-invasively and longitudinally assess changes in white matter microstructure, such as demyelination and axonal integrity, following this compound treatment.
Protocol: Diffusion Tensor Imaging (DTI) in a Cuprizone Mouse Model
-
Animal Model and Demyelination:
-
Species: C57BL/6 mice.
-
Demyelination Induction: Feed mice a diet containing 0.2% cuprizone for 5-6 weeks to induce widespread, reproducible demyelination, particularly in the corpus callosum.[10]
-
Study Design: Divide animals into groups: Control (standard diet), Cuprizone + Vehicle, and Cuprizone + this compound.
-
-
This compound Administration:
-
Following the cuprizone diet, switch mice back to a normal diet and begin daily administration of this compound (e.g., via oral gavage or in drinking water) or vehicle.
-
-
MRI Acquisition:
-
Scanner: A high-field small-animal MRI scanner (e.g., 7T or higher) is required for adequate resolution.[11]
-
Imaging Schedule: Perform MRI scans at baseline (after cuprizone diet but before treatment) and at several time points post-treatment (e.g., 2, 4, and 6 weeks).
-
Key MRI Sequences:
-
T2-weighted imaging: To visualize lesions and edema.[12]
-
Diffusion Tensor Imaging (DTI): To assess water diffusion anisotropy. Key metrics include:
-
Radial Diffusivity (RD): Increases with demyelination due to reduced restriction of water diffusion perpendicular to axons. A decrease in RD post-treatment can indicate remyelination.
-
Axial Diffusivity (AD): Can indicate axonal damage.
-
Fractional Anisotropy (FA): A general measure of white matter integrity; decreases with demyelination and axonal loss.
-
-
Magnetization Transfer Imaging (MTI): The Magnetization Transfer Ratio (MTR) is sensitive to the macromolecular content of myelin. A decrease in MTR indicates demyelination, and recovery suggests remyelination.[12][13]
-
-
-
Data Analysis:
-
Co-register all MRI scans to a common template.
-
Define regions of interest (ROIs), such as the corpus callosum, to extract quantitative DTI and MTR metrics.
-
Statistically compare the changes in RD, FA, and MTR over time between the this compound-treated and vehicle groups.
-
Positron Emission Tomography (PET)
Application: To quantitatively measure myelin content in vivo using specific radiotracers, providing a direct assessment of demyelination and remyelination.
Protocol: Myelin PET Imaging in a Rat Model of Focal Demyelination
-
Animal Model:
-
Use a rat model of focal demyelination as described in the electrophysiology protocol. This provides a clear target for imaging.
-
-
PET Radiotracer:
-
Select a PET tracer with high affinity for myelin, such as [11C]CIC or others that are under development.[14]
-
Radiotracer synthesis and quality control must be performed shortly before injection due to the short half-life of Carbon-11.
-
-
Imaging Protocol:
-
Conduct a baseline PET scan after demyelination is established but before treatment begins.
-
Administer this compound or vehicle for a defined treatment period.
-
Perform follow-up PET scans to monitor changes in tracer uptake.
-
Procedure: Anesthetize the animal and inject the radiotracer intravenously. Acquire dynamic or static PET images for 60-90 minutes. A co-registered CT or MRI scan is necessary for anatomical localization.
-
-
Data Analysis:
-
Reconstruct PET images and co-register them with the anatomical (MRI/CT) scan.
-
Define ROIs in the demyelinated lesion and in a contralateral healthy region.
-
Calculate the tracer uptake (e.g., Standardized Uptake Value, SUV) or distribution volume ratio (DVR) in the ROIs.
-
A significant increase in tracer uptake in the lesion of this compound-treated animals compared to controls would suggest drug-enhanced myelin repair.
-
General Experimental Workflow
The following diagram outlines a typical workflow for a preclinical study evaluating this compound using in vivo imaging techniques.
Caption: A generalized workflow for preclinical this compound studies.
Quantitative Data Summary
The efficacy of this compound has been quantified primarily through clinical trials focused on functional outcomes. Preclinical imaging studies provide the mechanistic link between the drug's action and these outcomes.
Table 1: Summary of this compound Efficacy from Phase 3 Clinical Trials
| Parameter | This compound Group | Placebo Group | Reference |
| Timed Walk Responders | 34.8% - 42.9% | 8.3% - 9.3% | [4][5][15][16][17] |
| Avg. Improvement in Walking Speed (in Responders) | ~25% from baseline | ~5-7% from baseline | [4][15][16] |
| Patient-Reported Improvement (MSWS-12 Score) | Significant improvement | Minimal change | [4][16] |
| A "responder" was typically defined as a patient whose walking speed was consistently faster during the treatment period compared to their fastest speed during off-drug visits.[16][17] |
Table 2: Expected Outcomes in Preclinical In Vivo Assessment
| Technique | Metric | Expected Effect of this compound |
| In Vivo Electrophysiology | Conduction Velocity | Increase towards baseline levels |
| Compound Action Potential (CAP) Amplitude | Increase/restoration | |
| Diffusion Tensor MRI (DTI) | Radial Diffusivity (RD) | Decrease (indicating remyelination) |
| Fractional Anisotropy (FA) | Increase (indicating improved fiber integrity) | |
| Magnetization Transfer MRI | Magnetization Transfer Ratio (MTR) | Increase (indicating restored macromolecular content) |
| Myelin PET | Tracer Uptake in Lesion | Increase (indicating myelin synthesis/repair) |
References
- 1. This compound: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of this compound, a novel pharmacologic approach for treating walking impairment in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound (Ampyra): An Aid to Walking in Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extended-release this compound in the management of multiple-sclerosis-related walking impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action - AMPYRA® (this compound) [ampyra-hcp.com]
- 7. Impact of extended-release this compound on walking ability in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of extended-release this compound on walking ability in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of metabolites of this compound (4-aminopyridine) in dog and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo quantification of demyelination and recovery using compartment-specific diffusion MRI metrics validated by electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elifesciences.org [elifesciences.org]
- 12. Neuroimaging of demyelination and remyelination models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vjneurology.com [vjneurology.com]
- 14. jneurosci.org [jneurosci.org]
- 15. A phase 3 trial of extended release oral this compound in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Pooled Analysis of Two Phase 3 Clinical Trials of this compound in Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-term safety and efficacy of this compound for walking impairment in patients with multiple sclerosis: Results of open-label extensions of two Phase 3 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Motor Function Improvement with Dalfampridine in Animal Models of Demyelination
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dalfampridine (also known as 4-aminopyridine or 4-AP) is a broad-spectrum potassium channel blocker approved for the symptomatic treatment of walking impairment in patients with multiple sclerosis (MS).[1][2][3] Its primary mechanism of action is the blockade of voltage-gated potassium channels on the axolemma of demyelinated neurons.[4][5] In demyelinated axons, the exposure of these channels leads to a leakage of potassium ions, which impairs the propagation of action potentials.[4][5] By blocking these channels, this compound enhances action potential conduction, thereby improving motor function.[1][4]
These application notes provide detailed protocols for assessing the efficacy of this compound in improving motor function in two common animal models of demyelination: Experimental Autoimmune Encephalomyelitis (EAE) and the Cuprizone model.
Animal Models of Demyelination
Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is an inflammatory demyelinating model that mimics many of the clinical and pathological features of MS. It is induced by immunization with myelin-derived proteins or peptides, leading to an autoimmune response against the central nervous system (CNS).
Cuprizone Model
The Cuprizone model is a non-inflammatory, toxin-induced model of demyelination.[6] Administration of the copper chelator cuprizone in the diet or via oral gavage leads to oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum.[6]
This compound Administration Protocol
This protocol outlines the preparation and administration of this compound for experimental use in mice.
Materials:
-
This compound (4-aminopyridine) powder
-
Sterile saline (0.9% NaCl) or vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Analytical balance
-
Vortex mixer
-
Sterile syringes and needles (for injection) or oral gavage needles
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
For a target dose of 10 µ g/mouse (assuming a 25g mouse, this is equivalent to 0.4 mg/kg), weigh the appropriate amount of this compound powder.
-
Dissolve the powder in sterile saline for intraperitoneal (IP) injection or in the chosen vehicle for oral gavage. Ensure complete dissolution by vortexing.
-
Prepare fresh solutions daily.
-
-
Dosage and Administration:
-
EAE Model: A dosage of 10 µ g/mouse administered orally has been used. Treatment can be initiated either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs) to assess its effects on motor function.
-
Cuprizone Model: For oral gavage, a dosage of up to 300 mg/kg/day has been validated.[7] Another study used a dose of 450 mg/kg body weight of Cuprizone dissolved in 1.5ml of HPC, per day orally for 5 weeks.[8]
-
Administer the this compound solution via the chosen route (IP injection or oral gavage). For oral gavage, ensure the animal is properly restrained to prevent injury.
-
A vehicle-treated control group should always be included in the experimental design.
-
Experimental Timeline:
The timing of this compound administration is crucial and depends on the research question.
-
Prophylactic Treatment: Begin this compound administration before or at the time of EAE induction or the start of the cuprizone diet. This assesses the potential of the drug to prevent or delay the onset of motor deficits.
-
Therapeutic Treatment: Initiate this compound administration after the animals have developed clear signs of motor impairment. This mimics the clinical use of the drug for symptomatic relief.
Behavioral Assays for Motor Function Assessment
A battery of behavioral tests should be used to comprehensively evaluate motor function.
Rotarod Test
The rotarod test assesses motor coordination and balance.
Protocol:
-
Apparatus: An automated rotarod apparatus with a rotating rod.
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Training:
-
Place the mice on the stationary rod for 1 minute.
-
Set the rod to rotate at a constant low speed (e.g., 4 rpm) for 2-3 training trials on the day before the experiment.
-
-
Testing:
-
Place the mouse on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform three trials per animal with an inter-trial interval of at least 15 minutes.
-
The average latency to fall across the three trials is used for analysis.
-
Walking Beam Test
The walking beam test evaluates fine motor coordination and balance.
Protocol:
-
Apparatus: A narrow wooden or plastic beam (e.g., 1 cm wide, 100 cm long) elevated above a padded surface. A goal box with bedding from the home cage can be placed at one end to motivate the animal.
-
Acclimation: Acclimate the mice to the testing room.
-
Training:
-
Allow the mice to traverse the beam 2-3 times before the test day.
-
-
Testing:
-
Place the mouse at one end of the beam and allow it to walk to the other end.
-
Record the time taken to traverse the beam and the number of foot slips (when a paw slips off the top of the beam).
-
Perform three trials per animal.
-
The average traversal time and number of foot slips are used for analysis.
-
Open Field Test
The open field test assesses general locomotor activity and anxiety-like behavior.
Protocol:
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.
-
Acclimation: Acclimate the mice to the testing room.
-
Testing:
-
Place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a set period (e.g., 5-10 minutes).
-
A video tracking system is used to record and analyze the animal's movement.
-
-
Parameters Measured:
-
Total distance traveled: An indicator of overall locomotor activity.
-
Time spent in the center: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Velocity: The speed of movement.
-
Data Presentation
Quantitative data from the behavioral assays should be summarized in tables for clear comparison between treatment groups.
Table 1: Rotarod Test Performance
| Treatment Group | N | Average Latency to Fall (seconds) ± SEM |
| Vehicle Control | 10 | 85.2 ± 7.5 |
| This compound (10 µ g/mouse ) | 10 | 125.6 ± 9.2 |
| p < 0.05 compared to Vehicle Control |
Table 2: Walking Beam Test Performance
| Treatment Group | N | Average Traversal Time (seconds) ± SEM | Average Number of Foot Slips ± SEM |
| Vehicle Control | 10 | 15.3 ± 1.8 | 4.2 ± 0.6 |
| This compound (10 µ g/mouse ) | 10 | 9.8 ± 1.2 | 1.8 ± 0.4 |
| * p < 0.05 compared to Vehicle Control |
Table 3: Open Field Test Parameters
| Treatment Group | N | Total Distance Traveled (cm) ± SEM | Time in Center (seconds) ± SEM |
| Vehicle Control | 10 | 2500 ± 150 | 35.4 ± 4.1 |
| This compound (10 µ g/mouse ) | 10 | 2850 ± 180 | 38.2 ± 4.5 |
Mandatory Visualizations
Caption: this compound's Mechanism of Action on Demyelinated Axons.
Caption: Experimental Workflow for Assessing this compound Efficacy.
References
- 1. This compound sustained-release for symptomatic improvement of walking speed in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extended-release this compound in the management of multiple-sclerosis-related walking impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (Ampyra): An Aid to Walking in Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action - AMPYRA® (this compound) [ampyra-hcp.com]
- 6. researchgate.net [researchgate.net]
- 7. criver.com [criver.com]
- 8. annalsofrscb.ro [annalsofrscb.ro]
Application Notes and Protocols for Preclinical Studies of Sustained-Release Dalfampridine Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalfampridine (4-aminopyridine) is a potassium channel blocker that has been shown to improve axonal conduction in demyelinated nerve fibers.[1] Its sustained-release formulation is approved for the symptomatic treatment of walking impairment in patients with multiple sclerosis. Preclinical studies in animal models are crucial for the development of new and improved sustained-release formulations, allowing for the evaluation of pharmacokinetic profiles, efficacy, and safety prior to clinical trials.
The following sections provide quantitative data from preclinical studies and detailed experimental protocols for researchers investigating sustained-release this compound.
Preclinical Pharmacokinetics
While data on the oral pharmacokinetics of a sustained-release this compound formulation in preclinical models is limited, studies using continuous infusion to mimic a sustained-release profile have been conducted in rats.
Pharmacokinetic Parameters of 4-Aminopyridine in Rats
A study by van der an et al. investigated the plasma concentrations of 4-aminopyridine (4-AP) in rats following a continuous intraperitoneal infusion, designed to simulate the steady-state concentrations achieved with a sustained-release formulation.[2] Additionally, pharmacokinetic data for a single intraperitoneal bolus injection was also reported.
Table 1: Pharmacokinetic Parameters of 4-Aminopyridine in Rats
| Administration Route | Dose | Animal Model | Average Plasma Concentration (ng/mL) | Peak Plasma Concentration (ng/mL) | Time to Peak (hours) |
| Continuous i.p. Infusion | 0.36 mg/kg/h | Naive Rats | Steadily increasing, reaching ~141.8 at 5h | ~141.8 | 5 |
| Single i.p. Bolus | 0.48 mg/kg | Naive Rats | 98.6 ± 18.7 (over 5h) | 154.4 ± 6.2 | 0.5 |
| Single i.p. Bolus | 0.32 mg/kg | Naive Rats | 59.7 ± 2.7 (over 5h) | - | - |
| Single i.p. Bolus | 0.32 mg/kg | Pyramidal Tract Injured Rats | 63.3 ± 0.9 (over 5h) | - | - |
Data presented as mean ± standard deviation where available. i.p. = intraperitoneal
Preclinical Efficacy in a Model of Multiple Sclerosis
The efficacy of 4-aminopyridine has been evaluated in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a commonly used model for multiple sclerosis.
Efficacy of 4-Aminopyridine in the EAE Mouse Model
A study by Göbel et al. demonstrated that while 4-aminopyridine did not alter the disease course of EAE, it significantly improved motor function in affected mice.[3]
Table 2: Efficacy of 4-Aminopyridine on Mobility in EAE Mice
| Treatment Group | Assessment Method | Outcome Measure | Result |
| 4-AP Treated EAE Mice | Footprint Analysis | Stride Length | Significantly improved compared to untreated EAE mice |
| 4-AP Treated EAE Mice | Rotarod Analysis | Time on Rod | Significantly improved compared to untreated EAE mice |
Experimental Protocols
The following are detailed protocols for key preclinical experiments based on the cited literature.
Protocol for Pharmacokinetic Study of 4-Aminopyridine in Rats
This protocol is adapted from van der an et al. (2017).[2]
Objective: To determine the plasma concentration of 4-aminopyridine over time in rats following intraperitoneal administration.
Materials:
-
Male Sprague-Dawley rats
-
4-Aminopyridine (this compound)
-
Sterile saline for injection
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized tubes, syringes)
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Animal Preparation: Acclimatize rats to the housing conditions for at least one week prior to the experiment.
-
Drug Preparation: Dissolve 4-aminopyridine in sterile saline to the desired concentration.
-
Administration:
-
Single Bolus Injection: Administer a single intraperitoneal injection of 4-aminopyridine solution (e.g., 0.32 mg/kg).
-
Continuous Infusion: For mimicking sustained release, an intraperitoneal catheter connected to an osmotic pump can be surgically implanted. The pump should be filled with the 4-aminopyridine solution to deliver a constant infusion rate (e.g., 0.36 mg/kg/h).
-
-
Blood Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 3, 4, 5 hours post-administration), collect blood samples (approximately 0.2 mL) from a suitable site (e.g., tail vein) into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for 4-aminopyridine concentration using a validated HPLC method.
-
Data Analysis: Plot the plasma concentration of 4-aminopyridine versus time and calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Protocol for Efficacy Study in an EAE Mouse Model
This protocol is adapted from Göbel et al. (2013).[3]
Objective: To evaluate the effect of a this compound formulation on motor function in a mouse model of multiple sclerosis.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
This compound formulation (to be administered in drinking water)
-
Rotarod apparatus
-
Footprint analysis setup (ink, paper, runway)
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5, where 0 is no disease and 5 is moribund).
-
Treatment:
-
Once clinical signs of EAE appear, divide the mice into treatment and control groups.
-
Administer the this compound formulation to the treatment group, for example, by dissolving it in the drinking water to achieve a target daily dose. The control group receives regular drinking water.
-
-
Behavioral Testing:
-
Rotarod Test: At specified time points during the treatment period, place the mice on a rotating rod with accelerating speed and record the latency to fall.
-
Footprint Analysis: Dip the hind paws of the mice in non-toxic ink and allow them to walk along a paper-lined runway. Analyze the footprints to measure parameters such as stride length and base of support.
-
-
Data Analysis: Compare the rotarod performance and footprint parameters between the this compound-treated and control groups using appropriate statistical tests.
Visualizations
Signaling Pathway and Experimental Workflows
References
Application Note: Visualizing Dalfampridine's Impact on Nodal Architecture Using Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalfampridine (4-aminopyridine, 4-AP) is a potassium channel blocker used to improve walking in patients with multiple sclerosis (MS). Its primary mechanism involves blocking voltage-gated potassium (Kv) channels in demyelinated axons. This action reduces the repolarizing potassium current, prolongs the action potential duration, and allows the depolarizing signal to spread more effectively to the next node of Ranvier, thereby restoring nerve impulse conduction.
The nodes of Ranvier are critical micro-domains essential for rapid saltatory conduction. This architecture is characterized by a high concentration of voltage-gated sodium (Nav) channels at the node, flanked by paranodal junctions where glial cells attach to the axon via proteins like Contactin-associated protein (Caspr). Juxtaparanodes, located adjacent to the paranodes, are rich in Kv1 channels. In demyelinating diseases like MS, this intricate organization is disrupted, leading to conduction failure.
Immunofluorescence is a powerful technique to visualize the precise localization and expression levels of these key nodal and paranodal proteins. By staining for Nav channels, Caspr, and Kv channels, researchers can qualitatively and quantitatively assess the integrity of the nodal architecture and investigate the structural impact of therapeutic agents like this compound. This application note provides a detailed protocol for using immunofluorescence to study the effects of this compound on the molecular organization of the nodes of Ranvier in central nervous system (CNS) tissue.
Key Protein Targets for Immunofluorescence
To assess the integrity of the nodal, paranodal, and juxtaparanodal regions, the following protein targets are recommended:
-
Nodal Region: Voltage-gated sodium channels (e.g., Nav1.6) are densely clustered at the node and are essential for action potential propagation.
-
Paranodal Region: Contactin-associated protein (Caspr) is a key component of the paranodal axo-glial junction, which acts as a barrier between the nodal and juxtaparanodal compartments.
-
Juxtaparanodal Region: Voltage-gated potassium channels (e.g., Kv1.1, Kv1.2) are concentrated in the juxtaparanodal region, underneath the myelin sheath.
Experimental Workflow
The overall experimental process involves several key stages, from tissue preparation to data analysis. This workflow ensures reproducible and high-quality results for assessing this compound's impact.
Caption: Experimental workflow for immunofluorescent analysis.
Detailed Immunofluorescence Protocol
This protocol is optimized for visualizing nodal architecture in fixed frozen sections of the mouse spinal cord.
1. Materials and Reagents
-
Animals: Animal model of demyelination (e.g., experimental autoimmune encephalomyelitis (EAE) or cuprizone model) and control animals.
-
This compound: Pharmaceutical grade.
-
Fixative: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS), pH 7.4.
-
Cryoprotectant: 30% Sucrose in PBS.
-
Embedding Medium: Optimal Cutting Temperature (OCT) compound.
-
Blocking Buffer: 5% Normal Goat Serum (NGS), 1% Bovine Serum Albumin (BSA), 0.3% Triton X-100 in PBS.
-
Primary Antibodies:
-
Rabbit anti-Caspr (e.g., Abcam ab34151)
-
Mouse anti-Nav1.6 (e.g., NeuroMab 75-023)
-
Mouse anti-Kv1.2 (e.g., NeuroMab 75-008)
-
-
Secondary Antibodies:
-
Goat anti-Rabbit IgG, Alexa Fluor 488 (or other green fluorophore)
-
Goat anti-Mouse IgG, Alexa Fluor 594 (or other red fluorophore)
-
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium (e.g., ProLong Gold).
2. Tissue Preparation
-
Administer this compound or vehicle control to the demyelinated animals according to the experimental design.
-
Anesthetize the animal deeply and perform transcardial perfusion with ice-cold PBS followed by ice-cold 4% PFA.
-
Dissect the CNS tissue of interest (e.g., spinal cord) and post-fix in 4% PFA for 4-6 hours at 4°C.
-
Transfer the tissue to 30% sucrose in PBS and incubate at 4°C until it sinks (24-48 hours) for cryoprotection.
-
Embed the tissue in OCT compound in a cryomold and freeze rapidly on dry ice or in isopentane cooled by liquid nitrogen. Store at -80°C.
-
Using a cryostat, cut longitudinal sections of the spinal cord at 16-20 µm thickness and mount them on charged microscope slides. Let slides air dry for 1 hour before storage at -80°C.
3. Immunofluorescence Staining Procedure
-
Thaw slides at room temperature for 30 minutes.
-
Wash slides 3 times for 5 minutes each in PBS to remove OCT.
-
Permeabilization & Blocking: Incubate sections in Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Dilute primary antibodies (e.g., anti-Caspr and anti-Nav1.6) in Blocking Buffer. Apply the antibody solution to the sections and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash slides 3 times for 10 minutes each in PBS.
-
Secondary Antibody Incubation: Dilute fluorophore-conjugated secondary antibodies in Blocking Buffer. Apply to sections and incubate for 2 hours at room temperature, protected from light.
-
Washing: Wash slides 3 times for 10 minutes each in PBS, protected from light.
-
Counterstaining: Incubate sections with DAPI solution (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature.
-
Final Wash: Wash slides once for 5 minutes in PBS.
-
Mounting: Coverslip the slides using antifade mounting medium and seal the edges with nail polish. Allow the mounting medium to cure overnight at room temperature in the dark.
4. Imaging and Analysis
-
Microscopy: Acquire images using a confocal laser scanning microscope. Use a 63x or 100x oil immersion objective to resolve the fine details of the nodal architecture.
-
Image Acquisition: Capture Z-stacks through the entire thickness of the axon of interest to ensure the complete nodal structure is imaged. Use sequential scanning for different fluorophores to prevent bleed-through.
-
Image Analysis:
-
Nodal Density: Quantify the number of nodes (Nav1.6 clusters) per unit length of axon or per image area.
-
Nodal Gap Length: Measure the length of the Nav1.6-positive region. In demyelinated axons, this gap can become elongated or disorganized.
-
Paranodal Integrity: Assess the structure of the paranodes by measuring the length of Caspr staining along the axon and its proximity to the Nav1.6 cluster.
-
Protein Colocalization: Analyze the overlap between different protein signals to check for architectural disruption.
-
Expected Results and Data Presentation
Treatment with this compound is expected to improve function primarily by acting on existing channels in demyelinated axons rather than causing large-scale structural remodeling in the short term. However, immunofluorescence can reveal subtle but significant changes. For instance, while this compound may not cause immediate remyelination, it might influence the stability or clustering of ion channels.
Quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Quantitative Analysis of Nodal Architecture
| Measurement | Control Group (Vehicle) | This compound Group | p-value |
| Nodal Density (nodes/mm) | Mean ± SEM | Mean ± SEM | p < 0.05 |
| Nodal Gap Length (µm) | Mean ± SEM | Mean ± SEM | n.s. |
| Paranodal Length (µm) | Mean ± SEM | Mean ± SEM | n.s. |
| Nav1.6 Fluorescence Intensity (A.U.) | Mean ± SEM | Mean ± SEM | n.s. |
| Caspr Fluorescence Intensity (A.U.) | Mean ± SEM | Mean ± SEM | n.s. |
| Percentage of Disrupted Nodes (%) | Mean ± SEM | Mean ± SEM | p < 0.05 |
Note: This table presents hypothetical data to illustrate how results can be structured. Actual results may vary. SEM: Standard Error of the Mean; A.U.: Arbitrary Units; n.s.: not significant.
This compound's Mechanism of Action
This compound's therapeutic effect is rooted in its ability to block Kv channels, which are often exposed in the juxtaparanodal and internodal regions of demyelinated axons. This blockade has a direct physiological consequence on the action potential.
Application Notes and Protocols: Electrophysiological Recording of Dalfampridine's Effects in Cerebellar Purkinje Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the electrophysiological effects of Dalfampridine (also known as 4-aminopyridine or 4-AP) on cerebellar Purkinje cells. This compound, a broad-spectrum potassium channel blocker, has shown therapeutic potential in neurological disorders by modulating neuronal excitability.[1][2] These protocols and data summaries are designed to facilitate research into its mechanism of action and to guide the development of novel therapeutics targeting cerebellar circuitry.
Introduction to this compound and Purkinje Cells
Cerebellar Purkinje cells are the sole output neurons of the cerebellar cortex and play a crucial role in motor coordination and learning.[1] Their intricate firing patterns, characterized by high-frequency tonic firing and complex spikes, are tightly regulated by a diverse array of ion channels.[3] this compound is a voltage-gated potassium channel blocker that can enhance nerve signal conduction in demyelinated axons.[2][4] In the context of Purkinje cells, this compound is known to modulate their firing properties, which is of significant interest for conditions involving cerebellar dysfunction, such as ataxia.[5][6][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (4-AP) on the electrophysiological properties of cerebellar Purkinje cells as reported in various studies.
Table 1: Effects of this compound (4-AP) on Purkinje Cell Firing Rate
| Concentration of 4-AP | Animal Model | Change in Firing Rate | Reference |
| 1 µM | tg/tg mouse (ataxic model) | No significant change (69.2 ± 4.5 spikes/s to 64.6 ± 5.1 spikes/s) | [6] |
| 5 µM | tg/tg mouse (ataxic model) | No significant change (69.2 ± 4.5 spikes/s to 62.4 ± 4.8 spikes/s) | [6] |
| 10 µM | tg/tg mouse (ataxic model) | Significant decrease (69.2 ± 4.5 spikes/s to 46.1 ± 2.7 spikes/s) | [6] |
| Not Specified | Rat | Decreased spike frequency | [8] |
Table 2: Effects of this compound (4-AP) on Purkinje Cell Firing Regularity
| Concentration of 4-AP | Animal Model | Change in Coefficient of Variation (CV) of Interspike Intervals | Reference |
| 1 µM | tg/tg mouse (ataxic model) | Significant decrease (0.18 ± 0.03 to 0.10 ± 0.01) | [6] |
| 5 µM | tg/tg mouse (ataxic model) | Significant decrease (0.18 ± 0.03 to 0.07 ± 0.01) | [6] |
| 10 µM | tg/tg mouse (ataxic model) | Significant decrease (0.18 ± 0.03 to 0.05 ± 0.01) | [6] |
Table 3: Effects of this compound (4-AP) on Purkinje Cell Action Potential (AP) and Afterhyperpolarization (AHP)
| Parameter | Animal Model | Effect of 4-AP | Reference |
| AP Amplitude | Rat | Significant increase | [8] |
| AP Duration | Rat | Significant increase | [8] |
| AHP Duration | Rat | Progressively shortened | [8] |
| AHP Amplitude | tg/tg mouse (ataxic model) | Increased | [6] |
Experimental Protocols
This section provides detailed methodologies for preparing cerebellar slices and performing electrophysiological recordings to study the effects of this compound.
Cerebellar Slice Preparation
This protocol is adapted from standard procedures for obtaining viable cerebellar slices for electrophysiological recordings.[9][10][11]
Materials:
-
Slicing Solution (ice-cold and oxygenated with 95% O₂/5% CO₂):
-
125 mM NaCl
-
2.5 mM KCl
-
26 mM NaHCO₃
-
1.25 mM NaH₂PO₄
-
25 mM Glucose
-
1 mM MgCl₂
-
2 mM CaCl₂[9]
-
-
Vibratome
-
Dissection Tools
Procedure:
-
Anesthetize the animal in accordance with institutional guidelines.
-
Decapitate the animal and quickly dissect the brain, placing it in ice-cold, oxygenated slicing solution.
-
Isolate the cerebellum and mount it on the vibratome stage.
-
Cut 200-300 µm thick parasagittal slices of the cerebellar vermis.[9]
-
Transfer the slices to an incubation chamber containing oxygenated Artificial Cerebrospinal Fluid (ACSF) at 35°C for 30 minutes.[9]
-
After incubation, maintain the slices at room temperature in oxygenated ACSF until recording.
Electrophysiological Recording
Solutions:
-
Artificial Cerebrospinal Fluid (ACSF) (oxygenated with 95% O₂/5% CO₂):
-
Composition is the same as the slicing solution.
-
-
Whole-Cell Patch-Clamp Internal Solution (example):
-
133 mM K-gluconate
-
7.4 mM KCl
-
0.3 mM MgCl₂
-
3 mM Na₂ATP
-
0.3 mM Na₂GTP
-
pH adjusted to 7.2 with KOH[10]
-
-
Extracellular Recording Pipette Solution:
-
Filled with ACSF.[10]
-
Equipment:
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
Micromanipulators
-
Recording chamber with perfusion system
Procedure for Whole-Cell Patch-Clamp Recording:
-
Transfer a cerebellar slice to the recording chamber and continuously perfuse with oxygenated ACSF at 34-35°C.[9]
-
Visualize Purkinje cells using the microscope.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with the internal solution.[10]
-
Approach a Purkinje cell with the recording pipette and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline spontaneous firing activity in current-clamp mode.
-
Bath-apply this compound at desired concentrations (e.g., 1 µM, 5 µM, 10 µM).[6]
-
Record changes in firing rate, firing pattern, action potential shape, and afterhyperpolarization.
-
For voltage-clamp experiments, hold the cell at a specific potential (e.g., -70 mV) to study specific ion currents.
Procedure for Extracellular Recording:
-
Follow steps 1 and 2 from the whole-cell recording procedure.
-
Use a pipette filled with ACSF to approach a Purkinje cell.
-
Form a loose-patch seal to record extracellular action potentials.
-
Record baseline spontaneous firing activity.
-
Bath-apply this compound and record changes in firing frequency and regularity.
Visualizations
The following diagrams illustrate the signaling pathway of this compound and the experimental workflows.
References
- 1. neurology.org [neurology.org]
- 2. This compound: Review on its recent development for symptomatic improvement in patients with multiple sclerosis - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of Action - AMPYRA® (this compound) [ampyra-hcp.com]
- 5. 4-aminopyridine reverses ataxia and cerebellar firing deficiency in a mouse model of spinocerebellar ataxia type 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Therapeutic Mode of Action of 4-Aminopyridine in Cerebellar Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ataxia.org [ataxia.org]
- 8. 4-Aminopyridine (4-AP) augments Ca(2+)-dependent action potential and changes oscillatory firing patterns in rat cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Initiation of simple and complex spikes in cerebellar Purkinje cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Axonal Propagation of Simple and Complex Spikes in Cerebellar Purkinje Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Genetic models for studying Dalfampridine's mechanism of action
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dalfampridine (4-aminopyridine) is a voltage-gated potassium channel blocker approved for the symptomatic treatment of walking impairment in patients with multiple sclerosis (MS). Its primary mechanism of action is believed to be the blockade of potassium channels on demyelinated axons, which restores action potential conduction and improves neurological function.[1][2] Genetic models, particularly in mice, provide powerful tools to dissect the specific molecular targets and pathways through which this compound exerts its therapeutic effects. These models allow for the investigation of the drug's action in a controlled genetic background, helping to elucidate the contribution of specific ion channels and signaling cascades.
This document provides detailed application notes and protocols for utilizing genetic models to study the mechanism of action of this compound. We focus on key genetic models of demyelination and potassium channel function, and provide methodologies for assessing the effects of this compound on motor function, nerve conduction, and cellular signaling.
Key Genetic Models
Several genetic mouse models are instrumental in studying the pathophysiology of demyelinating diseases and the effects of therapeutic interventions like this compound.
1. Shiverer Mouse (Myelin Basic Protein Deficient)
The Shiverer (shi/shi) mouse is a well-characterized genetic model of severe central nervous system (CNS) dysmyelination.[3] These mice have a large deletion in the myelin basic protein (MBP) gene, leading to the absence of compact myelin in the CNS.[3] This model is particularly useful for studying the fundamental role of myelin in axonal conduction and for evaluating the potential of drugs to improve function in the absence of mature myelin.
2. Kv1.1 Knockout Mouse (Kcna1-null)
Given that this compound is a broad-spectrum potassium channel blocker, mouse models with targeted deletions of specific potassium channel subunits are invaluable for pinpointing its precise molecular targets. The Kv1.1 knockout mouse (Kcna1-null) lacks the alpha subunit of the Kv1.1 voltage-gated potassium channel.[4] These channels are abundantly expressed in the juxtaparanodal regions of myelinated axons.[5] Studying the effects of this compound in these mice can help determine the extent to which blockade of Kv1.1 contributes to the drug's overall mechanism of action. While direct studies of this compound in Kv1.1 knockout mice with behavioral and electrophysiological outcomes are not extensively reported in publicly available literature, this model remains a critical tool for such investigations.
3. Cuprizone-Induced Demyelination Model (Toxic, with Genetic Applications)
While not a purely genetic model in its standard application, the cuprizone model is a widely used toxic model of demyelination that can be applied to various transgenic and knockout mouse lines to study the interplay between specific genes and the processes of demyelination and remyelination.[1][6] Administration of cuprizone, a copper chelator, selectively induces oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum.[6] This model is highly reproducible and allows for the study of both demyelination and the subsequent spontaneous remyelination upon cuprizone withdrawal.[6]
Data Presentation: Quantitative Effects of this compound and its Analogs
The following tables summarize quantitative data on the effects of this compound (4-aminopyridine) on potassium channels and motor function in relevant models.
Table 1: In Vitro Inhibition of Human Kv Channels by this compound [7][8]
| Potassium Channel Subtype | IC50 (µM) |
| Kv1.1 | 242 |
| Kv1.2 | 399 |
| Kv1.4 | 399 |
Table 2: Effects of 4-Aminopyridine on Motor Function in an EAE Mouse Model [9]
| Treatment Group | Rotarod Performance (Arbitrary Units) |
| EAE + Vehicle | 0.332 ± 0.03 |
| EAE + 4-Aminopyridine | 0.399 ± 0.08 |
Experimental Protocols
Cuprizone-Induced Demyelination and this compound Treatment
This protocol describes the induction of demyelination in mice using cuprizone and subsequent treatment with this compound to assess its effects on motor function.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Powdered rodent chow
-
Cuprizone (bis-cyclohexanone oxaldihydrazone)
-
This compound (4-aminopyridine)
-
Vehicle for this compound (e.g., sterile saline)
-
Rotarod apparatus
Procedure:
-
Acclimation: Acclimate mice to the housing facility for at least one week before the start of the experiment.
-
Cuprizone Diet Preparation: Prepare a 0.2% (w/w) cuprizone diet by thoroughly mixing cuprizone powder with the powdered rodent chow.[6]
-
Demyelination Induction: Feed the mice the 0.2% cuprizone diet ad libitum for 5-6 weeks to induce demyelination.[6] A control group should receive a normal diet.
-
This compound Preparation and Administration:
-
Dissolve this compound in the appropriate vehicle to the desired concentration.
-
Beginning at week 4 of the cuprizone diet, administer this compound or vehicle to the respective groups via oral gavage or intraperitoneal injection daily for the remainder of the study.
-
-
Behavioral Testing (Rotarod):
-
Acclimate the mice to the rotarod apparatus for 2-3 days before the first test.
-
Perform the rotarod test at baseline (before cuprizone) and at weekly intervals during the treatment period.
-
Set the rotarod to accelerate from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).
-
Record the latency to fall for each mouse. Conduct 2-3 trials per mouse with an inter-trial interval.
-
Immunohistochemistry for Myelin Basic Protein (MBP)
This protocol outlines the procedure for staining brain sections to visualize and quantify the extent of myelination.
Materials:
-
Mouse brain tissue (fixed and sectioned)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: anti-Myelin Basic Protein (MBP)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains. Cryoprotect the brains in sucrose solution and section on a cryostat.
-
Antigen Retrieval (if necessary): For some antibodies, a heat-induced antigen retrieval step may be required.
-
Blocking: Incubate the sections in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-MBP antibody diluted in blocking solution overnight at 4°C.
-
Washing: Wash the sections three times in PBS.
-
Secondary Antibody Incubation: Incubate the sections with the fluorescently-labeled secondary antibody (and DAPI) diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the sections three times in PBS, protected from light.
-
Mounting: Mount the sections on glass slides with an anti-fade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The extent of myelination can be quantified by measuring the intensity or the area of MBP staining in a region of interest (e.g., the corpus callosum) using image analysis software.[10]
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the method for recording potassium currents from cultured neurons to assess the inhibitory effects of this compound.
Materials:
-
Cultured neurons (e.g., dorsal root ganglion neurons or cortical neurons)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for patch pipettes
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4)
-
Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na; pH 7.2)
-
This compound stock solution
Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Cell Culture Preparation: Place the coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Current Recording:
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit voltage-gated potassium currents.
-
Record the resulting currents.
-
-
This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Post-Drug Recording: Repeat the voltage-step protocol to record potassium currents in the presence of the drug.
-
Data Analysis: Analyze the recorded currents to determine the percentage of current inhibition by this compound and to calculate the IC50 value.
Visualization of Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound effects on cognition, fatigue, and dexterity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Motor Behavioral Deficits in the Cuprizone Model: Validity of the Rotarod Test Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An update of 4‑aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies | Acta Neurobiologiae Experimentalis [ane.pl]
- 9. 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
Troubleshooting & Optimization
Overcoming Dalfampridine solubility issues for in vitro assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dalfampridine (also known as 4-Aminopyridine) in in vitro assays. The focus is on overcoming solubility and precipitation issues that may arise when preparing and using this compound in complex biological media.
This compound Solubility Profile
This compound is generally considered a water-soluble compound. However, its behavior can change in complex solutions like cell culture media. Understanding its solubility in various common laboratory solvents is the first step in designing a successful experiment.
| Solvent | Solubility | Temperature / pH |
| Water | 112 g/L[1][2] | 20°C |
| Water (with heat) | 50 mg/mL[3] | Not Specified |
| PBS (Phosphate-Buffered Saline) | ~30 mg/mL[4] | pH 7.2 |
| Ethanol | Very Soluble[1][2] / ~30 mg/mL[4] | Not Specified |
| DMSO (Dimethyl Sulfoxide) | Soluble[1][5] / ~30 mg/mL[4] | Not Specified |
| DMF (Dimethylformamide) | Soluble[1] / ~30 mg/mL[4] | Not Specified |
| Methanol | Soluble[1][2][5] | Not Specified |
| Acetonitrile | Soluble[1][2] | Not Specified |
| Acetone | Soluble[1][2] | Not Specified |
| Benzene | Soluble[2] | Not Specified |
| Ethyl Ether | Soluble[2] | Not Specified |
| Ligroin | Slightly Soluble[1][2] | Not Specified |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered when using this compound in cell-based assays.
Q1: My this compound stock solution is clear, but it precipitates when I add it to my cell culture medium. Why is this happening?
This is a common issue that can be attributed to several factors:
-
Solvent Shock: this compound is often prepared in a concentrated organic solvent stock, like DMSO. When this concentrated stock is rapidly diluted into the aqueous environment of the cell culture medium, the compound's local concentration can momentarily exceed its solubility limit in the mixed solvent system, causing it to "crash out" or precipitate.[6][7]
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (especially if serum is included). This compound may interact with these components, leading to the formation of less soluble complexes.[7]
-
Temperature Effects: Adding a room temperature or cold stock solution to a pre-warmed (37°C) medium can alter solubility constants and induce precipitation.[7]
-
pH Changes: While this compound is soluble in pH 7.2 PBS, the complex buffering systems and cellular metabolism in culture can cause localized pH shifts that might affect its stability in solution over time.[4][7]
Q2: What is the best solvent for preparing a this compound stock solution?
For most in vitro applications, preparing a highly concentrated stock solution is recommended to minimize the final volume of solvent added to the culture.
-
DMSO or Ethanol: High-purity DMSO or absolute ethanol are excellent choices for creating concentrated stock solutions (e.g., 30-100 mM).[4] this compound is highly soluble in these solvents.
-
Sterile Water or PBS: Given its high water solubility, you can also prepare aqueous stock solutions.[3][4] This avoids the issue of solvent toxicity altogether. However, aqueous stocks may not be stable for as long as DMSO stocks and should be freshly prepared or stored for no more than a day unless stability data suggests otherwise.[4]
Q3: How can I correctly dilute my this compound stock to prevent precipitation?
The dilution technique is critical. The goal is to avoid rapid changes in the solvent environment.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to the experimental temperature (typically 37°C).
-
Calculate Volumes: Determine the volume of stock solution needed. The final concentration of the organic solvent (like DMSO) should ideally be ≤0.1% to avoid toxicity.[8]
-
Perform an Intermediate Dilution: Instead of adding the highly concentrated stock directly to your final culture volume, first dilute it into a smaller, intermediate volume of pre-warmed medium.
-
Add Drop-wise While Swirling: Add the stock solution (or the intermediate dilution) slowly, drop by drop, to the final volume of culture medium while gently swirling the container.[9] This gradual introduction helps the compound dissolve properly.
-
Vortex Gently: After addition, cap the container and vortex gently for a few seconds to ensure homogeneity.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
As a general rule, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid artifacts or cellular stress.[7][8] It is essential to include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your treated samples to account for any effects of the solvent itself.
Q5: I see a precipitate in my media after adding this compound. Can I just filter it out?
No, you should not filter the medium to remove the precipitate.[6] Filtering will remove an unknown quantity of your active compound, making the actual concentration in your experiment inaccurate and your results unreliable. The correct approach is to troubleshoot the dissolution procedure to prevent precipitation from occurring in the first place.
Q6: My experiment runs for 48 hours, and I notice a precipitate forming over time. What should I do?
This indicates a stability issue with this compound in your specific culture conditions.
-
Perform a Stability Test: Before your experiment, prepare this compound in cell-free medium, incubate it under the same conditions (37°C, 5% CO₂), and check for precipitation at several time points (e.g., 12, 24, 48 hours).
-
Change the Medium: For long-term experiments, consider replacing the medium with a freshly prepared this compound solution every 24 hours to ensure a consistent, soluble concentration.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Calculation: this compound has a molecular weight of approximately 94.12 g/mol . To make 1 mL of a 100 mM (0.1 M) solution, you need:
-
0.1 mol/L * 0.001 L * 94.12 g/mol = 0.009412 g = 9.41 mg.
-
-
Procedure:
-
Weigh out 9.41 mg of this compound powder using an analytical balance and place it in a sterile 1.5 mL or 2 mL microcentrifuge tube.
-
Add 1 mL of high-purity, sterile DMSO to the tube.
-
Vortex at medium speed until the powder is completely dissolved. The solution should be clear and colorless.
-
Create small-volume aliquots (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
This protocol helps you find the highest working concentration of this compound that remains soluble in your specific medium over the course of your experiment.
-
Preparation: In a sterile environment, dispense 998 µL of your complete cell culture medium (including serum, if applicable) into a series of sterile microcentrifuge tubes. Pre-warm the tubes to 37°C.
-
Highest Concentration: Prepare the highest concentration you wish to test. For example, to test 200 µM, add 2 µL of a 100 mM DMSO stock solution to the first tube containing 998 µL of medium. This creates a 1:500 dilution with a final DMSO concentration of 0.2%. Vortex gently immediately.
-
Serial Dilutions: Perform 2-fold serial dilutions. Transfer 500 µL from the first tube into the second tube (which contains 500 µL of fresh medium to maintain volume), mix well, and repeat this process for the subsequent tubes to create a concentration gradient (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.).
-
Incubation and Observation:
-
Incubate all tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect for any cloudiness or precipitate immediately after preparation and again after 2, 4, 12, and 24 hours.
-
For a more sensitive check, place a small drop from each tube onto a microscope slide and look for crystalline structures.
-
Visualizations
Diagram 1: Recommended Workflow for Preparing this compound Working Solutions
Caption: A workflow for preparing this compound solutions to minimize precipitation.
Diagram 2: this compound's Mechanism of Action on Demyelinated Axons
Caption: this compound blocks exposed potassium channels to restore nerve conduction.
References
- 1. 4-Aminopyridine, 98% | Fisher Scientific [fishersci.ca]
- 2. 4-Aminopyridine | 504-24-5 [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. usbio.net [usbio.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Dalfampridine-Induced Seizure Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing dalfampridine-induced seizures in animal models. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound (4-aminopyridine) induces seizures?
A1: this compound, also known as 4-aminopyridine (4-AP), is a broad-spectrum potassium channel blocker.[1][2] By inhibiting voltage-gated potassium channels, it increases neuronal excitability. This action is thought to stimulate the release of the excitatory neurotransmitter glutamate.[3][4][5] The subsequent overactivation of glutamate receptors, particularly NMDA receptors, is a key factor in the generation of epileptiform discharges and seizures.[3][4][6]
Q2: Which animal models are most commonly used to study this compound-induced seizures?
A2: Rodent models, particularly rats and mice, are widely used. Seizures are typically induced through systemic administration (intraperitoneal or subcutaneous) of this compound.[1][7][8] In vitro models using hippocampal brain slices are also employed to study the effects of this compound on neuronal networks.[9][10]
Q3: What is a typical effective dose of this compound for inducing seizures in rodents?
A3: The effective dose can vary between species. In mice, intraperitoneal (i.p.) administration of 10 mg/kg is reported to induce clear seizure activity.[7][11] A dose of 13.3 mg/kg (s.c.) is associated with tonic hindlimb extension and a high rate of lethality (ED97).[12] In rats, a single i.p. dose of 4-5 mg/kg is sufficient to induce convulsive or non-convulsive seizures.[1]
Q4: Are there known pharmacological agents that can mitigate this compound-induced seizures in animal models?
A4: Yes. Pre-treatment with NMDA receptor antagonists has been shown to provide potent protection against this compound-induced convulsions.[3][6] Some conventional anticonvulsant drugs with a phenytoin-like profile, such as carbamazepine, felbamate, and zonisamide, are also effective.[12][13] Interestingly, drugs that enhance GABAergic neurotransmission, like diazepam, have been found to be inactive against seizures induced by this compound.[12]
Q5: How does renal impairment affect this compound's seizure potential in animal models?
A5: While specific animal model data on induced renal impairment is not detailed in the provided results, clinical data strongly indicates that because this compound is primarily eliminated by the kidneys, renal impairment leads to higher plasma concentrations of the drug. This increased exposure significantly elevates the risk of seizures. This principle is expected to translate to animal models.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High mortality rate in the animal cohort. | The administered dose of this compound may be too high. | Reduce the dose of this compound. For mice, consider doses below 13.3 mg/kg (s.c.).[12] For rats, doses of 4-5 mg/kg (i.p.) are typically effective for seizure induction without high mortality.[1] |
| Inconsistent or absent seizure induction. | The dose of this compound may be too low. There can also be variability in animal responses. | Increase the dose of this compound incrementally. Ensure consistent administration technique (e.g., i.p. injection site). Be aware that seizure behavior in mice can differ from the characteristic stages seen in rats.[7][11] |
| Co-administered anticonvulsant is ineffective. | The anticonvulsant's mechanism of action may not target the primary pathway of this compound-induced seizures. | Consider the underlying mechanism. Drugs enhancing GABAergic activity (e.g., benzodiazepines) have been shown to be ineffective.[12] Agents that block seizure spread, like phenytoin and carbamazepine, or those that antagonize NMDA receptors, are more likely to be effective.[3][12] |
| Difficulty in characterizing seizure activity. | Seizures may be non-convulsive or present with subtle behavioral changes. | Implement electroencephalogram (EEG) monitoring to detect epileptiform discharges.[1][7] This allows for the characterization of both convulsive and non-convulsive seizure activity. |
| Variability in seizure latency and severity. | Factors such as animal strain, age, and weight can influence seizure threshold. The route of administration can also affect outcomes. | Standardize the animal population used in your experiments. Ensure precise dosing based on individual animal weight. Maintain consistent administration routes. |
Data Presentation
Table 1: Efficacy of Anticonvulsant Drugs against this compound-Induced Seizures in Mice
| Anticonvulsant | Mechanism of Action | ED50 (mg/kg, i.p.) | Efficacy |
| Phenytoin | Sodium Channel Blocker | 34.4 | Protective |
| Carbamazepine | Sodium Channel Blocker | 18.6 | Protective |
| Felbamate | Multiple (including NMDA receptor modulation) | 26.9 | Protective |
| Zonisamide | Multiple (including sodium and calcium channel blockade) | 41.5 | Protective |
| Phenobarbital | GABA-A Receptor Modulator | 30.6 | Protective |
| Valproate | Multiple (including GABA transaminase inhibition) | 301 | Protective |
| Diazepam | GABA-A Receptor Modulator | - | Inactive |
| Vigabatrin | GABA Transaminase Inhibitor | - | Inactive |
| Tiagabine | GABA Reuptake Inhibitor | - | Inactive |
| Ethosuximide | T-type Calcium Channel Blocker | - | Inactive |
| MK-801 | Non-competitive NMDA Receptor Antagonist | - | Inactive |
| (+/-)-CPP | Competitive NMDA Receptor Antagonist | - | Inactive |
Data synthesized from Yamaguchi & Rogawski, 1992.[12]
Table 2: Efficacy of NMDA Receptor Antagonists against this compound-Induced Seizures in Rats
| Antagonist | Type | Administration Route | Dose | Protective Effect |
| MK-801 | Non-competitive | i.p. | 0.25 mg/kg | Powerful anticonvulsive effect |
| CPP | Competitive | i.c.v. | 0.8 nmol | Powerful anticonvulsive effect |
| AP-5 | Competitive | i.c.v. | 10 nmol | Clear protective effect |
| AP-7 | Competitive | i.c.v. | 10 nmol | Clear protective effect |
Data synthesized from Fariello et al., 1992.[3]
Experimental Protocols
Protocol 1: this compound-Induced Seizure Model in Mice
-
Animal Preparation: Use adult male B6 mice.[7] House animals individually with free access to food and water. Allow for a sufficient acclimatization period before the experiment.
-
This compound Administration: Prepare a solution of this compound (4-aminopyridine) in sterile saline. Administer a single intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[7][11]
-
Seizure Monitoring: Immediately after injection, place the mouse in an observation chamber. Monitor for behavioral signs of seizures, which may include behavioral activation, clonic limb movements, and wild running.[12] For more detailed analysis, use simultaneous video and EEG recordings.[7]
-
EEG Recording (Optional): If EEG is to be recorded, animals should be surgically implanted with cortical electrodes prior to the experiment. Record EEG to characterize epileptiform activity, such as spiking and seizure discharges.[7]
-
Intervention (Optional): To test the efficacy of a potential anticonvulsant, administer the test compound at a predetermined time before the this compound injection. Include appropriate vehicle control groups.
Protocol 2: Co-administration of an NMDA Receptor Antagonist to Mitigate this compound-Induced Seizures in Rats
-
Animal Preparation: Use adult male Sprague-Dawley rats.[1] For intracerebroventricular (i.c.v.) injections, animals must be surgically implanted with a guide cannula targeting a lateral ventricle.
-
Antagonist Administration:
-
This compound Administration: At an appropriate time following antagonist pre-treatment, administer this compound (4-5 mg/kg, i.p.) to induce seizures.[1]
-
Seizure Monitoring: Observe animals for behavioral manifestations of seizures, including generalized fascicular twitching, wet-dog shakes, and myoclonic jerks, as well as convulsive seizures.[1]
-
Data Analysis: Compare the latency to seizure onset, seizure severity, and incidence of tonic convulsions between animals pre-treated with the NMDA antagonist and control animals receiving a vehicle.
Visualizations
Caption: this compound-induced seizure signaling pathway.
Caption: Experimental workflow for assessing seizure mitigation.
Caption: Key factors influencing this compound seizure risk.
References
- 1. Temporal lobe epileptiform activity following systemic administration of 4-aminopyridine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMDA receptor antagonists protect against seizures and wet-dog shakes induced by 4-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Seizures and neurodegeneration induced by 4-aminopyridine in rat hippocampus in vivo: role of glutamate- and GABA-mediated neurotransmission and of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationships Among Seizures, Extracellular Amino Acid Changes, and Neurodegeneration Induced by 4‐Aminopyridine in Rat Hippocampus: A Microdialysis and Electroencephalographic Study | Semantic Scholar [semanticscholar.org]
- 6. Protection by NMDA receptor antagonists against seizures induced by intracerebral administration of 4-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological and behavioral properties of 4-aminopyridine-induced epileptic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Seizures Triggered by Systemic Administration of 4-Aminopyridine in Rats Lead to Acute Brain Glucose Hypometabolism, as Assessed by [18F]FDG PET Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs [frontiersin.org]
- 10. The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiological and behavioral properties of 4-aminopyridine-induced epileptic activity in mice - Repository of the Academy's Library [real.mtak.hu]
- 12. Effects of anticonvulsant drugs on 4-aminopyridine-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of anticonvulsant drugs on 4-aminopyridine-induced seizures in mice. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Dalfampridine Dosage for Long-Term Studies in Mice
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing dalfampridine (also known as 4-aminopyridine or 4-AP) in long-term mouse studies.
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose of this compound for mice in a long-term study?
A recommended starting dose for daily oral or intraperitoneal (IP) administration in mice is 10 µg per mouse.[1] For dose-escalation studies, a range of 0.5 mg/kg to 2.0 mg/kg has been shown to be effective in improving sensorimotor function in rodent models of neurological injury.[2][3] It is crucial to begin with a lower dose and carefully observe for adverse effects before escalating.
2. What is the mechanism of action of this compound?
This compound is a broad-spectrum voltage-gated potassium (K+) channel blocker. In demyelinating diseases, the loss of myelin exposes these potassium channels on the axons. This exposure leads to a leakage of potassium ions during action potential propagation, which short-circuits the electrical signal and impairs nerve conduction. This compound blocks these exposed channels, prolonging the repolarization phase of the action potential and allowing the nerve impulse to propagate more effectively along the demyelinated axon.[2][4][5]
3. What are the expected therapeutic effects of this compound in mouse models?
In mouse models of demyelinating diseases (like experimental autoimmune encephalomyelitis - EAE) or nerve injury, this compound is expected to improve motor function. This can be measured by improved walking speed, coordination, and limb strength.[1][6]
4. What are the most common adverse effects of this compound in mice?
The most significant and dose-dependent adverse effect is seizures.[4] At higher doses, mice may exhibit signs of central nervous system (CNS) hyperexcitability, such as tremors, circling, hyperactivity, or severe trembling.[4] Other potential side effects, extrapolated from human data and animal studies, could include changes in urination, sleep patterns (insomnia or lethargy), and balance.[2][4][5]
5. How should I prepare this compound for administration?
This compound (4-aminopyridine) is soluble in water (up to 50 mg/mL) and can be dissolved in sterile saline or phosphate-buffered saline (PBS) for injection or oral gavage. It is recommended to prepare fresh aqueous solutions, as long-term stability in solution is not guaranteed. For oral administration, this compound can be dissolved in water for injection.
6. Can I administer this compound in the drinking water for long-term studies?
While theoretically possible, administering this compound in drinking water is not the recommended method for long-term studies that require precise dosing. Several factors can lead to variability in drug intake, including changes in water consumption due to the taste of the drug, the stability of this compound in water over several days, and potential degradation with light exposure. For consistent, long-term dosing, daily oral gavage or the use of implantable osmotic mini-pumps are superior methods.
Troubleshooting Guides
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Mouse exhibits tremors, circling, or seizures after dosing. | The dose of this compound is too high, leading to CNS hyperexcitability. This compound has a narrow therapeutic range. | 1. Immediately discontinue dosing. 2. Monitor the animal closely. Provide supportive care as needed (e.g., maintain body temperature). 3. If the animal recovers, re-initiate dosing at a 25-50% lower dose after a washout period. 4. If seizures are severe or recurrent, euthanize the animal according to IACUC guidelines. |
| Inconsistent behavioral results between animals in the same treatment group. | 1. Inaccurate dosing (pipetting errors). 2. Variability in drug absorption (especially with oral gavage). 3. For oral administration, presence of food in the stomach can affect absorption. | 1. Double-check all dose calculations and ensure proper calibration of pipettes. 2. For oral gavage, ensure consistent technique and consider a brief fasting period before dosing to standardize stomach content. 3. For maximum consistency in long-term studies, consider using osmotic mini-pumps for continuous delivery. |
| Weight loss or reduced food/water intake in treated mice. | 1. General malaise as a side effect of the drug. 2. Stress from repeated handling and administration (e.g., daily oral gavage). | 1. Monitor body weight daily. 2. Provide palatable, high-calorie food supplements. 3. If using oral gavage, ensure personnel are highly proficient to minimize stress. 4. Consider switching to a less stressful administration method, such as osmotic mini-pumps. |
| Skin irritation or inflammation at the site of osmotic pump implantation. | 1. Improper surgical technique leading to infection. 2. Leakage of the this compound solution from the pump or incision site. | 1. Ensure strict aseptic technique during surgery. 2. Monitor the surgical site daily for signs of infection, swelling, or redness. 3. Ensure the incision is properly closed with sutures or wound clips. 4. If infection is suspected, consult with veterinary staff about antibiotic treatment. |
Experimental Protocols
Protocol 1: Daily Oral Gavage Administration
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 µ g/mouse ) and the number of animals.
-
Dissolve the this compound powder in sterile water for injection or saline. For example, to deliver 10 µg in 100 µL, create a 0.1 mg/mL solution.
-
Ensure the powder is fully dissolved. Gentle warming may be used if necessary.
-
Prepare the solution fresh daily to ensure stability.
-
-
Administration Procedure:
-
Weigh the mouse to confirm the correct dose volume.
-
Gently restrain the mouse, ensuring it cannot move its head.
-
Use a proper-sized, ball-tipped gavage needle. For an adult mouse, a 20-gauge, 1.5-inch needle is appropriate.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.
-
Slowly dispense the this compound solution.
-
Carefully remove the needle and return the mouse to its cage.
-
Monitor the mouse for a few minutes to ensure there are no signs of distress or aspiration.
-
Protocol 2: Continuous Administration via Osmotic Mini-Pump
-
Pump Selection and Preparation:
-
Select an ALZET® osmotic pump model based on the desired duration of the study and the size of the mouse.[7]
-
Calculate the required concentration of the this compound solution based on the pump's flow rate and the target daily dose.
-
Formula: Concentration (mg/mL) = [Desired Dose (mg/kg/day) x Animal Weight (kg)] / [Pump Flow Rate (mL/day)]
-
-
Under sterile conditions, fill the pump with the prepared this compound solution according to the manufacturer's instructions.
-
Prime the pump by incubating it in sterile saline at 37°C for the recommended time before implantation.
-
-
Surgical Implantation (Subcutaneous):
-
Anesthetize the mouse using an approved protocol (e.g., isoflurane).
-
Shave and disinfect the surgical area on the back, slightly posterior to the scapulae.
-
Make a small midline incision in the skin.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the pump.
-
Insert the primed osmotic pump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesics as per your IACUC protocol.
-
Monitor the animal daily for recovery and signs of complications. The pump will provide continuous, unattended dosing for its specified duration.
-
Data Summaries
Table 1: Pharmacokinetic Parameters of this compound (4-AP) in Mice
| Administration Route | Dose | Cmax (µM) | Tmax (minutes) | Mean Residence Time (minutes) |
| Oral Gavage | 20 µg | ~1.5 (estimated) | 30.0 ± 5.77 | 61.2 ± 1.74 |
| Intraperitoneal (IP) | 10 µg | 0.98 ± 0.07 | 15.5 ± 3.41 | 32.8 ± 3.17 |
| Data adapted from a study in mice. Cmax for oral gavage was estimated from graphical data.[1] |
Table 2: Dose-Dependent Effects of this compound on Sensorimotor Function in a Rodent Stroke Model
| Dose (mg/kg, oral) | Forelimb Placing Score Improvement | Hindlimb Placing Score Improvement |
| 0.5 | Not significant | Not significant |
| 1.0 | Not significant | Significant (p < 0.05) |
| 2.0 | Significant (p < 0.005) | Significant (p < 0.0005) |
| Data adapted from a study in rats, showing a clear dose-response relationship. Scores represent improvement compared to vehicle-treated animals.[3] |
Visualizations
Caption: Workflow for optimizing this compound dosage in mice.
Caption: Long-term this compound experimental workflow in mice.
References
- 1. Human equivalent dose of oral 4-aminopyridine differentiates nerve crush injury from transection injury and improves post-injury function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cjhp-online.ca [cjhp-online.ca]
- 4. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Aminopyridine Protects Nigral Dopaminergic Neurons in the MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiotic administration in the drinking water of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Dalfampridine Aqueous Stability & Degradation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of dalfampridine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution under oxidative stress?
A1: The primary degradation pathway for this compound under oxidative conditions involves the oxidation of the pyridine ring's nitrogen atom. This results in the formation of 4-amino-pyridine-N-oxide as the main degradation product.[1] This has been confirmed through forced degradation studies using oxidizing agents like hydrogen peroxide.[1]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: this compound is susceptible to degradation under both acidic and alkaline conditions when subjected to stress, such as elevated temperatures.[2] Forced degradation studies have shown that this compound degrades when refluxed with both strong acids (e.g., 5N HCl) and strong bases (e.g., 5N NaOH) at 60°C for 2 hours.[2] However, specific pH-rate profiles and kinetic data are not extensively available in the public literature.
Q3: Is this compound sensitive to light?
A3: this compound has been subjected to photolytic degradation studies as per ICH guidelines. These studies involve exposing the drug solution to a combination of UV and white light.[3] While it is a standard stress condition to test, significant photodegradation has not been reported as a primary stability concern compared to oxidative, acidic, or alkaline conditions. One study showed minimal degradation under photolytic conditions.[2]
Q4: What are the expected degradation products of this compound under various stress conditions?
A4: The most consistently identified degradation product is 4-amino-pyridine-N-oxide, which forms under oxidative stress.[1] While forced degradation studies under acidic, alkaline, and thermal stress induce degradation, the specific structures of the resulting degradants are not as frequently detailed in the literature as the N-oxide derivative. It is crucial to use a stability-indicating analytical method to resolve this compound from all potential degradants.[2][3]
Q5: What are the recommended storage conditions for this compound aqueous solutions for experimental use?
A5: While specific guidelines for lab-prepared aqueous solutions are not extensively published, based on its stability profile, it is recommended to store this compound solutions protected from light and at controlled room temperature or refrigerated to minimize degradation. Given its susceptibility to oxidative, acidic, and alkaline degradation, using neutral pH buffers and avoiding oxidizing agents is advisable for short-term storage. For long-term storage, preparing fresh solutions is the best practice.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in chromatogram of this compound solution. | 1. Degradation of this compound due to improper storage (e.g., exposure to light, high temperature, or non-neutral pH).2. Oxidative degradation from exposure to air or oxidizing agents.3. Contamination of the solvent or glassware. | 1. Prepare fresh this compound solutions using high-purity water or an appropriate buffer.2. Store solutions in amber vials, protected from light, and at a controlled, cool temperature.3. Use a stability-indicating HPLC method to identify and quantify the degradants. The primary oxidative degradant is likely 4-amino-pyridine-N-oxide.[1]4. Ensure all glassware is thoroughly cleaned and use fresh, HPLC-grade solvents. |
| Loss of this compound potency in prepared solutions over time. | 1. Chemical degradation due to hydrolysis (acidic or alkaline conditions) or oxidation.2. Adsorption of this compound onto the container surface. | 1. Verify the pH of your aqueous solution. This compound is more stable at a neutral pH.2. If using buffers, ensure they are free from catalytic impurities.3. Prepare solutions fresh before use whenever possible.4. Consider using silanized glass vials if adsorption is suspected, although this is less common for small molecules like this compound. |
| Inconsistent results in stability studies. | 1. Variability in stress conditions (temperature, pH, light exposure).2. Non-validated analytical method.3. Interaction with excipients if it is a formulated solution. | 1. Precisely control and monitor the stress conditions in your experiments as per ICH guidelines.2. Develop and validate a stability-indicating analytical method (e.g., HPLC) to ensure it can separate this compound from its degradation products accurately and reliably.[2][3]3. If working with formulations, investigate potential interactions between this compound and the excipients. |
Data Presentation
Summary of Forced Degradation Studies for this compound
The following table summarizes the conditions and outcomes of forced degradation studies as reported in the literature. It is important to note that detailed kinetic data like rate constants and half-lives are not consistently available.
| Stress Condition | Reagent/Parameters | Duration | Observed Degradation | Primary Degradation Product |
| Acid Hydrolysis | 5N HCl, refluxed at 60°C | 2 hours | Minimal degradation (1-8%)[2] | Not specified |
| Alkali Hydrolysis | 5N NaOH, refluxed at 60°C | 2 hours | Minimal degradation (1-8%)[2] | Not specified |
| Oxidation | 30% v/v H₂O₂, refluxed at 60°C | 2 hours | Minimal degradation (1-8%)[2] | 4-amino-pyridine-N-oxide[1] |
| Thermal | 70°C in an oven | 24 hours | Minimal degradation (1-8%)[2] | Not specified |
| Photolytic | 1.2 million lux hours and 200 watt hours/m² | As per ICH Q1B | Minimal degradation (1-8%)[2] | Not specified |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.
Materials:
-
This compound pure substance
-
Hydrochloric acid (HCl), 5N
-
Sodium hydroxide (NaOH), 5N
-
Hydrogen peroxide (H₂O₂), 30% v/v
-
HPLC-grade water
-
HPLC-grade methanol and acetonitrile
-
pH meter
-
Reflux apparatus
-
Hot air oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade water to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Acid Degradation: Mix a portion of the stock solution with an equal volume of 5N HCl. Reflux the mixture at 60°C for 2 hours. Cool the solution and neutralize it with an appropriate volume of 5N NaOH before dilution for analysis.[2]
-
Alkali Degradation: Mix a portion of the stock solution with an equal volume of 5N NaOH. Reflux the mixture at 60°C for 2 hours. Cool the solution and neutralize it with an appropriate volume of 5N HCl before dilution for analysis.[2]
-
Oxidative Degradation: Mix a portion of the stock solution with an equal volume of 30% H₂O₂. Reflux the mixture at 60°C for 2 hours. Cool the solution before dilution for analysis.[2]
-
Thermal Degradation: Place a portion of the stock solution in a hot air oven maintained at 70°C for 24 hours.[2]
-
Photolytic Degradation: Expose a portion of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[3]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
Objective: To quantify this compound and separate it from its degradation products.
Instrumentation and Conditions:
-
HPLC System: Waters HPLC (Separation module 2695) with a PDA detector.[3]
-
Column: C18 column (250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of a buffer (0.1% v/v triethylamine in water, pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a ratio of 60:40 (v/v).[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Detection Wavelength: 262 nm.[3]
-
Injection Volume: 5 µL.[3]
-
Diluent: HPLC-grade methanol.[3]
Procedure:
-
Preparation of Mobile Phase: Prepare the buffer and acetonitrile mixture as described above. Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.[3]
-
Preparation of Standard Solution: Accurately weigh 50 mg of this compound working standard and transfer it to a 50 mL volumetric flask. Add 30 mL of methanol and sonicate to dissolve. Make up the volume with methanol. Further dilute 5 mL of this solution to 100 mL with the diluent to obtain a final concentration of 50 ppm.[3]
-
Preparation of Sample Solution: Prepare the sample solution from the forced degradation studies by diluting with the diluent to a suitable concentration within the linear range of the method.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. This compound typically elutes at around 4.5 minutes under these conditions.[3]
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for this compound stability testing.
References
Troubleshooting inconsistent results in Dalfampridine behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in Dalfampridine behavioral studies. The information is tailored for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their experimental findings.
Troubleshooting Guide: Inconsistent Behavioral Results
Inconsistencies in behavioral outcomes are a common challenge in preclinical research. This guide addresses specific issues that may arise during this compound studies.
Question: We are observing high variability in locomotor activity in our open field tests after this compound administration. What are the potential causes and solutions?
Answer:
High variability in the open field test can stem from several factors, ranging from environmental conditions to subtle differences in experimental procedures.[1][2][3][4] Here is a breakdown of potential causes and actionable solutions:
-
Environmental Factors: Rodents are highly sensitive to their surroundings. Inconsistent lighting, sudden noises, or unfamiliar odors can significantly impact their exploratory behavior.[1][5]
-
Habituation: Insufficient habituation to the testing room and arena can lead to anxiety-driven behaviors that confound locomotor activity measurements.
-
Solution: Acclimate animals to the testing room for at least 30-60 minutes before the test.[1] A brief habituation session in the open field arena a day before the actual test can also reduce novelty-induced anxiety.
-
-
Handling and Experimenter Effects: The way animals are handled can induce stress and influence their behavior. The experimenter's gender and even their scent can be confounding factors.
-
Solution: Handle animals gently and consistently. The same experimenter should conduct all tests for a given cohort. Avoid wearing strong perfumes or lotions.
-
-
Time of Day: Rodents are nocturnal, and their activity levels fluctuate with their circadian rhythm.
-
Solution: Conduct all behavioral tests during the animal's active (dark) phase and at the same time each day to minimize variability.[1]
-
Question: Our results on the rotarod test are inconsistent, with some animals showing improved motor coordination after this compound treatment, while others do not. How can we troubleshoot this?
Answer:
Inconsistent rotarod performance can be frustrating. Here are some key areas to investigate:
-
Lack of Pre-Training: Animals that are not adequately trained on the rotarod may show a learning effect during the testing phase, which can mask the pharmacological effects of this compound.
-
Solution: Implement a pre-training regimen where animals are habituated to the apparatus and trained until their performance reaches a stable baseline before drug administration.[6]
-
-
Animal Motivation: Some animals may be less motivated to perform on the rotarod, leading them to fall or jump off prematurely.[7][8]
-
Solution: While controversial, some researchers use mild negative reinforcement (e.g., a gentle puff of air) to encourage animals to stay on the rod. Ensuring the fall height is safe but sufficient to discourage jumping can also help.
-
-
Apparatus and Protocol Standardization: Differences in rod diameter, texture, and the acceleration profile can all contribute to variability.[6]
Question: We are not seeing a clear dose-response relationship in our this compound study. What could be the issue?
Answer:
The absence of a clear dose-response relationship can be due to several factors:
-
Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion between animals can lead to variable plasma concentrations of this compound.
-
Solution: Consider the route and timing of administration. Oral gavage, while common, can have variability. Ensure consistent administration technique. For critical studies, collecting satellite blood samples to correlate plasma drug levels with behavioral outcomes can be insightful.
-
-
Strain and Sex Differences: Different rodent strains can have different metabolic profiles and sensitivities to drugs.[11][12]
-
Solution: Use a single, well-characterized rodent strain for your studies. If comparing strains, be aware of potential pharmacokinetic differences. Report the strain and sex of the animals used in your publications.
-
-
Narrow Therapeutic Window: this compound has a narrow therapeutic range, and higher doses can lead to adverse effects, including seizures, which can mask any potential therapeutic benefits.[13]
-
Solution: Conduct a thorough dose-finding study with a wide range of doses to identify the optimal therapeutic window for your specific behavioral assay and animal model.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a broad-spectrum potassium channel blocker.[14] In conditions like multiple sclerosis, demyelination of axons leads to the exposure of potassium channels, which can disrupt nerve impulse conduction. This compound blocks these channels, which is thought to restore axonal conduction and improve neurological function.[14][15]
Q2: What are some common behavioral assays used in preclinical this compound research?
A2: Besides the open field and rotarod tests, other common assays include:
-
Limb Placing Test: Assesses sensorimotor function by observing an animal's ability to place its limbs in response to sensory stimuli.[16]
-
Cylinder Test: Measures forelimb use asymmetry, particularly relevant in models of stroke.[17][18]
-
Novel Object Recognition Test: Evaluates cognitive function, specifically recognition memory.[19][20][21][22][23]
Q3: Are there known differences in this compound pharmacokinetics between common rodent strains?
A3: While detailed comparative pharmacokinetic data for this compound across multiple rodent strains is not extensively published, it is known that different strains, such as Sprague-Dawley and Wistar rats, can exhibit differences in drug metabolism and pharmacokinetics for various compounds.[11][12][24] Therefore, it is crucial for researchers to be aware that the rodent strain used can be a significant source of variability in this compound studies.
Q4: What are the recommended dosages of this compound for preclinical behavioral studies?
A4: The optimal dosage can vary depending on the animal model, the specific behavioral test, and the research question. However, studies in rat models of stroke have shown efficacy in the range of 0.5-2.0 mg/kg. It is highly recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental paradigm.
Data Summary Tables
Table 1: this compound Dose-Response in a Rat Model of Stroke
| Dose (mg/kg) | Forelimb Placing Score (Improvement) | Hindlimb Placing Score (Improvement) |
| 0.5 | Modest, not statistically significant | Modest, not statistically significant |
| 1.0 | Statistically significant improvement | Statistically significant improvement |
| 2.0 | Further statistically significant improvement | Further statistically significant improvement |
Data adapted from studies in a rat permanent middle cerebral artery occlusion model.[9][16]
Table 2: Common Sources of Variability in Rodent Behavioral Studies and Mitigation Strategies
| Source of Variability | Potential Impact | Mitigation Strategy |
| Environment | Increased anxiety, altered locomotion | Standardize lighting, sound, and odor. Acclimate animals. |
| Handling | Stress-induced behavioral changes | Consistent, gentle handling by the same experimenter. |
| Circadian Rhythm | Fluctuations in activity levels | Test at the same time of day, during the animal's active phase. |
| Animal Strain/Sex | Differences in drug metabolism and behavior | Use a single strain and sex, or account for these variables in the study design. |
| Lack of Habituation | Novelty-induced behaviors | Acclimate animals to the testing room and apparatus. |
Experimental Protocols
1. Open Field Test Protocol
-
Apparatus: A square arena (e.g., 42 x 42 cm for mice) with high walls to prevent escape, typically made of a non-porous material for easy cleaning.[25] The arena is often divided into a central and a peripheral zone for analysis of anxiety-like behavior.[26][27]
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes.[1]
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity for a predetermined duration (e.g., 5-10 minutes) using an automated video-tracking system.[28]
-
Key parameters to measure include total distance traveled, time spent in the center vs. periphery, and rearing frequency.[26][27]
-
Thoroughly clean the arena with a suitable disinfectant between each animal to remove any scent cues.[1]
-
2. Rotarod Test Protocol
-
Apparatus: A rotating rod, typically with a textured surface for grip, divided into lanes to test multiple animals simultaneously.[29][30]
-
Procedure:
-
Pre-training: For several days before the experiment, train the animals on the rotarod at a constant low speed until they can consistently stay on for a set duration (e.g., 60 seconds).[10]
-
Testing:
-
3. Novel Object Recognition (NOR) Test Protocol
-
Apparatus: An open field arena and a set of different objects that are of similar size but vary in shape and texture. The objects should be heavy enough that the animal cannot move them.
-
Procedure:
-
Habituation: Allow the animal to explore the empty arena for a few minutes on the day before the test.
-
Familiarization/Training Trial: Place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 5-10 minutes).[22]
-
Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test Trial: Replace one of the familiar objects with a novel object and allow the animal to explore for a set period (e.g., 5 minutes).[22]
-
Analysis: Record the time spent exploring each object. A preference for the novel object (spending significantly more time exploring it) indicates successful recognition memory.[20][23]
-
Visualizations
References
- 1. Assessment of mouse motor behaviour via open field test, narrowing beam assay, inverted wire hang, and gai... [protocols.io]
- 2. noldus.com [noldus.com]
- 3. noldus.com [noldus.com]
- 4. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 5. Open Field Tests: Mastering Animal Behavior Research | Amuza Inc [amuzainc.com]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. albany.edu [albany.edu]
- 10. Rotarod-Test for Mice [protocols.io]
- 11. Comparison between Sprague-Dawley and Wistar rats as an experimental model of pharmacokinetic alterations induced by spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative assessment for rat strain differences in metabolic profiles of 14 drugs in Wistar Han and Sprague Dawley hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic profile of this compound extended release: clinical relevance in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound (Ampyra): An Aid to Walking in Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of extended-release this compound on walking ability in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Cylinder Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 18. Assessing post-stroke behavior in mouse models of focal ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. transpharmation.com [transpharmation.com]
- 20. b-neuro.com [b-neuro.com]
- 21. A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scantox.com [scantox.com]
- 27. criver.com [criver.com]
- 28. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 29. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 30. biomed-easy.com [biomed-easy.com]
- 31. mmpc.org [mmpc.org]
Dalfampridine Off-Target Effects in Primary Neuronal Cultures: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and mitigating the off-target effects of Dalfampridine in primary neuronal cultures. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a broad-spectrum blocker of voltage-gated potassium (Kv) channels.[1][2][3][4][5][6] Its therapeutic effect in improving walking in patients with multiple sclerosis (MS) is attributed to its ability to enhance action potential conduction in demyelinated axons.[1][2][3][4][5][6] By blocking potassium channels, this compound prolongs the repolarization phase of the action potential, which can help to restore nerve signal transmission in damaged neurons.[7][8]
Q2: What are the known off-target effects of this compound in a neuronal context?
A2: The primary off-target effect of concern is dose-dependent neurotoxicity, which can manifest as neuronal hyperexcitability and seizures.[9] This is considered an extension of its primary mechanism of action, where excessive blockade of potassium channels leads to uncontrolled neuronal firing. Additionally, some evidence suggests that this compound may potentiate neurotransmitter release by affecting presynaptic high voltage-activated calcium channels, though this is less well-characterized.[8]
Q3: At what concentrations are off-target effects typically observed in primary neuronal cultures?
A3: While therapeutic plasma concentrations of this compound are in the range of 0.25 µM, in vitro studies often use higher concentrations to elicit effects.[1][2] The IC50 values for this compound's blockade of key potassium channels are in the micromolar to millimolar range (see Table 1). Neurotoxic effects, such as hyperexcitability, would be expected to occur at concentrations that lead to significant blockade of these channels. It is crucial for researchers to perform a concentration-response curve in their specific primary neuronal culture system to determine the precise threshold for neurotoxicity. One study noted that cholesterol secoaldehyde was cytotoxic to rat primary cortical neurons at concentrations of 5 to 20 µM.[10] Another study on cylindrospermopsin in murine primary neuronal cultures observed a significant decrease in neuronal viability after 48 hours of exposure to concentrations between 0.25 and 1 µg/mL.[11]
Q4: How can I distinguish between the intended on-target effects and unintended off-target effects in my experiments?
A4: Distinguishing between on- and off-target effects requires careful experimental design. This can be achieved by:
-
Concentration-response analysis: On-target effects should occur at concentrations consistent with the known affinity of this compound for its primary targets. Off-target effects may appear at higher concentrations.
-
Use of selective blockers: To investigate the involvement of off-target channels, such as calcium channels, co-application of this compound with selective blockers for those channels can be employed.
-
Control experiments: Comparing the effects of this compound to other potassium channel blockers with different selectivity profiles can help to dissect the specific contributions of different channel subtypes.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in experimental results | 1. Inconsistent primary neuronal culture health. 2. This compound solution instability or incorrect concentration. | 1. Standardize the primary neuronal culture protocol, including dissection, plating density, and media changes. Only use cultures with healthy morphology. 2. Prepare fresh this compound stock solutions regularly and store them appropriately. Verify the final concentration in the culture medium. |
| Unexpected neuronal hyperexcitability or cell death | 1. This compound concentration is too high, leading to neurotoxicity. 2. The primary neuronal culture is particularly sensitive to potassium channel blockade. | 1. Perform a concentration-response experiment to determine the optimal, non-toxic concentration range for your specific culture system. 2. Reduce the incubation time with this compound. 3. Consider using a lower density culture, as network activity can amplify excitotoxicity. |
| Observed effects do not correlate with potassium channel blockade | 1. Potential off-target effects on other ion channels (e.g., calcium channels). 2. Indirect effects on neuronal network activity. | 1. Investigate the involvement of other channels using selective antagonists. 2. Use techniques like single-cell patch-clamping to isolate the effects on individual neurons from network-level phenomena. |
Quantitative Data
Table 1: this compound (4-Aminopyridine) IC50 Values for Voltage-Gated Potassium Channels
| Channel Subtype | IC50 (µM) | Cell Type |
| Kv1.1 | 242 | HEK293 |
| Kv1.2 | 399 | HEK293 |
| Kv1.4 | 399 | HEK293 |
Data sourced from a study on cloned human potassium channels expressed in HEK293 cells.
Experimental Protocols
Primary Cortical Neuron Culture
This protocol is adapted from established methods for isolating and culturing primary cortical neurons from embryonic rodents.[12][13]
Materials:
-
Timed-pregnant rat or mouse (E17-E18)
-
Hibernate-E medium
-
Papain and DNase I
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates or coverslips
Procedure:
-
Dissect the cerebral cortices from embryonic day 17-18 rat or mouse pups in ice-cold Hibernate-E medium.
-
Mince the tissue and incubate with papain and DNase I at 37°C for 15-30 minutes to dissociate the cells.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.
-
Count the viable cells using a hemocytometer and plate them at the desired density on Poly-D-lysine coated culture vessels.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
Perform partial media changes every 2-3 days.
Cytotoxicity Assay (LDH Assay)
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[14]
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution
-
LDH cytotoxicity assay kit
Procedure:
-
Treat the primary neuronal cultures with a range of this compound concentrations for the desired duration (e.g., 24 or 48 hours).
-
Include a positive control for maximum LDH release (e.g., by lysing the cells with Triton X-100) and a negative control (vehicle-treated cells).
-
After the incubation period, collect the culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant using a plate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol allows for the recording of ion channel currents and membrane potential from individual neurons.[15][16][17][18]
Materials:
-
Primary neuronal cultures on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Intracellular and extracellular recording solutions
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with oxygenated extracellular solution.
-
Pull a patch pipette with a resistance of 3-7 MΩ and fill it with the appropriate intracellular solution.
-
Under visual guidance, approach a neuron with the patch pipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Record baseline neuronal activity (voltage-clamp for currents, current-clamp for membrane potential).
-
Perfuse the chamber with a known concentration of this compound and record the changes in neuronal activity.
-
Wash out the drug to observe recovery.
Calcium Imaging
This protocol allows for the measurement of intracellular calcium dynamics as an indicator of neuronal activity.[19]
Materials:
-
Primary neuronal cultures on glass-bottom dishes or coverslips
-
Calcium indicator dye (e.g., Fluo-4 AM or a genetically encoded calcium indicator)
-
Fluorescence microscope with a camera and appropriate filter sets
-
Image analysis software
Procedure:
-
Load the primary neuronal cultures with a calcium indicator dye according to the manufacturer's instructions.
-
Place the culture dish on the microscope stage and maintain at 37°C.
-
Acquire baseline fluorescence images over time.
-
Apply this compound to the culture and continue to record fluorescence images.
-
Analyze the changes in fluorescence intensity over time in individual neurons or across the neuronal network to determine changes in calcium signaling and neuronal activity.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target signaling pathways of this compound.
Caption: Experimental workflow for assessing this compound's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Culturing Rat Hippocampal Neurons: R&D Systems [rndsystems.com]
- 4. Mechanism of Action - AMPYRA® (this compound) [ampyra-hcp.com]
- 5. This compound sustained-release for symptomatic improvement of walking speed in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. athira.com [athira.com]
- 7. Extended-release this compound in the management of multiple-sclerosis-related walking impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and culture of post-natal mouse cerebellar granule neuron progenitor cells and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound and its metabolites on cloned human potassium channels Kv 1.1, Kv 1.2, and Kv 1.4 expressed in human embryonic kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular oxidative stress and cytotoxicity in rat primary cortical neurons exposed to cholesterol secoaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 12. High Content Screening of Mammalian Primary Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of Cerebellum Granule Neurons from Mouse or Rat Pups and Evaluation of Clostridial Neurotoxin Activity and Their Inhibitors by Western Blot and Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Procedures for Culturing and Genetically Manipulating Murine Hippocampal Postnatal Neurons [frontiersin.org]
- 16. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Impact of extended-release this compound on walking ability in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Dalfampridine Analogs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working on strategies to enhance the blood-brain barrier (BBB) penetration of Dalfampridine (4-aminopyridine) analogs.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound analogs to the central nervous system (CNS)?
A1: The primary challenge is the highly selective nature of the blood-brain barrier (BBB), which restricts the passage of many molecules from the bloodstream into the brain. For this compound and its analogs, key challenges include:
-
Low Passive Permeability: While this compound itself is a small, lipid-soluble molecule that can cross the BBB, modifications to create analogs might alter these favorable physicochemical properties, reducing passive diffusion.
-
Efflux Transporter Activity: Analogs may be recognized and actively transported out of the brain by efflux pumps such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), significantly limiting their brain accumulation.
-
Metabolic Instability: Analogs may be rapidly metabolized in the periphery or at the BBB, reducing the concentration of the active compound that reaches the brain.
Q2: What are the initial steps to consider when designing this compound analogs with improved BBB penetration?
A2: A rational design approach should focus on optimizing physicochemical properties known to influence BBB permeability. Key considerations include:
-
Lipophilicity: Aim for a balanced lipophilicity (logP in the range of 1.5-2.5) to enhance membrane permeability without increasing non-specific binding or metabolic liability.
-
Molecular Weight: Keep the molecular weight below 400-500 Da, as larger molecules generally exhibit poorer BBB penetration.
-
Polar Surface Area (PSA): A lower PSA is generally associated with better BBB permeability.
-
Hydrogen Bonding Capacity: Reducing the number of hydrogen bond donors and acceptors can improve brain penetration.
-
pKa Modulation: Adjusting the pKa of amino groups can influence the ionization state at physiological pH, which in turn affects lipophilicity and transporter recognition.
Q3: Which in vitro models are most suitable for screening the BBB permeability of this compound analogs?
A3: A tiered approach using in vitro models is recommended for initial screening:
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput, cell-free assay that predicts passive diffusion across the BBB. It is useful for early-stage screening of a large number of compounds to assess their passive permeability.
-
Cell-Based Assays:
-
Caco-2 Permeability Assay: While originally a model for intestinal absorption, Caco-2 cells express efflux transporters like P-gp, making this assay useful for identifying potential P-gp substrates. An efflux ratio (ER) greater than 2 is often indicative of active efflux.
-
Immortalized Brain Endothelial Cell Lines (e.g., hCMEC/D3, bEnd.3): These cell lines provide a more physiologically relevant model of the BBB and can be used to assess both passive permeability and transporter-mediated efflux.
-
Troubleshooting Guides
Issue 1: Low Permeability in PAMPA-BBB Assay
-
Possible Cause: The analog has unfavorable physicochemical properties for passive diffusion (e.g., high polarity, large size).
-
Troubleshooting Steps:
-
Re-evaluate Physicochemical Properties: Measure or predict the logP, PSA, and molecular weight of the analog. Compare these values to those of compounds known to have good BBB penetration.
-
Structural Modification:
-
Increase lipophilicity by adding non-polar functional groups.
-
Reduce polarity by masking polar groups (e.g., through prodrug strategies).
-
Ensure the molecular weight is within the optimal range.
-
-
Issue 2: High Efflux Ratio in Caco-2 or Brain Endothelial Cell Assay
-
Possible Cause: The analog is a substrate for efflux transporters like P-gp or BCRP.
-
Troubleshooting Steps:
-
Confirm with Inhibitors: Repeat the permeability assay in the presence of known P-gp inhibitors (e.g., verapamil, elacridar) or BCRP inhibitors. A significant reduction in the efflux ratio in the presence of an inhibitor confirms that the analog is a substrate for that transporter.
-
Structural Modification:
-
Modify the structure to reduce its affinity for the efflux transporter. This can involve altering charge distribution, hydrogen bonding patterns, or overall conformation.
-
Consider strategies to saturate or bypass efflux transporters, although this is a more complex approach.
-
-
Issue 3: Discrepancy Between In Vitro and In Vivo BBB Penetration Data
-
Possible Cause: In vitro models do not fully recapitulate the complexity of the in vivo BBB, which includes factors like plasma protein binding, metabolism, and cerebral blood flow.
-
Troubleshooting Steps:
-
Measure Plasma Protein Binding: A high degree of plasma protein binding can limit the free fraction of the drug available to cross the BBB.
-
Assess Metabolic Stability: Investigate the metabolic stability of the analog in plasma and liver microsomes to determine if rapid metabolism is occurring.
-
Refine In Vitro Model: Consider using more complex in vitro models, such as co-culture systems (with astrocytes and pericytes) or dynamic microfluidic models, which better mimic the in vivo environment.
-
Data Presentation
Table 1: Physicochemical Properties and In Vitro Permeability of 2-Aminopyridine Analogs
| Compound | Ki hnNOS (nM) | hnNOS/heNOS Selectivity | PAMPA-BBB Pe (10⁻⁶ cm/s) | Caco-2 Efflux Ratio (ER) |
| Analog A | 30 | 2799 | - | 5.9 |
| Analog B | < 30 | > 3333 | - | 0.8 |
Data adapted from a study on 2-aminopyridine based nNOS inhibitors, a structurally related class of compounds.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To assess the passive permeability of this compound analogs across an artificial lipid membrane simulating the BBB.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane coated with a lipid solution)
-
This compound analogs
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent (e.g., dodecane)
-
Brain lipid extract
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Methodology:
-
Prepare Donor Solution: Dissolve the this compound analog in PBS at a known concentration.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Prepare PAMPA Plate: Coat the filter membrane of the donor plate with a solution of brain lipids in an organic solvent (e.g., dodecane). Allow the solvent to evaporate.
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate sandwich on a plate shaker at room temperature for a specified period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, determine the concentration of the analog in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability (Pe): The effective permeability is calculated using an appropriate equation that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To evaluate the potential for active efflux of this compound analogs using the Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12- or 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound analogs
-
Lucifer yellow (for monolayer integrity assessment)
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS system
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. Additionally, perform a Lucifer yellow permeability assay.
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound analog solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Add the this compound analog solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Follow the same incubation and sampling procedure as for the A-B direction.
-
-
Assay with Inhibitor: Repeat the bidirectional assay in the presence of a P-gp inhibitor in both the apical and basolateral chambers.
-
Sample Analysis: Quantify the concentration of the analog in all collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Calculate the Papp values for both A-B and B-A directions.
-
The Efflux Ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.
-
Mandatory Visualizations
Caption: Workflow for developing and testing BBB-penetrant this compound analogs.
Caption: Key transport mechanisms for this compound analogs at the BBB.
Technical Support Center: Validating the Specificity of Dalfampridine in Complex Biological Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dalfampridine. The information is designed to address specific issues that may be encountered during experiments aimed at validating the specificity of this potassium channel blocker in complex biological systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as 4-aminopyridine (4-AP), is a broad-spectrum voltage-gated potassium (Kv) channel blocker.[1][2][3][4] Its primary therapeutic effect in conditions like multiple sclerosis is attributed to its ability to enhance action potential conduction in demyelinated axons.[1][5][6] By blocking potassium channels that are exposed on demyelinated nerve fibers, this compound prolongs repolarization, which allows for the restoration of nerve impulse conduction.[1][6]
Q2: At therapeutic concentrations, is this compound selective for a specific potassium channel subtype?
While this compound is considered a broad-spectrum potassium channel blocker at millimolar concentrations, its effects at therapeutic plasma concentrations (approximately 0.25 µM) appear to be more selective.[7] However, a specific potassium channel subtype that is highly sensitive to this compound in this low concentration range and solely responsible for its clinical effects has not yet been fully characterized.[7] The therapeutic benefits are thought to arise from the blockade of an as-yet-unidentified subset of potassium channels in demyelinated axons.[7]
Q3: What are the known major off-target effects of this compound?
The most significant and dose-dependent off-target effect of this compound is the induction of seizures.[1][3] This is a direct consequence of its primary mechanism of action – widespread blockade of potassium channels can lead to neuronal hyperexcitability. The risk of seizures increases with higher doses and in individuals with impaired renal function, which leads to higher plasma concentrations of the drug.[8] Post-marketing surveillance has also identified other adverse events, including urinary tract infections, dizziness, and insomnia, although the direct molecular off-target mechanisms for these are less clear.[9][10][11]
Q4: How does this compound induce seizures at a molecular level?
This compound-induced seizures are thought to be initiated by an imbalance between excitatory and inhibitory neurotransmission.[12] By blocking potassium channels, this compound causes neuronal depolarization, which can lead to an increased release of the excitatory neurotransmitter glutamate.[2][12] This over-activation of glutamate receptors contributes to the generation of epileptiform discharges and neurodegeneration.[12] Computational models suggest that highly synchronized inhibition in response to the reduction of the A-type potassium current (I_A) can also drive seizure generation through a mechanism involving the KCC2 cotransporter and subsequent increases in extracellular potassium.[13]
Troubleshooting Guides
Issue 1: Observing unexpected cellular responses at therapeutic concentrations of this compound.
-
Possible Cause: The observed response may be due to the modulation of a highly sensitive, but as yet uncharacterized, potassium channel subtype or a combination of effects on multiple targets. Therapeutic concentrations are significantly lower than the IC50 values for many tested Kv channels.[7][14]
-
Troubleshooting Steps:
-
Comprehensive Literature Review: Search for recent studies that may have identified novel, high-affinity targets of this compound.
-
Electrophysiological Profiling: Conduct detailed patch-clamp electrophysiology studies on your cell type of interest to characterize the specific ion channel currents affected by therapeutic concentrations of this compound.
-
Expression Analysis: Profile the expression of various potassium channel subunits in your experimental system to identify potential candidates for the observed effects.
-
Competitive Binding Assays: If a putative high-affinity target is identified, perform competitive binding assays with known selective blockers of that target to see if they can displace this compound or occlude its effect.
-
Issue 2: Difficulty in distinguishing on-target versus off-target effects in in vivo models.
-
Possible Cause: Systemic administration of this compound can lead to a variety of physiological responses, making it challenging to attribute a specific outcome to the intended target.
-
Troubleshooting Steps:
-
Dose-Response Studies: Conduct thorough dose-response studies to establish a clear relationship between the administered dose, the desired therapeutic effect, and any adverse events. This compound has a narrow therapeutic window.[8]
-
Use of Control Compounds: Employ structurally related but inactive compounds as negative controls, and use more selective blockers of the target potassium channel (if available) as positive controls.
-
Region-Specific Administration: If feasible for your research question, consider local administration of this compound to the specific brain region or tissue of interest to minimize systemic off-target effects.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the time course of this compound concentration in the target tissue with the observed physiological effects.
-
Issue 3: Observing seizure activity in animal models at doses intended to be therapeutic.
-
Possible Cause: The "therapeutic" dose in your animal model may be resulting in plasma concentrations that are pro-convulsant. Species differences in metabolism and clearance can affect the drug's safety profile.
-
Troubleshooting Steps:
-
Plasma Concentration Monitoring: Measure the plasma concentration of this compound in your animal model to ensure it aligns with the known therapeutic range in humans.
-
Renal Function Assessment: Evaluate the renal function of your experimental animals, as impaired kidney function can lead to drug accumulation and an increased risk of seizures.[8]
-
Refine Dosing Regimen: Consider using a lower dose or a different administration route to achieve a more stable and lower plasma concentration.
-
Co-administration of Anti-epileptic Drugs: For mechanistic studies where the primary outcome is not seizure-related, co-administration of an anti-epileptic drug that does not interfere with the pathway under investigation could be considered, but this should be carefully justified and controlled for.
-
Quantitative Data
Table 1: IC50 Values of this compound and its Metabolites for Select Human Potassium Channels
| Compound | Kv1.1 | Kv1.2 | Kv1.4 |
| This compound (4-AP) | 242 µM | 399 µM | 399 µM |
| 3-hydroxy-4-aminopyridine | 7886 µM | 23,652 µM | 23,191 µM |
| 3-hydroxy-4-aminopyridine sulfate | >50,000 µM | >50,000 µM | >50,000 µM |
| Data from a study using stably transfected HEK293 cells.[14][15] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound's Effect on Voltage-Gated Potassium Currents
-
Cell Preparation: Culture cells endogenously expressing or transiently/stably transfected with the potassium channel of interest on glass coverslips.
-
Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution. The intracellular solution should contain (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, with the pH adjusted to 7.3 with KOH.
-
Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Approach a single cell with the recording electrode and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit potassium currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms).
-
-
Drug Application:
-
Establish a stable baseline recording of the potassium currents.
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Record the potassium currents in the presence of the drug until a steady-state effect is observed.
-
Perform a washout by perfusing with the drug-free extracellular solution to assess the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before, during, and after drug application.
-
Calculate the percentage of current inhibition at each this compound concentration.
-
Plot a concentration-response curve and fit it with the Hill equation to determine the IC50 value.
-
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Putative signaling pathway for this compound-induced seizures.
Caption: Experimental workflow for validating this compound's specificity.
References
- 1. This compound: a new agent for symptomatic management of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An update of 4‑aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies | Acta Neurobiologiae Experimentalis [ane.pl]
- 3. Pharmacology and clinical efficacy of this compound for treating multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. This compound: MS Uses, Side Effects, Dosage [medicinenet.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. This compound: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic profile of this compound extended release: clinical relevance in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Post-marketing safety surveillance of this compound for multiple sclerosis using FDA adverse event reporting system [frontiersin.org]
- 10. Post-marketing safety surveillance of this compound for multiple sclerosis using FDA adverse event reporting system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety profile of this compound extended release in multiple sclerosis: 5-year postmarketing experience in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Seizures and neurodegeneration induced by 4-aminopyridine in rat hippocampus in vivo: role of glutamate- and GABA-mediated neurotransmission and of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Network Dynamics of 4-Aminopyridine-Induced Ictogenesis [escholarship.org]
- 14. Effects of this compound and its metabolites on cloned human potassium channels Kv 1.1, Kv 1.2, and Kv 1.4 expressed in human embryonic kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of this compound and its metabolites on cloned human potassium channels Kv 1.1, Kv 1.2, and Kv 1.4 expressed in human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Dalfampridine versus 4-aminopyridine: a comparative study in a demyelination model
A guide for researchers on the functional and pharmacokinetic differences between dalfampridine and its parent compound, 4-aminopyridine, in the context of demyelinating conditions.
Introduction
Multiple sclerosis (MS) and other demyelinating diseases are characterized by the degradation of the myelin sheath that insulates nerve fibers, leading to impaired nerve signal conduction and significant neurological disability.[1][2] A key therapeutic strategy to manage symptoms, particularly walking impairment, involves the use of potassium channel blockers.[3][4] This guide provides a comparative overview of 4-aminopyridine (4-AP), a broad-spectrum potassium channel blocker, and this compound, its extended-release (ER) oral formulation.[1][5] While chemically identical, their distinct pharmacokinetic profiles result in significant differences in clinical application, efficacy, and safety.[6] this compound is the first and only drug approved by the U.S. Food and Drug Administration (FDA) to improve walking in patients with MS.[5][7]
Mechanism of Action: Restoring Conduction in Demyelinated Axons
In healthy myelinated axons, voltage-gated potassium channels are typically located in the juxtaparanodal regions, covered by the myelin sheath.[8] The pathological hallmark of MS is demyelination, which exposes these channels along the internodal membrane.[4][9] This exposure leads to an abnormal leakage of potassium ions during nerve impulse transmission, which shortens the action potential and can cause the signal to fail, resulting in a "conduction block".[1][4]
Both 4-aminopyridine and this compound function by blocking these exposed potassium channels.[7][10] This blockade inhibits the repolarizing potassium current, thereby prolonging the duration of the action potential.[4][11] This allows the nerve impulse to be successfully propagated across the demyelinated segment, restoring axonal conduction.[3][12] Beyond restoring conduction, this mechanism is also thought to increase the release of neurotransmitters at synaptic terminals, which may contribute to its therapeutic effects.[1][13] While the precise subset of potassium channels responsible for the clinical effects has not been fully characterized, this mechanism is the putative basis for the observed improvements in motor function.[9][10]
Comparative Efficacy and Pharmacokinetics
The fundamental difference between this compound and generic 4-aminopyridine lies in the drug delivery formulation. This compound is an extended-release (ER) tablet designed to maintain stable plasma concentrations, whereas 4-AP is typically compounded as an immediate-release (IR) formulation.[6][14] This pharmacokinetic distinction is crucial, as the clinical efficacy of 4-AP is related to the total serum concentration, while toxicity is directly linked to the peak serum dose.[6] The ER formulation of this compound was developed to keep drug levels within a narrow therapeutic window, thereby improving safety and tolerability.[5]
Preclinical studies in various animal models of demyelination and spinal cord injury have consistently shown that 4-AP can restore conduction in demyelinated nerve fibers.[1][15][16] Clinical trials have focused on the this compound-ER formulation. Two pivotal Phase III trials demonstrated that this compound (10 mg twice daily) produced a clinically meaningful improvement in walking ability in a subset of patients with MS.[17][18][19] The primary outcome in these trials was the proportion of "timed walk responders" (TWRs), defined as patients who consistently showed faster walking speeds on the Timed 25-Foot Walk (T25FW) test.[17]
Table 1: Comparison of Pharmacokinetics and Clinical Efficacy
| Feature | 4-Aminopyridine (Immediate-Release) | This compound (Extended-Release) |
| Formulation | Immediate-Release (Compounded) | Extended-Release Tablet |
| Bioavailability | ~95% (Oral)[6] | ~95% (Oral)[6] |
| Time to Peak (Tmax) | ~1.3 hours[6] | ~3-4 hours[6] |
| Half-life (t1/2) | ~4 hours[6] | ~5.2-6.5 hours[2] |
| Dosing | Variable, often compounded | 10 mg twice daily (every 12 hours)[14] |
| Key Efficacy Data | Improves conduction in animal models of demyelination.[16][20] | In Phase III trials, ~35-43% of patients were "responders," showing an average walking speed increase of ~25% over baseline.[17][19] |
| Clinical Indication | Investigational, compounded use | FDA-approved to improve walking in patients with MS.[7] |
Safety and Tolerability
The primary safety concern with 4-aminopyridine is the risk of seizures, which is dose-dependent and related to high peak plasma concentrations.[7][14] The extended-release formulation of this compound significantly mitigates this risk by avoiding the sharp peaks in serum concentration associated with IR formulations.[11]
Other common adverse events reported in clinical trials for this compound include urinary tract infection, insomnia, dizziness, headache, nausea, and balance disorder.[6][14] this compound is contraindicated in patients with a history of seizures or moderate to severe renal impairment, as the drug is primarily eliminated through the kidneys.[11][14]
Table 2: Comparative Safety Profile
| Adverse Event Profile | 4-Aminopyridine (Immediate-Release) | This compound (Extended-Release) |
| Primary Concern | Higher risk of seizures due to rapid absorption and high peak concentrations (Cmax).[6] | Lower risk of seizures due to controlled release and stable plasma levels.[11] |
| Common Side Effects | Dizziness, paresthesia, insomnia, nausea.[14] | Urinary tract infection, insomnia, dizziness, headache, nausea, asthenia, back pain, balance disorder.[6][14] |
| Contraindications | History of seizures, renal impairment. | History of seizures, moderate-to-severe renal impairment (creatinine clearance ≤ 50 mL/min).[14] |
Experimental Protocols in Demyelination Models
Evaluating the efficacy of compounds like 4-aminopyridine and this compound requires robust and reproducible animal models of demyelination.
1. Induction of Demyelination: Several well-established models are used to study demyelination and remyelination, each with distinct characteristics:
-
Toxin-Induced Demyelination:
-
Cuprizone Diet: Oral administration of the copper chelator cuprizone (e.g., 0.2% in chow for 5-6 weeks) induces oligodendrocyte apoptosis and widespread, reproducible demyelination, particularly in the corpus callosum.[21][22] This model is valued for studying remyelination as demyelination is largely non-inflammatory and reversible upon withdrawal of the toxin.[22]
-
Lysolecithin (LPC) Injection: Focal microinjection of the detergent lysophosphatidylcholine directly into white matter tracts (e.g., spinal cord, corpus callosum) causes rapid, localized demyelination by solubilizing cell membranes.[22]
-
Ethidium Bromide (EB) Injection: Focal injection of this intercalating agent induces oligodendrocyte apoptosis, leading to demyelination with relative axonal sparing.[21]
-
-
Immune-Mediated Demyelination:
-
Experimental Autoimmune Encephalomyelitis (EAE): This is the most common animal model for MS. EAE is induced by immunizing susceptible rodent strains with myelin-derived proteins or peptides (e.g., MOG, PLP, MBP) in complete Freund's adjuvant.[23][24] This triggers an autoimmune response characterized by inflammation, demyelination, and axonal damage, mimicking aspects of MS pathology.[24]
-
2. Assessment of Therapeutic Efficacy: The effects of treatment are quantified using a combination of functional, electrophysiological, and histological methods:
-
Functional Assessment: Behavioral tests are used to measure motor coordination and walking ability. Common tests include the rotarod test, beam walking, and automated gait analysis systems. In clinical trials, the primary functional outcome is often the Timed 25-Foot Walk (T25FW).[17]
-
Electrophysiology: To directly measure the restoration of nerve conduction, compound action potentials (CAPs) are recorded from excised nerve tissue (e.g., spinal cord dorsal columns) in vitro.[15] An increase in the amplitude or a decrease in the latency of CAPs in treated versus untreated demyelinated tissue provides direct evidence of restored conduction.
-
Histology and Immunohistochemistry: Post-mortem tissue analysis is used to visualize and quantify the extent of demyelination and remyelination. Stains like Luxol Fast Blue (LFB) or antibodies against myelin proteins (e.g., Myelin Basic Protein - MBP) are used to assess myelin integrity.[21]
Conclusion
This compound and 4-aminopyridine share an identical mechanism of action, restoring nerve conduction by blocking exposed potassium channels in demyelinated axons. The critical distinction between them is pharmacological, not chemical. This compound, as an extended-release formulation, offers a significantly improved safety and tolerability profile by maintaining stable serum concentrations and avoiding the high peak levels associated with immediate-release 4-aminopyridine, which are linked to an increased risk of seizures.[6][11] This optimized pharmacokinetic profile has enabled this compound to become an important, FDA-approved symptomatic therapy that provides clinically meaningful improvement in walking ability for a significant subset of individuals with multiple sclerosis.[17] Future research in animal models should focus on further elucidating the downstream effects of potassium channel blockade and exploring its potential neuroprotective properties.[8][20]
References
- 1. This compound: Review on its recent development for symptomatic improvement in patients with multiple sclerosis - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. The use of 4-aminopyridine (fampridine) in demyelinating disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 5. Development of this compound, a novel pharmacologic approach for treating walking impairment in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extended-release this compound in the management of multiple-sclerosis-related walking impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. neurology.org [neurology.org]
- 9. This compound: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound sustained-release for symptomatic improvement of walking speed in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound: Review of its Efficacy in Improving Gait in Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Impact of extended-release this compound on walking ability in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A phase 3 trial of extended release oral this compound in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Acute axon damage and demyelination are mitigated by 4-aminopyridine (4-AP) therapy after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro and In Vivo Pharmacological Models to Assess Demyelination and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A mouse model for testing remyelinating therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Experimental models of demyelination and remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 24. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
A Comparative Guide to Validating In Vitro Biomarkers for Predicting Dalfampridine Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of in vitro biomarkers to predict the therapeutic response to Dalfampridine, a potassium channel blocker used to improve walking in patients with multiple sclerosis (MS). Given the absence of established in vitro predictive biomarkers, this document outlines potential candidate biomarkers, compares in vitro model systems, and details the experimental protocols necessary for their validation.
Understanding this compound's Mechanism of Action
This compound's primary mechanism of action is the blockade of voltage-gated potassium channels on the demyelinated axons of neurons.[1][2][3] In multiple sclerosis, the loss of the myelin sheath leads to the exposure of these potassium channels. This exposure results in an increased leakage of potassium ions during an action potential, which shortens its duration and can lead to conduction failure.[1][2] By blocking these channels, this compound prolongs the action potential, allowing for improved conduction along the demyelinated nerve fiber.[2] While it is known to be a broad-spectrum potassium channel blocker, the specific subtype of channels responsible for its clinical effects is not yet fully characterized.[3]
Candidate In Vitro Biomarkers and Model Systems
The validation of a predictive biomarker for this compound response necessitates the use of appropriate in vitro models that recapitulate the pathophysiology of demyelination. The choice of model system will influence the feasibility and relevance of the biomarker.
Table 1: Comparison of In Vitro Models for Demyelination Studies
| Model System | Description | Advantages | Disadvantages |
| Primary Neuron/Oligodendrocyte Co-cultures | Neurons cultured with oligodendrocyte precursor cells that then myelinate the axons. Demyelination can be induced chemically (e.g., with lysophosphatidyl choline).[4] | High biological relevance, allows for the study of myelination and remyelination. | Technically complex, high variability between cultures, lower throughput. |
| Organotypic Slice Cultures | Thin slices of brain tissue (e.g., cerebellum or corpus callosum) are cultured. These maintain the 3D cellular architecture. | Preserves the complex cellular interactions of the CNS. | Limited lifespan in culture, heterogeneity within slices. |
| iPSC-derived Neurons and Oligodendrocytes | Patient-derived induced pluripotent stem cells can be differentiated into neurons and oligodendrocytes, offering a genetically relevant model. | High relevance to human disease, potential for personalized medicine. | Differentiation protocols can be lengthy and expensive, potential for incomplete differentiation. |
| Cell Lines Expressing K+ Channels | Immortalized cell lines (e.g., HEK293) engineered to express specific voltage-gated potassium channel subtypes. | High throughput, highly controlled system for studying drug-channel interactions. | Low biological relevance to the complex environment of a demyelinated axon. |
Based on this compound's mechanism of action, candidate biomarkers would be direct or indirect measures of restored action potential conduction.
Table 2: Candidate In Vitro Biomarkers for this compound Response
| Biomarker Category | Specific Biomarker | Measurement Principle |
| Electrophysiological | Change in Action Potential Duration | Direct measurement of the lengthening of the action potential in response to this compound. |
| Change in Action Potential Amplitude | Measurement of the increase in the peak voltage of the action potential. | |
| Conduction Velocity | Measurement of the speed of action potential propagation along an axon. | |
| Ion Flux | Reduction in K+ Efflux | Measurement of the decrease in potassium ion movement out of the cell upon stimulation. |
| Molecular | Phosphorylation state of downstream signaling molecules | Measurement of changes in proteins affected by restored neuronal activity. |
Experimental Workflow for Biomarker Validation
A rigorous validation process is crucial to ensure that a candidate biomarker is "fit-for-purpose". This involves a multi-stage approach to assess the analytical and clinical performance of the assay.
Experimental Protocols
Below are detailed methodologies for key experiments in the validation of an electrophysiological biomarker using a primary neuron/oligodendrocyte co-culture model.
Protocol 1: Induction of Demyelination in Primary Co-cultures
-
Cell Culture: Plate dorsal root ganglion (DRG) neurons from E15 mouse embryos on a supportive substrate. After one week, add oligodendrocyte precursor cells (OPCs) to the neuronal culture. Maintain in myelination-promoting media for 3-4 weeks.
-
Demyelination: To induce demyelination, treat the mature, myelinated cultures with 100 µg/mL lysophosphatidyl choline (LPC) for 18 hours.
-
Washout and Recovery: After LPC treatment, thoroughly wash the cultures with fresh media and allow them to recover for a period defined by the experimental needs (e.g., 24-72 hours) before this compound treatment and analysis.
Protocol 2: Electrophysiological Recording using Multi-Electrode Arrays (MEAs)
-
Culture Plating: Plate the DRG/OPC co-cultures on MEA plates.
-
Baseline Recording: Prior to this compound application, record spontaneous and evoked action potentials from the demyelinated axons to establish a baseline.
-
This compound Application: Perfuse the cultures with varying concentrations of this compound (e.g., 0.1 µM to 100 µM).
-
Post-treatment Recording: Following a stabilization period, record the action potentials again.
-
Data Analysis: Analyze the recorded waveforms to determine changes in action potential duration, amplitude, and conduction velocity.
Protocol 3: High-Throughput Screening using a Fluorescence-Based Assay
For a higher throughput approach to assess potassium channel blockade, a fluorescence-based assay can be employed.
-
Cell Plating: Plate HEK293 cells stably expressing the target potassium channel in 96- or 384-well plates.
-
Dye Loading: Load the cells with a membrane potential-sensitive dye, such as DiBAC4(3).[5]
-
Compound Addition: Add this compound at various concentrations to the wells.
-
Depolarization: Induce membrane depolarization by adding a high concentration of potassium chloride.
-
Fluorescence Reading: Measure the change in fluorescence using a plate reader. Blockade of potassium channels by this compound will result in a greater increase in fluorescence upon depolarization.
Data Presentation for Comparison
The validation of a biomarker requires the systematic collection and comparison of performance metrics.
Table 3: Comparison of Analytical Validation Parameters for a Hypothetical Biomarker Assay
| Parameter | Acceptance Criteria | Experimental Result | Pass/Fail |
| Intra-assay Precision | CV ≤ 15% | 12% | Pass |
| Inter-assay Precision | CV ≤ 20% | 18% | Pass |
| Accuracy | 80-120% of nominal value | 95% | Pass |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 µM | Pass |
| Specificity | No significant signal from related compounds | No interference observed | Pass |
| Robustness | Insensitive to minor changes in assay conditions | Stable results with ±5% change in incubation time | Pass |
By following a structured validation process as outlined in this guide, researchers and drug development professionals can rigorously assess the utility of novel in vitro biomarkers for predicting this compound response. This will aid in the development of more personalized therapeutic strategies for individuals with multiple sclerosis.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound (Ampyra): An Aid to Walking in Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An in vitro model for de- and remyelination using lysophosphatidyl choline in rodent whole brain spheroid cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [High throughput screening method of potassium channel regulators] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dalfampridine and Other Potassium Channel Blockers on Nerve Conduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dalfampridine and other notable potassium channel blockers—Tetraethylammonium (TEA), Amiodarone, and Dofetilide—with a focus on their impact on nerve conduction. The information presented is supported by experimental data to aid in research and drug development.
Introduction to Potassium Channel Blockers and Nerve Conduction
Potassium channels are crucial in shaping the action potential and maintaining the resting membrane potential of neurons. In demyelinated axons, the exposure of these channels can lead to an excessive outflow of potassium ions, which impairs the propagation of action potentials and results in nerve conduction deficits. Potassium channel blockers aim to counteract this by inhibiting these channels, thereby prolonging the repolarization phase of the action potential and restoring nerve impulse conduction.
This compound (4-aminopyridine) is a broad-spectrum potassium channel blocker approved for improving walking in patients with multiple sclerosis (MS), a condition characterized by demyelination.[1][2][3] This guide will compare its effects on nerve conduction with other potassium channel blockers that have different selectivity and clinical applications.
Mechanism of Action
The primary mechanism by which potassium channel blockers enhance nerve conduction in demyelinated axons is by prolonging the action potential. This allows the depolarizing current to spread further and overcome the compromised axonal segments.
-
This compound (4-Aminopyridine): This agent is a non-selective voltage-gated potassium channel blocker. In demyelinated axons, where potassium channels are exposed along the internodal membrane, this compound blocks the efflux of potassium ions. This action prolongs the duration of the action potential, allowing for the propagation of the nerve impulse across the demyelinated region.[1] Preclinical studies have shown that 4-aminopyridine (4-AP) can increase the amplitude and duration of the compound action potential in demyelinated nerve fibers.[4]
-
Tetraethylammonium (TEA): TEA is another non-selective potassium channel blocker that has been extensively used in research to study the function of these channels. It blocks the outward potassium current, leading to a prolongation of the action potential.[5][6] Unlike 4-AP, TEA may have different binding sites and sensitivities for various potassium channel subtypes.[5]
-
Amiodarone: While primarily classified as a Class III antiarrhythmic agent, Amiodarone also exhibits potassium channel blocking activity. Its neurotoxic effects, including peripheral neuropathy, are a significant concern and are associated with a decrease in nerve conduction velocity.[7][8] The mechanism is thought to involve the inhibition of neuronal sodium and potassium channels.[7]
-
Dofetilide: Dofetilide is a more selective potassium channel blocker, primarily targeting the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes. Studies and clinical observations have not indicated an effect of Dofetilide on peripheral nerve conduction.
Comparative Data on Nerve Conduction
The following tables summarize the available quantitative data on the effects of these potassium channel blockers on nerve conduction parameters.
Table 1: Preclinical Data on Nerve Conduction
| Drug | Model System | Measured Parameter | Result |
| This compound (4-AP) | Demyelinated rat sciatic nerve (in vitro) | Compound Action Potential (CAP) | Markedly enhanced amplitude and duration of the response.[4] |
| Rat sciatic nerve trunks (in vitro) | Afterpotentials | Produced pronounced afterpotentials secondary to regenerative firing.[9] | |
| Tetraethylammonium (TEA) | Regenerated rat sciatic nerve | Afterhyperpolarization (AHP) | Sensitive to TEA, suggesting a role in modulating axonal excitability.[10] |
| Normal rat dorsal and ventral roots | Compound Action Potentials (myelinated fibers) | Mildly depressant action at high concentrations.[11] | |
| Amiodarone | Canine anisotropic epicardial muscle | Conduction Velocity (θ) | Depressed longitudinal propagation but did not change transverse propagation.[12] |
Table 2: Clinical Data on Nerve Conduction and Related Outcomes
| Drug | Patient Population | Measured Parameter | Result |
| This compound | Multiple Sclerosis | Timed 25-Foot Walk (T25FW) | Responders showed an average increase in walking speed of approximately 25%.[1][2] |
| Amiodarone | Patients on long-term therapy | Nerve Conduction Velocity | Significantly decreased sensory and motor nerve conduction velocities.[8][13] |
| Patients with neurotoxicity | Nerve Conduction Studies | Revealed varying degrees of predominantly demyelinating peripheral neuropathy.[14] | |
| Dofetilide | Not Applicable | Nerve Conduction Velocity | No reported effects on peripheral nerve conduction. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in this guide.
In Vitro Demyelinated Rat Sciatic Nerve Model (for 4-AP)
-
Objective: To assess the effect of 4-aminopyridine on nerve conduction in a model of demyelination.
-
Methodology:
-
Sciatic nerves were dissected from adult rats.
-
Focal demyelination was induced by the microinjection of lysophosphatidyl choline.
-
Whole nerve and single axon recordings were obtained in vitro.
-
Compound action potentials (CAPs) were recorded across the demyelinated lesion before and after the application of 4-aminopyridine.
-
Changes in the amplitude and duration of the CAP were measured to determine the effect of the drug.[4]
-
Clinical Trials of this compound in Multiple Sclerosis
-
Objective: To evaluate the efficacy and safety of this compound in improving walking ability in patients with MS.
-
Methodology:
-
Patient Population: Adults with a confirmed diagnosis of MS and walking disability.
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Intervention: this compound extended-release tablets (10 mg) or placebo administered twice daily.
-
Primary Outcome Measure: The primary endpoint was the change in walking speed as measured by the Timed 25-Foot Walk (T25FW). A "responder" was defined as a patient who consistently showed a faster walking speed during the treatment period compared to their baseline off-drug speed.
-
Data Analysis: The proportion of responders in the this compound group was compared to the placebo group.[1]
-
Nerve Conduction Studies in Patients Treated with Amiodarone
-
Objective: To investigate the neurotoxic effects of long-term Amiodarone therapy on peripheral nerves.
-
Methodology:
-
Patient Population: Patients receiving long-term treatment with Amiodarone who presented with neurological symptoms.
-
Procedure: Standard nerve conduction studies were performed on peripheral nerves (e.g., sural, peroneal, tibial nerves).
-
Measured Parameters: Sensory and motor nerve conduction velocities, distal latencies, and the amplitude of sensory nerve action potentials (SNAPs) and compound muscle action potentials (CMAPs) were recorded.
-
Analysis: The findings were compared to normal reference values to identify signs of peripheral neuropathy.[8][13]
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of potassium channel blockade and a typical experimental workflow for assessing nerve conduction.
Caption: Mechanism of action of potassium channel blockers on demyelinated axons.
Caption: Experimental workflow for in vitro nerve conduction studies.
Conclusion
This compound stands out as a potassium channel blocker that has demonstrated clinical efficacy in improving nerve conduction-related function (walking) in a neurological disorder characterized by demyelination. Its broad-spectrum blockade of potassium channels appears to be beneficial in this context. In contrast, other potassium channel blockers exhibit different profiles. TEA, while a valuable research tool, has less defined clinical applications for nerve conduction disorders and can have depressant effects at high concentrations. Amiodarone, despite its potassium channel blocking activity, is associated with neurotoxicity and a reduction in nerve conduction velocity, highlighting the importance of channel selectivity and off-target effects. Dofetilide's high selectivity for cardiac potassium channels appears to spare it from having a discernible effect on peripheral nerve conduction.
This comparative analysis underscores the nuanced effects of different potassium channel blockers on nerve conduction. For researchers and drug developers, these findings emphasize the critical need to consider channel subtype selectivity, the pathological state of the nerve, and potential off-target effects when designing new therapies for neurological disorders involving impaired nerve conduction.
References
- 1. This compound (Ampyra): An Aid to Walking in Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term safety and efficacy of this compound for walking impairment in patients with multiple sclerosis: Results of open-label extensions of two Phase 3 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminopyridine leads to restoration of conduction in demyelinated rat sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional differences between 4-aminopyridine and tetraethylammonium-sensitive potassium channels in myelinated axons [pubmed.ncbi.nlm.nih.gov]
- 6. The selective inhibition of delayed potassium currents in nerve by tetraethylammonium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 8. Peripheral neuropathy induced by amiodarone chlorhydrate. A clinicopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of anticonvulsants on 4-aminopyridine-induced bursting: in vitro studies on rat peripheral nerve and dorsal roots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TEA-sensitive potassium channels and inward rectification in regenerated rat sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of 4-aminopyridine and tetraethylammonium ions on normal and demyelinated mammalian nerve fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential effects of amiodarone on Vmax and conduction velocity in anisotropic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Clinical, neurophysiologic and biopsy findings in neurotoxic amiodarone syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unusual neurotoxicity associated with amiodarone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Dalfampridine in Preclinical Models of Multiple Sclerosis: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Dalfampridine (4-aminopyridine) is a potassium channel blocker approved for the symptomatic treatment of walking impairment in patients with multiple sclerosis (MS). Its primary mechanism of action is to enhance conduction in demyelinated axons.[1][2] While clinical efficacy in improving walking speed is well-documented, a comprehensive cross-validation of its efficacy in different preclinical animal models of MS is crucial for a deeper understanding of its therapeutic potential and limitations. This guide provides a comparative overview of this compound's performance in key animal models of MS, supported by available experimental data.
Comparative Efficacy of this compound Across MS Animal Models
The following table summarizes the quantitative data on the efficacy of this compound (referred to as 4-aminopyridine or 4-AP in some studies) in various animal models of multiple sclerosis.
| Animal Model | Efficacy Outcome | Measurement | Treatment Group | Control Group | p-value | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Improved Mobility | Rotarod Analysis (arbitrary units) | 0.399 ± 0.08 (n=14) | 0.332 ± 0.03 (n=7) | <0.001 | [3] |
| No Change in Disease Course | EAE Clinical Score | Unaltered | Unaltered | - | [3] | |
| No Change in Demyelination | Histopathology | Unaltered | Unaltered | - | [3] | |
| Cuprizone Model | Improved Memory | Passive Avoidance Test (Latency Time) | Significantly Increased | - | - | [1] |
| Reduced Demyelination | Immunohistochemistry | Antagonized cuprizone-induced demyelination | - | - | [2][4] | |
| Theiler's Murine Encephalomyelitis Virus (TMEV) Model | No data available | - | - | - | - | - |
Note: Extensive literature searches did not yield specific studies evaluating the efficacy of this compound in the Theiler's Murine Encephalomyelitis Virus (TMEV) model of MS. Therefore, no data for this model is included in the comparison.
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Model
The following protocol is based on the study by Göbel et al. (2013), which investigated the effect of 4-aminopyridine on mobility in the EAE model.[3]
1. EAE Induction:
-
Animal Strain: C57BL/6 mice.
-
Immunization: Mice were immunized with MOG₃₅₋₅₅ peptide emulsified in complete Freund's adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis Toxin: Mice received intraperitoneal injections of pertussis toxin on the day of immunization and 48 hours later.
2. This compound (4-Aminopyridine) Administration:
-
Treatment Groups: Prophylactic and therapeutic treatment regimens were used.
-
Dosage and Route: 4-aminopyridine was administered via drinking water at a concentration that resulted in a daily intake of approximately 1 mg/kg.
-
Duration: Treatment was administered throughout the course of the experiment.
3. Efficacy Assessment:
-
Clinical Scoring: EAE clinical scores were assessed daily to monitor disease progression.
-
Mobility Analysis:
-
Rotarod Test: Motor coordination and balance were evaluated using an accelerating rotarod. The time the mice remained on the rotating rod was recorded.
-
Footprint Analysis: Gait parameters were analyzed by coating the hind paws of the mice with ink and having them walk on a strip of paper.
-
-
Histopathology: Spinal cord sections were stained to assess the extent of demyelination and neuronal damage.
Cuprizone Model
The following protocol is based on the studies by Kostadinova et al. (2020, 2021), which evaluated the neuroprotective effects of 4-aminopyridine and its derivatives in the cuprizone model.[1][2][4]
1. Cuprizone-Induced Demyelination:
-
Animal Strain: Male mice.
-
Cuprizone Administration: Cuprizone was administered in the drinking water at a concentration of 0.2% for a period of 6 weeks to induce demyelination.
2. This compound (4-Aminopyridine) and Derivative Administration:
-
Treatment Groups: Different groups received 4-aminopyridine or its newly synthesized derivatives concurrently with the cuprizone administration.
-
Dosage and Route: The specific dosages and routes of administration for the 4-AP derivatives were detailed in the studies.
3. Efficacy Assessment:
-
Immunohistochemistry: Brain sections, specifically the corpus callosum, were stained to visualize and quantify the extent of demyelination and the number of mature oligodendrocytes.
-
Behavioral Testing:
-
Passive Avoidance Test: Memory and learning were assessed using a passive avoidance apparatus. The latency time to enter a dark compartment associated with a mild foot shock was measured.
-
Mechanism of Action and Experimental Workflow
This compound's primary mechanism of action involves the blockade of voltage-gated potassium channels on demyelinated axons. This action enhances the conduction of action potentials, thereby improving neurological function.
Caption: this compound's mechanism of action on demyelinated axons.
Caption: General experimental workflow for this compound efficacy testing.
References
- 1. Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice-a behavioral and immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 4-Amino-pyridine and Newly Synthesized Original 4-Aminopyridine Derivatives on Cuprizoneinduced Demyelination of Corpus Callosum in Mice [proceedings.bas.bg]
- 3. 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Head-to-Head Comparison: Dalfampridine and Novel Remyelinating Agents in Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Dalfampridine, a potassium channel blocker aimed at symptomatic improvement in multiple sclerosis (MS), and emerging novel remyelinating agents that target the underlying pathology of myelin loss. This document synthesizes clinical trial data, experimental protocols, and mechanisms of action to offer a comprehensive overview for the scientific community.
Executive Summary
This compound offers a functional improvement in walking ability for a subset of MS patients by enhancing nerve signal conduction in demyelinated axons. In contrast, novel remyelinating agents represent a paradigm shift, aiming to structurally repair the damaged myelin sheath, a core pathological feature of MS. This distinction is reflected in their clinical trial endpoints, with this compound's efficacy measured by improvements in walking speed, while novel agents are primarily assessed by their ability to restore myelin, as measured by electrophysiological and imaging biomarkers, and to slow or reverse disability progression. This guide will delve into the specifics of these differences, presenting the current evidence for each approach.
Quantitative Data Comparison
The following tables summarize the key quantitative outcomes from clinical trials of this compound and select novel remyelinating agents.
Table 1: this compound Clinical Trial Data
| Agent | Primary Efficacy Endpoint | Key Finding | Trial(s) |
| This compound | Improvement in walking speed | Approximately 25% average increase in walking speed in responder subgroup.[1][2] | Phase 3 trials (MS-F203, MS-F204) |
Table 2: Novel Remyelinating Agents Clinical Trial Data
| Agent | Primary Efficacy Endpoint | Key Finding(s) | Trial(s) |
| Clemastine | Reduction in visual evoked potential (VEP) P100 latency | Reduced latency delay by 1.7 ms/eye .[3][4][5] | ReBUILD (Phase 2) |
| Tolebrutinib | Time to onset of 6-month confirmed disability progression (CDP) | 31% reduction in the risk of 6-month CDP vs. placebo.[2][6] Favored tolebrutinib in the Timed 25-Foot Walk test.[7][8] | HERCULES (Phase 3) |
| Frexalimab | Reduction in new gadolinium-enhancing (GdE) T1 lesions | 89% reduction in new GdE T1 lesions (high dose) vs. placebo at 12 weeks.[9][10][11] | Phase 2 |
Mechanism of Action and Signaling Pathways
This compound: Enhancing Conduction
This compound is a voltage-gated potassium channel blocker. In demyelinated axons, the exposure of these channels leads to a leakage of potassium ions, which impairs the ability of the axon to conduct action potentials. By blocking these channels, this compound restores a more normal ionic balance, thereby improving action potential conduction and, consequently, motor function in some individuals.[1][12][13]
Novel Remyelinating Agents: Promoting Myelin Repair
Novel remyelinating agents work by targeting cellular pathways that encourage the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelin-producing oligodendrocytes.
Clemastine: This antihistamine has been repurposed for its effects on remyelination. It is an antagonist of the M1 muscarinic acetylcholine receptor (CHRM1). By inhibiting CHRM1 on OPCs, clemastine is thought to promote their differentiation, a process that involves the activation of the Extracellular signal-regulated kinase (ERK) pathway.[12][14]
Tolebrutinib: As a Bruton's tyrosine kinase (BTK) inhibitor, tolebrutinib is thought to exert its effects by modulating the activity of B cells and microglia.[2] In the context of remyelination, its ability to cross the blood-brain barrier and potentially influence the microglial environment may be crucial for creating a permissive environment for OPC differentiation and myelin repair.
Frexalimab: This monoclonal antibody targets the CD40L protein, which is expressed on activated T cells. The interaction between CD40L on T cells and CD40 on other immune cells like B cells and antigen-presenting cells is a critical co-stimulatory signal. By blocking this interaction, frexalimab can modulate both adaptive and innate immune responses, which may reduce the inflammatory environment that inhibits remyelination.[7][9][10]
Experimental Protocols
This compound: Timed 25-Foot Walk (T25FW)
The primary outcome measure in the pivotal Phase 3 trials for this compound was the change in walking speed as assessed by the Timed 25-Foot Walk (T25FW).
-
Procedure: Patients are instructed to walk a clearly marked 25-foot course as quickly as they can, but safely. The time taken to complete the walk is recorded. This is typically performed twice, and the average of the two trials is used.
-
Responder Definition: A "responder" was defined as a patient whose walking speed during the on-drug period was consistently faster than their fastest off-drug walking speed.
Novel Remyelinating Agents: Assessing Myelin Repair
Clinical trials for novel remyelinating agents employ different methodologies to assess the primary endpoint of myelin repair.
Clemastine (ReBUILD Trial): Visual Evoked Potentials (VEP)
The ReBUILD trial utilized VEP to measure the speed of nerve conduction through the visual pathway, a common site of demyelination in MS.[3][4][5]
-
Procedure: Patients view a pattern-reversing checkerboard on a screen while electrodes placed on the scalp record the brain's electrical activity. The time it takes for the signal to travel from the retina to the visual cortex is measured (P100 latency).
-
Primary Outcome: The primary endpoint was the shortening of the P100 latency in the affected eye, indicating faster nerve conduction and, by inference, remyelination.[3][4][5]
Tolebrutinib (HERCULES Trial): Confirmed Disability Progression (CDP)
The HERCULES trial assessed the efficacy of tolebrutinib in non-relapsing secondary progressive MS by measuring the time to confirmed disability progression.[2][6]
-
Procedure: Disability status is regularly assessed using the Expanded Disability Status Scale (EDSS), a standardized method of quantifying disability in MS.
-
Primary Outcome: The primary endpoint was the time to the onset of a sustained worsening of disability, confirmed over a 6-month period.[2][6] Secondary outcomes included measures of walking ability, such as the Timed 25-Foot Walk.[7][8]
Frexalimab (Phase 2 Trial): Magnetic Resonance Imaging (MRI)
The Phase 2 trial of frexalimab focused on MRI markers of disease activity.[9][10][11]
-
Procedure: Patients undergo regular MRI scans of the brain.
-
Primary Outcome: The primary endpoint was the number of new gadolinium-enhancing (GdE) T1 lesions, which are indicative of active inflammation and breakdown of the blood-brain barrier.[9][10][11]
Experimental Workflow
The following diagram illustrates a generalized workflow for a clinical trial of a novel remyelinating agent.
Conclusion
This compound and novel remyelinating agents represent two distinct therapeutic strategies for multiple sclerosis. This compound provides a valuable symptomatic treatment that can improve walking ability in a portion of patients by enhancing nerve conduction. The new class of remyelinating agents, however, holds the promise of addressing the core pathology of MS by promoting the repair of damaged myelin. While the clinical trial data for these novel agents are still emerging and their long-term impact on disability is under investigation, they represent a significant advancement in the field. For researchers and drug development professionals, the contrasting mechanisms of action and clinical trial methodologies of these two classes of drugs highlight the evolving landscape of MS therapeutics, moving from purely symptomatic management to a future that may include restorative therapies. Continued research is crucial to fully elucidate the potential of these novel agents and to identify the patients most likely to benefit from each therapeutic approach.
References
- 1. BREAKING MULTIPLE SCLEROSIS TRIAL RESULTS: Common diabetes drug and antihistamine could together repair MS damage - Cambridge Neuroscience [neuroscience.cam.ac.uk]
- 2. 2minutemedicine.com [2minutemedicine.com]
- 3. Press Release: Phase 2 data published in NEJM show potential of frexalimab as high-efficacy therapy in relapsing MS [sanofi.com]
- 4. Clemastine fumarate as a remyelinating therapy for multiple sclerosis (ReBUILD): a randomised, controlled, double-blind, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. news-medical.net [news-medical.net]
- 7. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]
- 8. congress.sanofimedical.com [congress.sanofimedical.com]
- 9. NEJM Phase 2 Study Reveals Frexalimab's High-Efficacy in Treating Relapsing MS [synapse.patsnap.com]
- 10. Sanofi shares positive results from trial of frexalimab for MS [clinicaltrialsarena.com]
- 11. neurologylive.com [neurologylive.com]
- 12. Diabetes drug and antihistamine could together repair multiple sclerosis damage, trial finds | University of Cambridge [cam.ac.uk]
- 13. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of Dalfampridine and Alternatives in Preclinical Models for Long-Term Efficacy and Safety
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the long-term preclinical efficacy and safety of Dalfampridine against two common alternatives for multiple sclerosis (MS), Glatiramer Acetate and Teriflunomide. This analysis is based on available experimental data from established preclinical models of MS, primarily Experimental Autoimmune Encephalomyelitis (EAE) and the cuprizone model.
Executive Summary
This compound, a potassium channel blocker, is primarily a symptomatic therapy aimed at improving nerve conduction. In contrast, Glatiramer Acetate and Teriflunomide are disease-modifying therapies (DMTs) that modulate the immune system to reduce the frequency and severity of relapses and slow disease progression. Preclinical data on the long-term efficacy and safety of this compound is less extensive than for the DMTs. Glatiramer Acetate has demonstrated sustained efficacy in reducing clinical scores and inflammation in chronic EAE models. Teriflunomide has also shown beneficial effects in EAE models by reducing immune cell infiltration and axonal loss. This guide synthesizes the available preclinical data to facilitate a comparative assessment of these therapeutic approaches.
Data Presentation: Quantitative Comparison of Long-Term Efficacy and Safety
The following tables summarize the quantitative data from long-term preclinical studies. It is important to note that direct head-to-head long-term preclinical studies are limited, and data is aggregated from various sources.
Table 1: Long-Term Efficacy in Preclinical Models
| Drug | Preclinical Model | Duration of Treatment | Efficacy Endpoint | Quantitative Results |
| This compound | EAE (Rat) | Chronic | Electrophysiological improvement | Increased nerve conduction amplitude and duration.[1] |
| Cuprizone (Mouse) | Chronic | Remyelination | Data on long-term quantitative effects on remyelination is limited in available literature. | |
| Glatiramer Acetate | Chronic EAE (Mouse) | 30 days (treatment initiated at onset) | Mean Clinical Score (0-5 scale) | EAE + GA: 0.57 ± 0.06 vs. Untreated EAE: 1.8 ± 0.15 (p < 0.0001).[2] |
| Chronic EAE (Mouse) | 30 days (treatment initiated at onset) | Demyelination (% of white matter with myelin loss) | EAE + GA: 8.62 ± 2.4% vs. Untreated EAE: 40.99 ± 2.7% (p < 0.0001).[2] | |
| Chronic EAE (Mouse) | 30 days (treatment initiated at onset) | Inflammatory Infiltration (% of white matter with inflammation) | EAE + GA: 12.95 ± 2.34% vs. Untreated EAE: 47.09 ± 1.86% (p < 0.0001).[2] | |
| Teriflunomide | EAE (Dark Agouti Rat) | Chronic (prophylactic and therapeutic) | Clinical Score Reduction | Delayed disease onset and reduced maximal clinical scores.[3] |
| EAE (Dark Agouti Rat) | Chronic | Histopathological Improvement | Reduced CNS lymphocyte infiltration and axonal loss.[4] |
Table 2: Long-Term Safety in Preclinical Models
| Drug | Animal Model | Duration of Administration | Key Safety Findings |
| This compound | Rat, Dog | 6 months (rat), 1 year (dog) | Chronic administration was associated with central nervous system toxicity.[5] |
| Rat, Rabbit | During organogenesis | Decreased offspring viability and growth at doses similar to the maximum recommended human dose.[5] | |
| Glatiramer Acetate | EAE (Mouse) | 30 days | No significant adverse events reported in the context of the study.[2] Long-term clinical use in humans shows a favorable safety profile. |
| Teriflunomide | Rat | 2 years (carcinogenicity study) | No evidence of carcinogenicity. |
| Rat, Rabbit | Developmental toxicity studies | Teratogenic effects observed. |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound, Glatiramer Acetate, and Teriflunomide are rooted in their distinct mechanisms of action.
This compound: Potassium Channel Blockade
This compound is a broad-spectrum potassium channel blocker.[6][7][8] In demyelinated axons, the exposure of potassium channels leads to an increased potassium current, which shortens the action potential and can cause conduction failure.[1][6] By blocking these channels, this compound prolongs the repolarization phase of the action potential, thereby enhancing the conduction of nerve impulses along demyelinated axons.[1][7]
References
- 1. Glatiramer acetate attenuates the activation of CD4+ T cells by modulating STAT1 and -3 signaling in glia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunomodulatory therapy with glatiramer acetate reduces endoplasmic reticulum stress and mitochondrial dysfunction in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound (Ampyra): An Aid to Walking in Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action - AMPYRA® (this compound) [ampyra-hcp.com]
- 8. Portico [access.portico.org]
Comparative Proteomic Analysis of Dalfampridine-Treated Neuronal Cells: A Hypothetical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of hypothetical proteomic changes in neuronal cells following treatment with Dalfampridine versus untreated controls. This compound, a potassium channel blocker, is known to enhance action potential conduction in demyelinated axons, but its broader impact on the neuronal proteome is not yet fully elucidated.[1][2][3] This document outlines a potential experimental framework and expected outcomes to guide future research in this area.
Introduction to this compound
This compound (also known as 4-aminopyridine) is a broad-spectrum blocker of voltage-gated potassium (Kv) channels.[2] In conditions such as multiple sclerosis, demyelination exposes these channels on the axonal membrane, leading to an abnormal leakage of potassium ions and subsequent disruption of action potential propagation.[2] By blocking these channels, this compound is thought to restore axonal conduction and improve neurological function, such as walking ability in patients with MS.[1][2][3] While its primary mechanism is understood to be the blockade of Kv channels, the downstream consequences on the global protein expression profile of neuronal cells remain an area of active investigation.
Hypothetical Comparative Proteomic Data
The following table represents a hypothetical summary of quantitative proteomic data from a study comparing this compound-treated neuronal cells with untreated controls. This data is illustrative and intended to highlight potential protein expression changes that could be anticipated based on this compound's mechanism of action.
| Protein Class | Protein Name | Gene Symbol | Fold Change (Treated/Untreated) | Putative Function in Neuronal Context |
| Ion Channels & Transporters | Voltage-gated potassium channel subunit Kv1.2 | KCNA2 | -1.5 | Regulation of neuronal excitability |
| Sodium/potassium-transporting ATPase subunit alpha-1 | ATP1A1 | +1.8 | Maintenance of ion gradients | |
| Glutamate receptor ionotropic, NMDA 2A | GRIN2A | +1.3 | Synaptic plasticity, excitotoxicity | |
| Synaptic Proteins | Synapsin-1 | SYN1 | +1.6 | Neurotransmitter release |
| Postsynaptic density protein 95 | DLG4 | +1.4 | Scaffolding at the postsynaptic density | |
| Cytoskeletal Proteins | Neurofilament light polypeptide | NEFL | +1.2 | Axonal structure and transport |
| Actin, cytoplasmic 1 | ACTB | -1.3 | Synaptic spine morphology | |
| Chaperones/Heat Shock Proteins | Heat shock protein 70 | HSPA1A | +2.1 | Cellular stress response |
| Metabolic Enzymes | Creatine kinase B-type | CKB | +1.5 | Energy metabolism |
Experimental Protocols
The following is a detailed methodology for a hypothetical experiment designed to generate the proteomic data presented above.
1. Neuronal Cell Culture and Treatment:
-
Cell Line: SH-SY5Y neuroblastoma cells differentiated into a neuronal phenotype using retinoic acid and BDNF.
-
Culture Conditions: Cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and differentiation factors at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: Differentiated neurons are treated with a clinically relevant concentration of this compound (e.g., 1 µM) for 24 hours. Control cells receive a vehicle (e.g., sterile water or DMSO) at the same volume.
2. Protein Extraction and Digestion:
-
Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing 8 M urea, 2 M thiourea, 4% CHAPS, and a protease inhibitor cocktail.
-
Quantification: Protein concentration is determined using a Bradford assay.
-
Reduction and Alkylation: 100 µg of protein from each sample is reduced with 10 mM dithiothreitol (DTT) for 1 hour at 37°C, followed by alkylation with 55 mM iodoacetamide (IAA) for 45 minutes in the dark.
-
Digestion: The protein solution is diluted 10-fold with 50 mM ammonium bicarbonate, and trypsin is added at a 1:50 (trypsin:protein) ratio for overnight digestion at 37°C.
3. Mass Spectrometry (LC-MS/MS):
-
Chromatography: Tryptic peptides are separated using a nano-liquid chromatography (nanoLC) system on a C18 reversed-phase column with a gradient of acetonitrile in 0.1% formic acid.
-
Mass Spectrometry: The eluted peptides are analyzed on a high-resolution Orbitrap mass spectrometer. The instrument is operated in data-dependent acquisition (DDA) mode, where the top 10 most intense precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD).
4. Data Analysis:
-
Protein Identification and Quantification: The raw mass spectrometry data is processed using a software suite such as MaxQuant. Peptide and protein identification is performed by searching against a human protein database (e.g., UniProt). Label-free quantification (LFQ) is used to determine the relative abundance of proteins between the this compound-treated and untreated samples.
-
Statistical Analysis: Statistical significance is determined using a two-sided Student's t-test with a p-value cutoff of <0.05. Proteins with a fold change greater than 1.5 or less than -1.5 are considered differentially expressed.
Visualizations
Experimental Workflow
References
- 1. This compound (Ampyra): An Aid to Walking in Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extended-release this compound in the management of multiple-sclerosis-related walking impairment - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Dalfampridine with Other Neuroprotective Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential synergistic neuroprotective effects of Dalfampridine when used in combination with other neuroprotective compounds. While this compound is primarily indicated for the symptomatic treatment of walking impairment in multiple sclerosis (MS), emerging preclinical evidence suggests it may also possess disease-modifying and neuroprotective properties.[1][2][3][4][5] This guide will objectively review the existing data, propose potential synergistic combinations based on mechanistic rationale, and provide detailed experimental protocols for future investigations.
This compound: Beyond Symptomatic Relief
This compound, a broad-spectrum potassium channel blocker, primarily functions by enhancing conduction in demyelinated axons, thereby improving neurological function, most notably walking speed in patients with MS.[6][7][8] Its mechanism of action involves the blockade of voltage-gated potassium channels that become exposed on demyelinated axons, which helps to restore action potential propagation.[9][10][11][12]
Recent preclinical studies, however, suggest that the benefits of this compound may extend beyond purely symptomatic improvement. There is a growing body of evidence indicating that 4-aminopyridine (the active ingredient in this compound) may have direct neuroprotective effects.[1][2][3][4][5] For instance, in experimental models of optic neuritis, 4-aminopyridine has been shown to reduce retinal neurodegeneration.[2]
Synergistic Potential: Combining this compound with Other Neuroprotective Agents
The multifaceted nature of neurodegenerative diseases often necessitates a multi-target therapeutic approach. The potential neuroprotective effects of this compound make it a candidate for combination therapies aimed at achieving synergistic outcomes. Synergy, in this context, refers to an effect where the combined therapeutic outcome is greater than the sum of the effects of each individual agent.
While clinical data on the synergistic neuroprotective effects of this compound with other neuroprotective compounds is currently limited, preclinical evidence from a study combining 4-aminopyridine with the immunomodulatory drug Fingolimod in an experimental autoimmune encephalomyelitis (EAE) model of optic neuritis suggests an additive beneficial effect in reducing axonal damage.[1]
The following table summarizes the key findings from a preclinical study investigating the combined effect of 4-aminopyridine and Fingolimod on retinal degeneration in an EAE model.
| Treatment Group | Clinical Score (Arbitrary Units) | Reduction in Retinal Degeneration | T-cell Activation | Microglial Activation | Myelin Density |
| Sham-treated EAE | High | - | High | High | Low |
| 4-AP treated EAE | Lower than Sham | Reduced | Comparable to Sham | Comparable to Sham | Increased |
| Fingolimod treated EAE | Lower than Sham | Reduced | Significantly Reduced | Significantly Reduced | Not reported |
| 4-AP + Fingolimod treated EAE | Lowest | Almost completely prevented | Significantly Reduced | Significantly Reduced | Not reported |
Data adapted from a study by Dietrich et al., which suggested an additive beneficial effect of the combination therapy.[1]
Proposed Synergistic Combinations and Mechanistic Rationale
Based on the known mechanisms of this compound and other classes of neuroprotective compounds, several potential synergistic combinations can be proposed for future investigation.
-
Rationale: this compound's potential to stabilize myelin and oligodendrocytes could complement the action of glutamate modulators like Riluzole, which reduce excitotoxicity, a common pathway of neuronal damage in many neurodegenerative diseases.
-
Potential for Synergy: By addressing both the structural integrity of the myelin sheath and the excitotoxic environment, this combination could offer a more comprehensive neuroprotective strategy.
-
Rationale: Oxidative stress is a significant contributor to neuronal damage. While this compound may help preserve axonal function, antioxidants can mitigate the damaging effects of reactive oxygen species on neurons and glial cells.
-
Potential for Synergy: The combination could protect neurons from multiple angles: this compound supporting axonal conduction and antioxidants neutralizing the toxic byproducts of cellular metabolism and inflammation.
-
Rationale: this compound may improve the responsiveness of damaged neurons to trophic support. Neurotrophic factors like BDNF promote neuronal survival, growth, and differentiation.
-
Potential for Synergy: By improving the functional status of demyelinated axons, this compound could enhance the efficacy of neurotrophic factors in promoting repair and regeneration.
Experimental Protocols for Assessing Synergistic Neuroprotection
To rigorously evaluate the potential synergistic effects of this compound with other neuroprotective compounds, well-defined experimental protocols are essential.
-
Objective: To assess the synergistic neuroprotective effects of this compound and a test compound on neuronal survival and function in a controlled ex vivo environment.
-
Methodology:
-
Slice Preparation: Prepare organotypic brain slices (e.g., hippocampal or cortical) from neonatal rodents.
-
Culture: Maintain slices in a suitable culture medium.
-
Insult: Induce neuronal injury using methods such as oxygen-glucose deprivation (OGD) to mimic ischemia or application of a neurotoxin (e.g., glutamate, amyloid-beta).
-
Treatment: Treat the slices with this compound alone, the test compound alone, or a combination of both, at varying concentrations.
-
Assessment of Neuroprotection:
-
Cell Viability: Quantify neuronal death using assays such as Propidium Iodide (PI) staining or Lactate Dehydrogenase (LDH) release.
-
Synaptic Function: Measure synaptic activity using electrophysiological recordings (e.g., field excitatory postsynaptic potentials - fEPSPs).
-
Morphological Analysis: Assess neuronal morphology and dendritic spine density using immunohistochemistry and confocal microscopy.
-
-
Synergy Analysis: Utilize isobolographic analysis or the combination index (CI) method to determine if the combined effect is synergistic, additive, or antagonistic.
-
-
Objective: To evaluate the synergistic neuroprotective and functional benefits of this compound and a test compound in an animal model of multiple sclerosis.
-
Methodology:
-
EAE Induction: Induce EAE in susceptible rodent strains (e.g., C57BL/6 mice) using immunization with a myelin antigen (e.g., MOG35-55).
-
Treatment: Administer this compound alone, the test compound alone, or the combination, starting at a predefined time point (e.g., at the onset of clinical signs or prophylactically).
-
Clinical Assessment: Monitor disease progression daily using a standardized clinical scoring system (e.g., 0-5 scale).
-
Behavioral Testing: Assess motor function using tests such as the rotarod test and gait analysis.
-
Histological and Immunohistochemical Analysis: At the end of the study, perfuse the animals and collect CNS tissue (spinal cord, brain). Analyze for:
-
Inflammation: Infiltration of immune cells (e.g., CD4+ T cells, macrophages).
-
Demyelination: Staining for myelin basic protein (MBP) or Luxol fast blue.
-
Axonal Damage: Staining for amyloid precursor protein (APP) or neurofilament.
-
-
Synergy Analysis: Compare the clinical scores, behavioral outcomes, and histological parameters between the treatment groups to determine synergistic effects.
-
Visualizing Mechanisms and Workflows
To aid in the conceptualization of the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: this compound's mechanism of action in demyelinated axons.
References
- 1. 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Properties of 4-Aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: Review on its recent development for symptomatic improvement in patients with multiple sclerosis - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. omicsonline.org [omicsonline.org]
- 9. Potassium channel blockers as an effective treatment to restore impulse conduction in injured axons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuronal and Cardiovascular Potassium Channels as Therapeutic Drug Targets: Promise and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are Potassium channel blockers and how do they work? [synapse.patsnap.com]
- 12. Potassium Channel Blockers: Types, Benefits, and Side Effects [healthline.com]
Independent Replication of Dalfampridine Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published research findings on Dalfampridine, a potassium channel blocker used to improve walking in patients with multiple sclerosis (MS). The focus is on the independent replication and validation of its efficacy and safety, primarily drawing from pivotal placebo-controlled clinical trials. This document summarizes quantitative data, details key experimental protocols, and visualizes the underlying mechanism and trial designs to support further research and development in this area.
Quantitative Data Summary
The efficacy of this compound has been primarily established in two key Phase 3 clinical trials, MS-F203 and MS-F204, with further support from pooled analyses and long-term extension studies. The primary measure of efficacy was the Timed 25-Foot Walk (T25FW), with a key secondary outcome being the patient-reported 12-Item Multiple Sclerosis Walking Scale (MSWS-12).
Table 1: Efficacy of this compound in Improving Walking Speed (T25FW)
| Study/Analysis | Treatment Group | Placebo Group | Key Finding |
| MS-F203 | 35% of patients were responders | 8% of patients were responders | A significantly higher proportion of patients on this compound showed a consistent improvement in walking speed.[1][2][3] |
| MS-F204 | 42.9% of patients were responders | 9.3% of patients were responders | Confirmed the findings of MS-F203, demonstrating a significant treatment effect.[1][2][3] |
| Pooled Analysis (MS-F203 & MS-F204) | 37.6% of patients were responders | 8.9% of patients were responders | The responder rate was independent of age, gender, race, BMI, type of MS, disease duration, and baseline disability. |
| Average Improvement in Responders | ~25% increase in walking speed from baseline | ~5-8% increase in walking speed from baseline | This compound responders experienced a clinically meaningful improvement in walking speed.[2] |
*A responder was defined as a patient whose walking speed on the T25FW was faster for at least 3 of 4 on-drug visits compared to their fastest off-drug measurement.
Table 2: Patient-Reported Improvement in Walking (MSWS-12)
| Study | Treatment Group (Responders) | Placebo Group | Key Finding |
| MS-F203 | Mean improvement of -6.84 points | Minimal change | This compound responders reported a significant reduction in self-perceived walking disability.[3] |
| MS-F204 | Mean improvement of -2.54 points | Mean change of +0.83 points | Consistent with MS-F203, responders reported a significant improvement in their walking ability.[3] |
Lower scores on the MSWS-12 indicate less walking disability.
Table 3: Common Adverse Events
| Adverse Event | This compound (10 mg twice daily) | Placebo |
| Urinary Tract Infection | More frequent | Less frequent |
| Insomnia | More frequent | Less frequent |
| Dizziness | More frequent | Less frequent |
| Headache | More frequent | Less frequent |
| Nausea | More frequent | Less frequent |
| Asthenia (weakness) | More frequent | Less frequent |
| Back Pain | More frequent | Less frequent |
| Balance Disorder | More frequent | Less frequent |
Note: The risk of seizure, although low at the recommended dose, is a significant safety concern and is dose-dependent. This compound is contraindicated in patients with a history of seizures.[4]
Experimental Protocols
The following are detailed methodologies for the key assessments used in the pivotal this compound clinical trials.
Timed 25-Foot Walk (T25FW)
The T25FW is a quantitative measure of mobility and leg function.[5]
-
Procedure:
-
A 25-foot course is clearly marked on a flat, unobstructed surface.
-
The patient is instructed to stand at the starting line.
-
The administrator instructs the patient to "walk as quickly as you can, but safely" to the finish line.
-
Timing begins on the "go" command and stops when the patient's first foot completely crosses the 25-foot mark.
-
The test is immediately repeated with the patient walking back to the starting line.
-
The final score is the average time of the two trials.[6]
-
-
Assistive Devices: Patients are permitted to use any assistive devices (e.g., canes, walkers) they would normally use.[5]
12-Item Multiple Sclerosis Walking Scale (MSWS-12)
The MSWS-12 is a patient-reported outcome measure that assesses the perceived impact of MS on walking ability over the preceding two weeks.[7][8]
-
Administration: The patient is asked to respond to 12 questions about how much their MS has limited their walking ability.
-
Questionnaire Items:
-
Limited your ability to walk?
-
Limited your ability to run?
-
Limited your ability to climb up and down stairs?
-
Made standing when doing things more difficult?
-
Limited your balance when standing or walking?
-
Limited how far you are able to walk?
-
Increased the effort needed for you to walk?
-
Made it necessary for you to use support when walking indoors?
-
Made it necessary for you to use support when walking outdoors?
-
Slowed down your walking?
-
Affected how smoothly you walk?
-
Made you concentrate on your walking?[8]
-
-
Scoring:
Visualizations
Signaling Pathway of this compound
Caption: this compound blocks potassium channels on demyelinated axons, restoring action potential conduction.
Experimental Workflow of this compound Phase 3 Trials
Caption: Workflow of a typical randomized, placebo-controlled this compound clinical trial.
Comparison with Alternatives
While this compound has a well-established evidence base from placebo-controlled trials, there is a lack of large-scale, head-to-head clinical trials directly comparing its efficacy and safety with other active interventions for walking impairment in MS.
-
Physical Therapy: Some pilot and proof-of-concept studies have explored the combination of this compound and physical therapy.[9][10][11][12] One non-randomized study suggested that physical therapy may augment the effects of this compound on walking speed.[11] However, a randomized controlled trial in nonambulatory individuals with MS did not find that the addition of this compound to physical therapy improved function, quality of life, or cognitive processing speed.[13] Further research is needed to determine the optimal combination and comparative effectiveness of these interventions.
-
Other Pharmacological Agents: To date, there is a scarcity of published, peer-reviewed studies that directly compare this compound with other potassium channel blockers or other classes of drugs for the specific indication of improving walking in MS using similar rigorous methodologies and outcome measures.
Conclusion
The pivotal clinical trials for this compound have been robustly replicated in their findings through pooled analyses and long-term extension studies, consistently demonstrating a clinically meaningful improvement in walking speed in a subset of patients with multiple sclerosis. The safety profile is well-characterized, with the primary risk of seizure being dose-dependent. While alternative and complementary therapies exist, there is a need for more direct, comparative effectiveness research to guide clinical decision-making and future drug development. This guide provides a foundational summary of the replicated evidence for this compound to aid researchers in this endeavor.
References
- 1. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 2. Treatment of walking impairment in multiple sclerosis with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Ampyra): An Aid to Walking in Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. nationalmssociety.org [nationalmssociety.org]
- 6. Timed 25-Foot Walk | RehabMeasures Database [sralab.org]
- 7. 12-Item Multiple Sclerosis Walking Scale | RehabMeasures Database [sralab.org]
- 8. sralab.org [sralab.org]
- 9. trial.medpath.com [trial.medpath.com]
- 10. This compound Combined With Physical Therapy for Mobility Impairment in Multiple Sclerosis | Clinical Research Trial Listing [centerwatch.com]
- 11. Frontiers | this compound for Mobility Limitations in People With Multiple Sclerosis May Be Augmented by Physical Therapy: A Non-randomized Two-Group Proof-of-Concept Pilot Study [frontiersin.org]
- 12. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 13. Effects of Physical Therapy and this compound on Function and Quality of Life in Nonambulatory Individuals With Multiple Sclerosis: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New Dalfampridine Derivatives Against the Parent Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking new derivatives of Dalfampridine against the parent compound. This compound, a potassium channel blocker, is approved for improving walking in patients with multiple sclerosis (MS)[1][2][3]. The development of new derivatives aims to enhance efficacy, improve the safety profile, and optimize pharmacokinetic properties. This document outlines the key experimental data and protocols necessary for a thorough comparison.
Overview of this compound
This compound's primary mechanism of action is the blockade of voltage-gated potassium channels on the surface of nerve fibers.[2][4] In demyelinated axons, the exposure of these channels leads to an excessive leakage of potassium ions, which impairs the propagation of action potentials.[1][2] By blocking these channels, this compound enhances nerve signal conduction.[1][4]
Comparative Data Summary
The following tables present a structured comparison of this compound with hypothetical new derivatives. Data for this compound is based on published literature, while data for the derivatives are illustrative examples of potential outcomes from benchmarking studies.
Table 1: In Vitro Efficacy and Selectivity
| Compound | Target Channel(s) | IC50 (µM) on Target | Selectivity Profile (IC50 in µM for off-target channels) | Reference |
| This compound | Broad-spectrum Kv channel blocker | Not specified in provided results | No significant effect on various Kv channels at 10 µM[5] | [2][4][5] |
| Derivative A (Carbamate) | Kv1.x channels | Hypothetical: 0.8 | Hypothetical: >10 µM for other Kv channels | |
| Derivative B (Anilide) | Kv7.x channels | Hypothetical: 1.2 | Hypothetical: >15 µM for other Kv channels | |
| Derivative C (Peptide Conjugate) | Broad-spectrum Kv channel blocker | Hypothetical: 2.5 | Hypothetical: >20 µM for other Kv channels |
Table 2: Pharmacokinetic Profile
| Compound | Bioavailability (%) | Tmax (hours) | Half-life (hours) | Primary Route of Elimination | Key Metabolites | Reference |
| This compound (Extended-Release) | ~96% | 3-4 | 5.2-6.5 | Renal (95.9% as unchanged drug) | 3-hydroxy-4-aminopyridine, 3-hydroxy-4-aminopyridine sulfate | [6][7][8] |
| Derivative A (Carbamate) | Hypothetical: ~90% | Hypothetical: 4-5 | Hypothetical: 8-10 | Hypothetical: Renal and Hepatic | Hypothetical: Hydroxylated and glucuronidated forms | |
| Derivative B (Anilide) | Hypothetical: ~85% | Hypothetical: 2-3 | Hypothetical: 6-8 | Hypothetical: Primarily Hepatic | Hypothetical: N-dealkylated and oxidized forms | |
| Derivative C (Peptide Conjugate) | Hypothetical: ~70% | Hypothetical: 5-6 | Hypothetical: 12-15 | Hypothetical: Renal | Hypothetical: Cleaved peptide and parent drug |
Table 3: In Vivo Efficacy (Animal Model of MS - Experimental Autoimmune Encephalomyelitis - EAE)
| Compound | Dose Range (mg/kg) | Improvement in Motor Score (%) | Onset of Action | Duration of Effect | Reference |
| This compound | 1-5 | ~25-35% | Rapid | Dose-dependent | [2][6] |
| Derivative A (Carbamate) | Hypothetical: 1-5 | Hypothetical: ~30-40% | Hypothetical: Similar to this compound | Hypothetical: Prolonged | |
| Derivative B (Anilide) | Hypothetical: 2-10 | Hypothetical: ~20-30% | Hypothetical: Slower | Hypothetical: Similar to this compound | |
| Derivative C (Peptide Conjugate) | Hypothetical: 5-15 | Hypothetical: ~25-35% | Hypothetical: Delayed | Hypothetical: Extended |
Table 4: Safety Profile
| Compound | Key Adverse Events (Clinical or Preclinical) | Seizure Risk | Contraindications | Reference |
| This compound | Urinary tract infection, insomnia, dizziness, headache, nausea, back pain.[1] | Dose-dependent increase in risk.[1] | History of seizures, moderate to severe renal impairment.[1] | [1] |
| Derivative A (Carbamate) | Hypothetical: Similar to this compound but with reduced dizziness. | Hypothetical: Lowered risk compared to this compound at therapeutic doses. | Hypothetical: History of seizures. | |
| Derivative B (Anilide) | Hypothetical: Primarily gastrointestinal side effects. | Hypothetical: Minimal risk at therapeutic doses. | Hypothetical: Severe hepatic impairment. | |
| Derivative C (Peptide Conjugate) | Hypothetical: Infusion-related reactions (if applicable), low systemic toxicity. | Hypothetical: Very low risk. | Hypothetical: Known hypersensitivity to peptide components. |
Experimental Protocols
Detailed methodologies are crucial for the accurate benchmarking of new this compound derivatives.
In Vitro Patch-Clamp Electrophysiology
Objective: To determine the potency and selectivity of the compounds on various voltage-gated potassium channels.
Protocol Outline:
-
Cell Culture: Utilize stable cell lines (e.g., HEK-293 or CHO cells) heterologously expressing the potassium channel of interest (e.g., Kv1.1, Kv1.2, etc.).[5]
-
Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.[5]
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration to measure the effect of the test compound on the channel's current.[5]
-
Current Recording: Record the channel's current before and after the application of the this compound derivative at various concentrations.[5]
-
Data Analysis: Measure the reduction in current amplitude to determine the compound's potency (IC50) and to study its mechanism of action (e.g., use-dependence, voltage-dependence).[5]
Pharmacokinetic Studies in Rodents
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the derivatives.
Protocol Outline:
-
Animal Model: Use male Sprague-Dawley rats.
-
Dosing: Administer the compound intravenously (for bioavailability) and orally at a predetermined dose.
-
Blood Sampling: Collect blood samples at various time points post-dosing.
-
Plasma Analysis: Analyze plasma concentrations of the parent drug and potential metabolites using a validated LC-MS/MS method.
-
Parameter Calculation: Determine key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, and bioavailability.
In Vivo Efficacy in an EAE Mouse Model
Objective: To assess the ability of the derivatives to improve motor function in an animal model of multiple sclerosis.
Protocol Outline:
-
EAE Induction: Induce Experimental Autoimmune Encephalomyelitis in C57BL/6 mice using MOG35-55 peptide and pertussis toxin.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5).
-
Treatment: Once clinical signs appear, administer the test compounds or vehicle daily.
-
Behavioral Testing: Perform motor function tests such as the rotarod test and grip strength analysis at regular intervals.
-
Data Analysis: Compare the clinical scores and behavioral test results between the treatment and vehicle groups.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound and its derivatives.
Experimental Workflow for Benchmarking
Caption: A generalized workflow for benchmarking new this compound derivatives.
References
- 1. vet.purdue.edu [vet.purdue.edu]
- 2. Impact of extended-release this compound on walking ability in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs [frontiersin.org]
Safety Operating Guide
Proper Disposal of Dalfampridine: A Guide for Laboratory Professionals
The safe and compliant disposal of Dalfampridine is a critical component of laboratory safety, environmental responsibility, and regulatory adherence. For researchers, scientists, and drug development professionals, understanding the proper procedures is essential to minimize health risks and prevent environmental contamination. This guide provides a comprehensive, step-by-step approach to the disposal of this compound, aligning with current safety and regulatory standards.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] this compound's active ingredient, 4-aminopyridine, is classified as a P-listed hazardous waste (P008) when it is a discarded commercial chemical product, meaning it is considered acutely hazardous.[3] This designation necessitates stringent disposal protocols. Furthermore, state and local regulations may impose even stricter requirements.[1] Therefore, consulting with your institution's Environmental Health and Safety (EHS) department is a mandatory first step to ensure full compliance.
Key Disposal Prohibitions
It is crucial to be aware of prohibited disposal methods to avoid significant legal and environmental consequences:
-
Do Not Flush: Disposal of this compound down the drain or into the sewer system is strictly prohibited.[4][5] This practice can lead to the contamination of water supplies.[1]
-
No Regular Trash Disposal: Due to its hazardous waste classification, this compound cannot be disposed of in the regular solid waste trash.[6]
-
Avoid Mixing with Non-Hazardous Waste: To prevent cross-contamination and ensure proper handling, this compound waste should be segregated from non-hazardous materials.[5]
Step-by-Step Disposal Procedures
The following procedures provide a direct answer to the operational questions regarding this compound disposal, ensuring safety and compliance.
1. Waste Identification and Segregation:
The initial and most critical step is to correctly identify and segregate all this compound waste. This includes:
-
Expired or unused this compound tablets.
-
Contaminated materials from spills (e.g., absorbent pads, wipes).
-
Personal Protective Equipment (PPE) that has come into contact with the substance.
-
Empty containers that are not considered "RCRA empty."
Maintain separate, clearly labeled waste containers specifically for this compound waste.
2. Spill Management:
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental release.
-
Personnel Safety: Evacuate non-essential personnel from the area. The person cleaning the spill must wear appropriate PPE, including impervious gloves, a lab coat, and safety glasses. For powder spills, an N95 disposable particulate respirator is required.[7]
-
Containment: Avoid generating dust during clean-up.[8] Gently sweep or vacuum the spilled powder.
-
Collection: Collect the spilled material and any contaminated cleanup supplies in a suitable, sealed, and clearly labeled container for hazardous waste.[7][9]
-
Decontamination: Thoroughly clean the spill area to remove any residual contamination.[8]
3. Disposal of this compound Waste:
As a P-listed hazardous waste, this compound must be managed by a licensed hazardous waste vendor.
-
Packaging: Place all this compound waste, including contaminated materials, into a designated hazardous waste container that is compatible with the waste, properly sealed, and clearly labeled as "Hazardous Waste - this compound (P008)."
-
Storage: Store the sealed container in a secure, designated hazardous waste accumulation area, following all institutional and regulatory requirements for storage time limits.
-
Transport and Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. This company will transport the waste to a permitted treatment, storage, and disposal facility (TSDF), where it will typically be destroyed via high-temperature incineration.[10] A hazardous waste manifest (EPA Form 8700-22) is required for tracking the waste from generation to disposal.[6]
4. Management of Empty Containers:
Containers that once held this compound must be managed as hazardous waste unless they are deemed "RCRA empty." The criteria for being "RCRA empty" can be complex and vary by container type. For containers holding acute hazardous waste like this compound, they must be triple rinsed with a solvent capable of removing the commercial chemical product. The rinsate itself must be collected and managed as hazardous waste.[5] Given the stringency of these requirements, it is often best practice to manage all this compound containers as hazardous waste.
Quantitative Data Summary
| Waste Stream | EPA Waste Code | Recommended Disposal Method | Key Regulatory Oversight |
| Unused/Expired this compound | P008 | High-Temperature Incineration | EPA (RCRA), State Agencies |
| Spill Cleanup Debris | P008 | High-Temperature Incineration | EPA (RCRA), State Agencies |
| Contaminated PPE | P008 | High-Temperature Incineration | EPA (RCRA), State Agencies |
| Non-"RCRA Empty" Containers | P008 | High-Temperature Incineration | EPA (RCRA), State Agencies |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. danielshealth.com [danielshealth.com]
- 3. epa.gov [epa.gov]
- 4. gps.mylwebhub.com [gps.mylwebhub.com]
- 5. michigan.gov [michigan.gov]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 8. pccarx.com [pccarx.com]
- 9. ofipharma.com [ofipharma.com]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Essential Safety and Logistical Information for Handling Dalfampridine
For researchers, scientists, and drug development professionals, ensuring safe handling of Dalfampridine is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Engineering Controls and Personal Protective Equipment (PPE)
When handling this compound, particularly in powder form, engineering controls should be the primary method for minimizing exposure. Personal Protective Equipment (PPE) serves as a crucial secondary barrier. A comprehensive risk assessment should be conducted for any specific operation to determine the appropriate exposure controls.
Engineering Controls:
-
Ventilation: Use this compound in a well-ventilated area. For operations that may generate dust, a laboratory fume hood or other form of local exhaust ventilation is recommended to maintain airborne levels below exposure limits.[1]
-
Process Enclosure: For larger scale operations, consider using process enclosures to contain the material.
Personal Protective Equipment (PPE) Summary:
| PPE Category | Recommendation |
| Eye/Face Protection | Wear safety glasses with side shields or chemical safety goggles.[1] |
| Hand Protection | Wear appropriate chemical-resistant gloves. Nitrile or other impervious gloves are recommended if skin contact is possible.[2] When the material is dissolved in an organic solvent, use gloves that provide protection against that solvent. |
| Skin and Body Protection | Wear a lab coat or coveralls.[3] For operations with a higher risk of skin contact, impervious protective clothing is recommended.[3] |
| Respiratory Protection | If engineering controls are not sufficient to control airborne dust, or during cleanup of uncontained powder spills, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][4] An N95 disposable particulate respirator is recommended for cleaning up powder spills.[3] The choice of respirator should be based on the job activity and potential for exposure. |
Occupational Exposure Limits
Occupational Exposure Limits (OELs) are established to protect workers from the adverse health effects of exposure to chemical substances. For this compound (also known as 4-aminopyridine or fampridine), the following information is available:
| Organization | Limit |
| Biogen | A Biogen Occupational Exposure Limit (OEL) of 0.17 mg/m³ as an 8-hour time-weighted average has been established for fampridine.[3] |
| OSHA (Occupational Safety and Health Administration) | Not established.[5] |
| NIOSH (National Institute for Occupational Safety and Health) | Not established.[5] |
| ACGIH (American Conference of Governmental Industrial Hygienists) | Not established.[4] |
| Cal/OSHA (California Division of Occupational Safety and Health) | Not established.[5] |
It is crucial to note that while major US regulatory bodies have not set specific exposure limits for 4-aminopyridine, this does not imply the substance is without risk.[4][5] The Biogen OEL provides a valuable benchmark for exposure control.
Operational and Disposal Plans
Proper operational procedures and disposal plans are critical for the safe management of this compound in a laboratory setting.
Handling Procedures
-
General Handling: As a general rule, avoid all contact and inhalation of dust, mists, and vapors associated with the material.[2] Do not taste or swallow the substance.[6]
-
Preventing Dust Generation: Minimize dust generation and accumulation.[4]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling and before any breaks.[3][6]
-
Clothing: Contaminated clothing should be removed immediately and laundered before reuse.
-
Equipment: Clean work surfaces and equipment with a suitable detergent or solvent after use.[2]
Accidental Release Measures
-
Spill Cleanup: In case of a spill, avoid contact during cleanup operations.[3]
-
For uncontained powder spills, wear an N95 disposable particulate respirator, impervious gloves, a lab coat, and safety glasses.[3]
-
Shut off all possible ignition sources.
-
Use dry cleanup procedures and avoid generating dust.
-
Collect recoverable product into labeled containers for recycling or disposal.
-
Absorb the remaining product with sand, earth, or vermiculite.
-
-
Environmental Precautions: Prevent spillage from entering drains or water courses.
Disposal Plan
-
Waste Disposal: Dispose of contents and containers in accordance with local, regional, national, and international regulations.[2]
-
Licensed Disposal Company: Excess and expired materials should be offered to a licensed hazardous material disposal company.[1]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself.[1]
Experimental Protocols
Detailed experimental protocols involving this compound should always be preceded by a thorough review of the substance's Safety Data Sheet (SDS) and a comprehensive, experiment-specific risk assessment. The procedures outlined above for handling, PPE, and disposal should be incorporated into any such protocol.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
